molecular formula C9H17NO2 B1336633 Methyl 3-(piperidin-4-yl)propanoate CAS No. 71879-50-0

Methyl 3-(piperidin-4-yl)propanoate

Cat. No.: B1336633
CAS No.: 71879-50-0
M. Wt: 171.24 g/mol
InChI Key: FGTFCEJPMHOBDS-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-4-yl)propanoate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-piperidin-4-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTFCEJPMHOBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437441
Record name methyl 3-(piperidin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71879-50-0
Record name methyl 3-(piperidin-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of Methyl 3-(piperidin-4-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperidin-4-yl)propanoate is a substituted piperidine derivative with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties is fundamental for drug design, formulation development, and toxicological assessment. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Data

Table 1: Physicochemical Properties of this compound (Free Base)

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 71879-50-0PubChem[1]
Molecular Formula C₉H₁₇NO₂PubChem[1]
Molecular Weight 171.24 g/mol PubChem[1]
Melting Point Data not available
Boiling Point Data not available
pKa Data not available
LogP (XLogP3-AA) 0.7PubChem[1]
Water Solubility Data not available
Topological Polar Surface Area 38.3 ŲPubChem[1]

Table 2: Properties of this compound Hydrochloride

PropertyValueSource
CAS Number 167414-87-1AK Scientific, Inc.[2]
Molecular Formula C₉H₁₈ClNO₂AK Scientific, Inc.[2]
Molecular Weight 207.7 g/mol AK Scientific, Inc.[2]

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a compound like this compound should follow internationally recognized standards to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for the testing of chemicals that are widely accepted by regulatory bodies and the scientific community.[3][4][5]

Melting Point/Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[6][7]

  • Principle: This guideline describes several methods, including the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC).

  • Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance is observed to melt is recorded.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is determined from the endothermic peak of the resulting thermogram.[8]

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

  • Principle: Various methods are available, such as the ebulliometer method, the dynamic method (Siwoloboff method), and for smaller quantities, the photocell detection method.

  • Dynamic Method (Siwoloboff Method): A small tube containing the sample and an inverted capillary tube is heated. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary and the liquid level inside the capillary is the same as outside.

Acid Dissociation Constant (pKa) (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

  • Principle: The guideline outlines titration methods, spectrophotometric methods, and conductometric methods.

  • Titration Method: A solution of the substance is titrated with a standard solution of a strong acid or base. The pKa is determined from the pH profile of the titration curve.

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature.[11][12][13][14][15]

  • Principle: The guideline describes the column elution method and the flask method.

  • Flask Method: A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method.

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, and 123)

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is defined as the ratio of the concentration of the compound in n-octanol to its concentration in water at equilibrium.[16]

  • Shake Flask Method (OECD 107): The substance is dissolved in a mixture of n-octanol and water, and the mixture is shaken until equilibrium is reached. The concentrations of the substance in both phases are then measured to calculate the partition coefficient.[17] This method is suitable for LogP values between -2 and 4.[18]

  • HPLC Method (OECD 117): This method uses high-performance liquid chromatography to estimate the partition coefficient by correlating the retention time of the substance with that of known standards with defined LogP values. This is suitable for LogP values in the range of 0 to 6.[18]

  • Slow-Stirring Method (OECD 123): This method is particularly useful for highly lipophilic compounds and avoids the formation of microdroplets that can interfere with the measurement.[16]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity like this compound.

Physicochemical_Characterization_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Analysis & Reporting A Compound Synthesis & Purification B Structural Confirmation (NMR, MS, etc.) A->B C Purity Assessment (HPLC, GC, etc.) B->C D Melting Point (OECD 102) C->D E Boiling Point (OECD 103) C->E F pKa Determination (OECD 112) C->F G Water Solubility (OECD 105) C->G H LogP Determination (OECD 107/117/123) C->H I Data Compilation & Analysis D->I E->I F->I G->I H->I J Technical Report & Whitepaper Generation I->J

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Conclusion

This technical guide has summarized the available physicochemical data for this compound, highlighting the need for further experimental determination of key properties. The outlined standard experimental protocols, based on OECD guidelines, provide a framework for obtaining reliable and reproducible data. The presented workflow illustrates a systematic approach to the physicochemical characterization of new chemical entities, which is crucial for advancing drug discovery and development programs.

References

Technical Guide: Methyl 3-(piperidin-4-yl)propanoate (CAS 71879-50-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperidin-4-yl)propanoate is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine ring is a common scaffold in a wide array of pharmaceuticals due to its favorable pharmacokinetic properties. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthesis protocol, representative analytical methodologies, and a discussion of its potential pharmacological relevance based on structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueSource
CAS Number 71879-50-0Internal Data
Molecular Formula C₉H₁₇NO₂Internal Data
Molecular Weight 171.24 g/mol Internal Data
IUPAC Name This compoundInternal Data
SMILES COC(=O)CCC1CCNCC1Internal Data
Appearance Expected to be a liquid or low-melting solidInternal Data
Boiling Point Not explicitly available; estimated to be >200 °CInternal Data
Solubility Soluble in methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to be water-soluble.Internal Data
pKa The piperidine nitrogen is basic, with an estimated pKa of 9.8-10.2 for the conjugate acid.Internal Data

Synthesis Protocol

Step 1: Synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate (Precursor)

This step is adapted from a patented procedure for a similar intermediate. It involves a conjugate addition reaction between 4-piperidone and methyl acrylate.

  • Materials:

    • 4-piperidone hydrate hydrochloride

    • Methyl acrylate

    • Methanol

    • Triethylamine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a suspension of 4-piperidone hydrate hydrochloride (1 equivalent) in methanol, add triethylamine (1.1 equivalents) and stir at room temperature for 30 minutes to neutralize the hydrochloride.

    • Add methyl acrylate (1.2 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(4-oxopiperidin-1-yl)propanoate as an oil.

Step 2: Reduction of the Ketone to Yield this compound

The carbonyl group of the intermediate can be reduced to a methylene group using a Wolff-Kishner reduction, which is suitable for base-stable compounds.

  • Materials:

    • Methyl 3-(4-oxopiperidin-1-yl)propanoate

    • Hydrazine hydrate (85%)

    • Potassium hydroxide (KOH)

    • Diethylene glycol

    • Round-bottom flask with a distillation head and condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, combine methyl 3-(4-oxopiperidin-1-yl)propanoate (1 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol.

    • Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone intermediate.

    • Add powdered KOH (4-5 equivalents) to the reaction mixture.

    • Slowly raise the temperature, allowing for the distillation of water and excess hydrazine.

    • Once the distillation ceases, increase the temperature to 190-200 °C and reflux for 3-4 hours until the evolution of nitrogen gas stops.

    • Cool the reaction mixture and dilute with water.

    • Extract the product with a suitable organic solvent, such as toluene or diethyl ether.

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for the Proposed Synthesis:

G start Start: 4-Piperidone Hydrate Hydrochloride step1 Step 1: Conjugate Addition - Methyl Acrylate, Triethylamine - Methanol, Reflux start->step1 intermediate Intermediate: Methyl 3-(4-oxopiperidin-1-yl)propanoate step1->intermediate step2 Step 2: Wolff-Kishner Reduction - Hydrazine Hydrate, KOH - Diethylene Glycol, 190-200°C intermediate->step2 purification Purification - Extraction - Column Chromatography / Distillation step2->purification product Final Product: This compound purification->product

Caption: Proposed two-step synthesis of this compound.

Analytical Methodologies

Accurate analytical methods are crucial for confirming the identity and purity of this compound. Below are representative protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR):

    • Objective: To confirm the proton environment of the molecule.

    • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Expected Chemical Shifts (δ, ppm):

      • ~3.67 (s, 3H): Methyl ester protons (-OCH₃).

      • ~2.9-3.1 (m, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.

      • ~2.5-2.7 (m, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen.

      • ~2.3-2.5 (t, 2H): Methylene protons adjacent to the ester carbonyl (-CH₂-COO).

      • ~1.6-1.8 (m, 4H): Methylene protons on the piperidine ring and the propanoate side chain.

      • ~1.2-1.4 (m, 1H): Methine proton at the 4-position of the piperidine ring.

      • A broad singlet for the piperidine N-H proton (variable chemical shift depending on concentration and solvent).

  • ¹³C NMR (Carbon NMR):

    • Objective: To identify the number and types of carbon atoms.

    • Sample Preparation: As for ¹H NMR.

    • Expected Chemical Shifts (δ, ppm):

      • ~173-175: Ester carbonyl carbon (-COO-).

      • ~51-52: Methyl ester carbon (-OCH₃).

      • ~45-47: Piperidine carbons adjacent to nitrogen (C2, C6).

      • ~30-35: Piperidine carbons (C3, C5) and the methylene carbon of the propanoate chain.

      • ~30-32: Piperidine carbon at the 4-position (C4).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Technique: Electrospray Ionization (ESI) is suitable for this compound.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Expected Results:

    • [M+H]⁺: The protonated molecular ion should be observed at m/z 172.1332.

    • Fragmentation: Common fragmentation pathways for piperidine derivatives involve the loss of the side chain and cleavage of the piperidine ring.

Illustrative MS Fragmentation Pathway:

G M [M+H]⁺ m/z = 172.13 F1 Loss of CH₃OH [M+H - CH₃OH]⁺ M->F1 F2 Loss of propanoate side chain [C₆H₁₂N]⁺ M->F2 F3 Ring opening and fragmentation F2->F3

Caption: Potential ESI-MS fragmentation pathways for the compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound.

  • Method: Reversed-phase HPLC with UV detection. Since the compound lacks a strong chromophore, derivatization or use of a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer is recommended for accurate quantification. For purity analysis, UV detection at low wavelengths (~210 nm) may be sufficient.

  • Typical Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Potential Biological and Pharmacological Relevance

While there is no specific pharmacological data available for this compound, the 4-substituted piperidine moiety is a key structural feature in many biologically active compounds. Therefore, this compound can be considered a valuable starting material for the synthesis of novel therapeutic agents.

  • Central Nervous System (CNS) Agents: The piperidine scaffold is present in numerous CNS-active drugs, including antipsychotics, antidepressants, and analgesics. The lipophilicity and basicity of the piperidine ring allow for good blood-brain barrier penetration.

  • Opioid Receptor Modulators: Fentanyl and its analogs, which are potent opioid agonists, feature a 4-anilidopiperidine core. While this compound is structurally simpler, it could serve as a precursor for the synthesis of novel opioid receptor ligands.

  • Enzyme Inhibitors: As seen with the related isomer, Methyl 3-(3-piperidinyl)propanoate hydrochloride's potential as an acetylcholinesterase inhibitor, this compound could be explored as a starting point for developing inhibitors for various enzymes.

Hypothetical Drug Discovery Workflow:

G start This compound step1 N-Alkylation / N-Arylation start->step1 step2 Amide Coupling (after ester hydrolysis) start->step2 library Library of Piperidine Derivatives step1->library step2->library screening High-Throughput Screening (e.g., GPCR binding, enzyme assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A potential workflow for utilizing the compound in drug discovery.

Safety and Handling

Based on the Safety Data Sheet (SDS) for the hydrochloride salt of similar compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place in a tightly sealed container. Keep away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant potential for application in the synthesis of novel, biologically active molecules. This guide provides a foundational understanding of its properties, a plausible synthetic route, and representative analytical methods. Researchers and drug development professionals can use this information as a starting point for their investigations into the chemical and pharmacological potential of this and related piperidine derivatives.

"discovery and history of piperidine-4-yl derivatives in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Piperidine-4-yl Derivatives in Drug Development

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most significant and versatile structural motifs in the field of medicinal chemistry. Its unique conformational flexibility and the presence of a basic nitrogen atom make it an ideal scaffold for interacting with a wide array of biological targets. Among its many derivatives, those substituted at the 4-position have proven to be particularly fruitful in the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of piperidine-4-yl derivatives, detailing their evolution from early synthetic explorations to their central role in the development of powerful analgesics and antipsychotics.

A Historical Trajectory: From a Laboratory Curiosity to a Privileged Scaffold

The journey of the piperidine-4-yl moiety in medicinal chemistry is a compelling narrative of scientific serendipity and rational drug design.

The Dawn of Synthetic Analgesics: The Meperidine Story

The story begins in the late 1930s with the work of German chemist Otto Eisleb. While investigating potential anticholinergic agents, Eisleb synthesized a novel 4-phenylpiperidine derivative, which he named pethidine, now more commonly known as meperidine.[1][2] This discovery, born from research with a different therapeutic goal, marked a pivotal moment in the history of medicine. Subsequent pharmacological testing by Otto Schaumann at IG Farben revealed its potent analgesic properties, heralding the era of synthetic opioids.[2] Meperidine's structural departure from the complex polycyclic framework of morphine demonstrated that potent analgesic activity could be achieved with a simpler, synthetically accessible scaffold.

The Fentanyl Revolution: A Leap in Potency

Building upon the foundational discovery of meperidine, the mid-20th century witnessed a surge in the exploration of 4-anilinopiperidine derivatives. This line of inquiry culminated in the groundbreaking work of Dr. Paul Janssen and his team at Janssen Pharmaceutica. In 1959, they synthesized fentanyl, a 4-anilinopiperidine derivative that was astonishingly 50 to 100 times more potent than morphine.[3] The development of fentanyl and its subsequent analogs, such as the even more potent carfentanil, underscored the profound impact that subtle structural modifications to the piperidine-4-yl core could have on pharmacological activity.[4]

A New Frontier in Psychiatry: The Advent of Haloperidol

The influence of the piperidine scaffold was not limited to analgesia. In 1958, the Janssen team, while investigating butyrophenone derivatives, synthesized haloperidol.[1][5][6] This 4-phenylpiperidine derivative emerged as a potent antipsychotic agent, revolutionizing the treatment of schizophrenia and other psychotic disorders.[5][7] Haloperidol's mechanism of action, primarily through the blockade of dopamine D2 receptors, solidified the "dopamine hypothesis" of schizophrenia and established the piperidine-4-yl moiety as a key pharmacophore for central nervous system (CNS) active drugs.[8]

Quantitative Analysis of Structure-Activity Relationships

The development of piperidine-4-yl derivatives has been a testament to the power of structure-activity relationship (SAR) studies. The following tables summarize key quantitative data for prototypic analgesic and antipsychotic compounds, illustrating the impact of structural modifications on their biological activity.

Table 1: Analgesic Potency of Key Piperidine-4-yl Opioids

CompoundStructureAnimal ModelRouteED₅₀ (mg/kg)Relative Potency (Morphine = 1)
Morphine Mouse (Hot Plate)s.c.~5.01
Meperidine Mouse (Hot Plate)s.c.~10.00.5
Fentanyl Rat (Tail Flick)s.c.0.011[4]~450
cis-(+)-3-Methylfentanyl Rats.c.0.00058[4]~8600
Carfentanil Rats.c.0.00032~15600

Table 2: Receptor Binding Affinities of Haloperidol and Related Antipsychotics

CompoundD₂ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)
Haloperidol 0.89[9]120[9]
Risperidone 3.10.16
Olanzapine 1.93.5
Clozapine 130[9]8.9[9]

Key Experimental Protocols

The characterization of piperidine-4-yl derivatives relies on a suite of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments cited in the development of these compounds.

In Vitro Assays: Receptor Binding Studies

Protocol 1: Mu-Opioid Receptor (MOR) Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the mu-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

  • Test Compound.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[10]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kₑ, e.g., 1 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]

Protocol 2: Dopamine D₂ Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine D₂ receptor.

Materials:

  • Cell membranes prepared from cells expressing the dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone.[11]

  • Test Compound.

  • Non-specific Binding Control: (+)-Butaclamol (10 µM).[12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[12]

  • Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[12]

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine in triplicate:

    • Assay buffer.

    • [³H]-Spiperone (at a concentration of 2-3 times its Kₑ, e.g., 0.2-0.5 nM).[11]

    • For non-specific binding wells, add (+)-butaclamol.

    • Add varying concentrations of the test compound to the competitive binding wells.

    • Initiate the binding reaction by adding the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 120 minutes.[2]

  • Filtration: Rapidly filter the contents through the PEI-soaked glass fiber filters and wash with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: Perform data analysis as described in Protocol 1 to determine the IC₅₀ and Kᵢ values.

In Vivo Assays: Pharmacological Screening

Protocol 3: Hot-Plate Test for Analgesic Activity

Objective: To assess the central analgesic activity of a test compound in rodents.

Materials:

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[13]

  • Test animals (mice or rats).

  • Test compound and vehicle control.

  • Positive control (e.g., morphine).

Procedure:

  • Acclimatization: Acclimatize the animals to the testing room and apparatus.

  • Baseline Measurement: Gently place each animal on the hot plate and record the latency (in seconds) to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[14]

  • Drug Administration: Administer the test compound, vehicle, or positive control to different groups of animals via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the reaction latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies for each group. A significant increase in latency indicates an analgesic effect. The percentage of maximal possible effect (%MPE) can be calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Signaling Pathways and Experimental Workflows

The biological effects of piperidine-4-yl derivatives are mediated through their interaction with specific G-protein coupled receptors (GPCRs), initiating complex intracellular signaling cascades.

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., Fentanyl) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Ion_Channels->Analgesia Leads to Hyperpolarization & Reduced Neuronal Excitability

Mu-Opioid Receptor Signaling Pathway

d2_receptor_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Activates Antipsychotic Antipsychotic (e.g., Haloperidol) Antipsychotic->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Antipsychotic_Effect Antipsychotic Effect G_protein->Antipsychotic_Effect Contributes to cAMP cAMP AC->cAMP Produces Beta_Arrestin->Antipsychotic_Effect Contributes to

Dopamine D2 Receptor Signaling in Antipsychotic Action

experimental_workflow Start Start: Novel Piperidine-4-yl Derivative Synthesis In_Vitro In Vitro Screening Start->In_Vitro Binding_Assay Receptor Binding Assays (e.g., MOR, D2R) Determine Ki In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Determine EC50/IC50 In_Vitro->Functional_Assay Lead_Optimization Lead Optimization (SAR Studies) Binding_Assay->Lead_Optimization Functional_Assay->Lead_Optimization In_Vivo In Vivo Screening Analgesia_Test Analgesic Models (e.g., Hot-Plate, Tail-Flick) Determine ED50 In_Vivo->Analgesia_Test Antipsychotic_Test Antipsychotic Models (e.g., Amphetamine-induced hyperlocomotion) In_Vivo->Antipsychotic_Test Preclinical Preclinical Development Analgesia_Test->Preclinical Antipsychotic_Test->Preclinical Lead_Optimization->In_Vivo End Clinical Candidate Preclinical->End

General Experimental Workflow for Piperidine-4-yl Drug Discovery

Conclusion and Future Perspectives

The discovery and development of piperidine-4-yl derivatives represent a landmark achievement in medicinal chemistry. From the serendipitous discovery of meperidine's analgesic properties to the rational design of highly potent and selective agents like fentanyl and haloperidol, this scaffold has consistently proven its value in addressing significant unmet medical needs. The ongoing exploration of novel derivatives continues to yield promising candidates for a range of therapeutic areas, including pain management, psychiatric disorders, and beyond. As our understanding of receptor pharmacology and drug design principles deepens, the piperidine-4-yl moiety is poised to remain a central and enduring feature in the landscape of drug discovery for the foreseeable future.

References

Spectroscopic Analysis of Methyl 3-(piperidin-4-yl)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 3-(piperidin-4-yl)propanoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of experimental spectra for this specific compound, this document combines data from its closest structural isomer, Methyl 3-(piperidin-1-yl)propanoate, with predicted values and characteristic data for its constituent functional groups. This guide is intended to serve as a comprehensive resource for the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.67s3H-OCH₃
~3.05d2HPiperidine C2-H, C6-H (axial)
~2.50t2H-CH₂-COO-
~2.45t2HPiperidine C2-H, C6-H (equatorial)
~1.70m2H-CH₂-CH₂-COO-
~1.60m2HPiperidine C3-H, C5-H (axial)
~1.45m1HPiperidine C4-H
~1.25m2HPiperidine C3-H, C5-H (equatorial)
~1.00-2.00br s1H-NH-

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~174.0C=O (Ester)
~51.5-OCH₃
~46.0Piperidine C2, C6
~35.0Piperidine C4
~32.0Piperidine C3, C5
~31.0-CH₂-COO-
~30.0-CH₂-CH₂-COO-
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H Stretch (Secondary Amine)
2850-2950StrongC-H Stretch (Aliphatic)
1735-1750StrongC=O Stretch (Ester)
1160-1210StrongC-O Stretch (Ester)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z ValueIonSource
171[M]⁺Experimental (Methyl 3-(piperidin-1-yl)propanoate)
172.13321[M+H]⁺Predicted (this compound HCl)
194.11515[M+Na]⁺Predicted (this compound HCl)
98[C₅H₁₀N]⁺Fragmentation of Piperidine Ring (Isomer Data)
84[C₅H₁₀]⁺Fragmentation of Piperidine Ring (Isomer Data)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Sample Introduction: The sample is introduced into the ion source. For GC-MS, the sample is first vaporized and separated on a GC column. For LC-MS, the sample is dissolved in a suitable solvent and separated on an LC column.

  • Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Compound: This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) Integration NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Transmittance (%) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z) Relative Abundance MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Elucidation of Novel Piperidine Propanoate Esters

The piperidine ring is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] Novel piperidine propanoate esters are a class of compounds with significant potential in drug discovery.[3] Accurate and unambiguous structural elucidation is a critical step in their development, ensuring the correct molecular architecture is established before further biological evaluation. This guide provides a comprehensive overview of the modern analytical techniques and workflows employed to determine the structure of these novel esters.

Overall Strategy for Structural Elucidation

The process of determining the structure of a novel compound is a systematic workflow. It begins with the synthesis and purification of the target molecule, followed by a series of spectroscopic analyses.[4] Each analytical technique provides a unique piece of the structural puzzle. By combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, a proposed structure can be confidently assigned. For absolute confirmation of stereochemistry and solid-state conformation, single-crystal X-ray diffraction is the definitive method.[4][5]

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Ester purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir elucidation Data Integration & Structure Proposal ms->elucidation nmr->elucidation ir->elucidation xray X-ray Crystallography (Optional, Definitive) elucidation->xray for absolute confirmation final Final Structure elucidation->final xray->final cluster_interp Spectral Interpretation prep Sample Preparation (Dissolve in CDCl₃) acq Data Acquisition (¹H, ¹³C, 2D NMR) prep->acq proc Data Processing (FT, Phasing, Baseline) acq->proc shifts Analyze Chemical Shifts (δ) proc->shifts coupling Analyze Coupling Constants (J) proc->coupling integration Analyze Integration Values proc->integration structure_map Map Fragments to Structure shifts->structure_map coupling->structure_map integration->structure_map cluster_ionization Ionization prep Sample Preparation (Dissolve in MeOH) esi ESI (Soft) [M+H]⁺ prep->esi ei EI (Hard) Fragmentation prep->ei analysis Mass Analysis (m/z separation) esi->analysis ei->analysis detection Detection & Spectrum Generation analysis->detection ms MS Data (Molecular Formula: C₁₀H₁₉NO₂) proposal Proposed Structure: Ethyl 3-(piperidin-1-yl)propanoate ms->proposal ir IR Data (Functional Groups: C=O Ester, C-N) ir->proposal nmr NMR Data (C-H Framework, Connectivity) nmr->proposal

References

An In-depth Technical Guide to the Exploratory Reactions of Methyl 3-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(piperidin-4-yl)propanoate is a versatile bifunctional molecule incorporating a reactive secondary amine within a piperidine ring and a methyl ester functionality. This unique structural combination renders it a valuable building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical applications. Its strategic importance is underscored by its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the potent opioid analgesic Remifentanil and novel NLRP3 inflammasome inhibitors. This technical guide provides a comprehensive overview of the exploratory reactions of this compound, detailing experimental protocols for key transformations and presenting quantitative data for a range of reactions. The guide is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering insights into the chemical reactivity and synthetic utility of this important scaffold.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for engaging with biological targets. This compound, with its accessible secondary amine and ester group, offers two distinct points for chemical modification, making it an ideal starting material for the synthesis of diverse compound libraries.

This guide will explore a range of reactions targeting the secondary amine of the piperidine ring, including N-alkylation, N-acylation, and reductive amination. Furthermore, more advanced applications of this versatile intermediate in constructing complex heterocyclic systems, such as in the synthesis of Remifentanil and spiro-piperidines, will be discussed. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to facilitate the practical application of this knowledge in a laboratory setting.

Core Reactions and Methodologies

The reactivity of this compound is dominated by the nucleophilic character of the secondary amine in the piperidine ring. This section details the most common and synthetically useful transformations involving this functional group.

N-Alkylation

N-alkylation of the piperidine nitrogen is a fundamental transformation for introducing diverse substituents. This reaction typically proceeds via nucleophilic substitution with an alkyl halide in the presence of a base.

Experimental Protocol: N-Alkylation with an Alkyl Halide

A general procedure for the N-alkylation of a piperidine derivative involves the following steps:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (approximately 0.1 M concentration).

  • Addition of Base and Alkylating Agent: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equivalents), to the solution. Subsequently, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data for Representative N-Alkylation Reactions

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl Acrylate-MethanolReflux488[1]
3-ChloropropionitrileK₂CO₃Methyl Ethyl Ketone8018High[2]

Reaction Scheme: N-Alkylation

N_Alkylation reactant1 This compound product N-Alkyl-Methyl 3-(piperidin-4-yl)propanoate reactant1->product Solvent (e.g., Acetonitrile) Temperature reactant2 R-X (Alkyl Halide) reactant2->product base Base (e.g., K₂CO₃) base->product

Caption: General scheme for the N-alkylation of this compound.

N-Acylation

N-acylation introduces an amide functionality, which is a common motif in pharmaceuticals. This reaction is typically performed using an acyl chloride or anhydride in the presence of a non-nucleophilic base.

Experimental Protocol: N-Acylation with an Acyl Chloride

The following is a general procedure for the N-acylation of a piperidine derivative:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approximately 0.1 M). Add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.[3][4]

Quantitative Data for a Representative N-Acylation Reaction

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Propionyl Chloride-----[2]

Note: Specific yield data for the N-acylation of this compound was not explicitly found in the provided search results, but the linked references describe the general procedure.

Reaction Workflow: N-Acylation

N_Acylation_Workflow start Start dissolve Dissolve this compound and base in anhydrous solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react workup Quench with NaHCO₃ (aq) and extract with DCM react->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for the N-acylation of this compound.

Advanced Synthetic Applications

This compound serves as a crucial starting material for the synthesis of more complex and medicinally relevant molecules.

Synthesis of Remifentanil Intermediate

This compound is a key precursor in some synthetic routes to Remifentanil, a potent, short-acting synthetic opioid.[5] A critical step in these syntheses is the Strecker-type reaction.

Experimental Protocol: Strecker-type Reaction for Remifentanil Intermediate Synthesis

A reported procedure for the synthesis of a key intermediate, 3-(4-phenylamino-4-cyano-1-piperidine)propanoic acid methyl ester, is as follows:[1]

  • Reaction Setup: To a stirred mixture of 3-(4-oxo-1-piperidine)propanoic acid, methyl ester (an N-alkylated derivative of a 4-piperidone, conceptually similar to the starting material) (0.97 mol), aniline (1.57 mol), and acetic acid (2.54 mol) in methanol, add a solution of potassium cyanide (1.02 mol) in water dropwise at room temperature.[1]

  • Reaction Conditions: The mixture is stirred at 60 °C for four hours.[1]

  • Work-up and Purification: The mixture is cooled and basified. After addition of water, the mixture is stirred overnight, filtered, and the solid is washed to yield the product.[1]

Quantitative Data for Strecker-type Reaction

ReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
3-(4-oxo-1-piperidine)propanoic acid, methyl ester, AnilineKCN, Acetic AcidMethanol/Water60445[1]

Logical Relationship: Synthesis of Remifentanil Intermediate

Remifentanil_Intermediate_Synthesis start Methyl 3-(4-oxopiperidin-1-yl)propanoate strecker Strecker-type Reaction start->strecker aniline Aniline aniline->strecker kcn Potassium Cyanide kcn->strecker intermediate 3-(4-phenylamino-4-cyano-1-piperidine) propanoic acid methyl ester strecker->intermediate remifentanil Further Steps to Remifentanil intermediate->remifentanil

Caption: Key step in the synthesis of a Remifentanil intermediate.

Synthesis of Spiro-piperidines

Spiro-piperidines are an important class of compounds in medicinal chemistry due to their rigid three-dimensional structures. While a direct synthesis from this compound was not found, related piperidine derivatives can be used to construct spirocyclic systems, often through intramolecular reactions.[6][7]

Conceptual Pathway: Synthesis of Spiro-piperidines

The synthesis of spiro-piperidines often involves the formation of the piperidine ring on a pre-existing carbocyclic or heterocyclic ring, or vice versa.[7] A plausible, though not explicitly detailed in the search results for the title compound, approach could involve functionalizing the propanoate side chain to enable an intramolecular cyclization onto the piperidine ring or an adjacent atom.

Logical Diagram: General Strategies for Spiro-piperidine Synthesis

Spiro_Piperidine_Synthesis start Piperidine Precursor strategy1 Formation of Spiro-ring on preformed Piperidine start->strategy1 strategy2 Formation of Piperidine ring on preformed Carbocycle/Heterocycle start->strategy2 product Spiro-piperidine strategy1->product strategy2->product

Caption: Two primary strategies for the synthesis of spiro-piperidines.

Other Exploratory Reactions

The versatility of this compound extends to other important organic transformations.

Reductive Amination

The secondary amine of this compound can undergo reductive amination with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Conceptual Protocol: Reductive Amination

A general procedure would involve:

  • Mixing this compound with a carbonyl compound (aldehyde or ketone).

  • In-situ formation of an iminium ion intermediate.

  • Reduction of the iminium ion with a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the tertiary amine.[8]

Michael Addition

The secondary amine can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds.[9]

Conceptual Protocol: Michael Addition

  • Reaction of this compound with an α,β-unsaturated ketone or ester.

  • The reaction is typically carried out in a suitable solvent, and a base may be used to facilitate the reaction.

Pictet-Spengler Reaction

While not directly applicable to this compound itself, derivatives where the piperidine nitrogen is part of a larger, suitable aromatic system (like a tryptamine derivative) could potentially undergo the Pictet-Spengler reaction to form complex polycyclic structures.[10][11][12]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, enabling the efficient construction of diverse and complex molecular scaffolds. This guide has provided an in-depth overview of its key exploratory reactions, including detailed protocols for fundamental transformations like N-alkylation and N-acylation, and highlighted its application in the synthesis of important pharmaceutical agents such as Remifentanil. The exploration of more advanced synthetic strategies, such as the formation of spiro-piperidines, further underscores the broad utility of this compound. It is anticipated that the information presented herein will serve as a valuable resource for researchers, facilitating the continued exploration and application of this compound in the development of novel therapeutics.

References

A Technical Guide to the Biological Activity Screening of Substituted Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals. Its inherent conformational flexibility and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry. Substituted piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and neurological effects. This technical guide provides an in-depth overview of the screening methodologies, data interpretation, and key signaling pathways associated with the biological evaluation of these promising compounds.

Anticancer Activity of Substituted Piperidine Compounds

Substituted piperidines have emerged as potent agents in oncology research, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of crucial signaling pathways that govern cell proliferation, survival, and apoptosis.[1][2]

Data Presentation: In Vitro Anticancer Activity

The cytotoxic and growth-inhibitory effects of various piperidine derivatives are summarized below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[3]
MDA-MB-231Breast (ER-)1.2 ± 0.12[3]
Compound 17a PC3Prostate0.81[3]
MGC803Gastric1.09[3]
MCF-7Breast1.30[3]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[3][4]
HT29Colon4.1 (GI50, µg/mL)[3][4]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[3][4]
PC-3Prostate<25 (GI50, µg/mL)[3]
Piperidine-dihydropyridine hybrid A-549Lung15.94 - 48.04[5]
MCF-7Breast24.68 - 59.12[5]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride A549Lung32.43[6][7]
Key Signaling Pathways in Cancer

Piperidine and its derivatives have been shown to regulate several critical signaling pathways implicated in cancer progression.[1][2] These compounds can induce apoptosis and inhibit cell proliferation and migration by targeting key proteins in these cascades.[1][8]

anticancer_pathways cluster_piperidine Substituted Piperidine Compounds cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Piperidine Piperidine Derivatives PI3K_Akt PI3K/Akt Piperidine->PI3K_Akt Inhibits NF_kB NF-κB Piperidine->NF_kB Inhibits STAT3 STAT-3 Piperidine->STAT3 Inhibits MAPK JNK/p38-MAPK Piperidine->MAPK Regulates Apoptosis Apoptosis (Caspase-3/9 activation) PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 phase) PI3K_Akt->CellCycleArrest InhibitProliferation Inhibition of Proliferation PI3K_Akt->InhibitProliferation NF_kB->Apoptosis NF_kB->InhibitProliferation InhibitMigration Inhibition of Migration NF_kB->InhibitMigration STAT3->Apoptosis STAT3->InhibitProliferation MAPK->Apoptosis MAPK->InhibitProliferation

Figure 1: Regulation of key cancer signaling pathways by piperidine derivatives.
Experimental Protocols: Anticancer Assays

A standardized workflow is crucial for the reliable screening of anticancer activity.

anticancer_workflow start Start: Synthesized Piperidine Compound cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7, PC3, A549) start->cell_culture seeding 2. Cell Seeding in 96-well Plates cell_culture->seeding treatment 3. Compound Treatment (Varying Concentrations) seeding->treatment incubation 4. Incubation (24, 48, or 72h) treatment->incubation viability_assay 5. Cell Viability Assay incubation->viability_assay mtt MTT Assay viability_assay->mtt e.g. srb SRB Assay viability_assay->srb e.g. data_analysis 6. Data Analysis (Absorbance Measurement) mtt->data_analysis srb->data_analysis ic50 7. Determine IC50/GI50 Values data_analysis->ic50 end End: Cytotoxicity Profile ic50->end

Figure 2: General workflow for in vitro anticancer screening.

MTT Assay [3]

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Sulforhodamine B (SRB) Assay [3][4]

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol, followed by a 48-hour incubation period.

  • Cell Fixation: Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Discard the supernatant, wash the plates five times with deionized water, and air-dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing and Solubilization: Remove the unbound SRB by washing the plates five times with 1% acetic acid and then air-drying. Solubilize the bound stain with 200 µL of 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. Determine the GI50 value from the dose-response curves.

Antimicrobial Activity of Substituted Piperidine Compounds

Piperidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11]

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial efficacy is typically evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition.

Antibacterial Activity

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
(E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (1) Staphylococcus aureus10 (at 10 µL), 14 (at 20 µL)-[12]
Escherichia coli9 (at 10 µL), 13 (at 20 µL)-[12]
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)- phenyl)- acrylate (2) Staphylococcus aureus12 (at 10 µL), 16 (at 20 µL)-[12]
Escherichia coli11 (at 10 µL), 15 (at 20 µL)-[12]
Piperidine-substituted halogenobenzene derivatives (Compounds 3, 5, 6, 7) S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae-32–512[10]
Compound 12a Penicillin-resistant Staphylococcus pneumonia and Staphylococcus agalactiae-Two to threefold more potent than linezolid[13]

Antifungal Activity

CompoundTest OrganismMIC (µg/mL)Reference
Piperidin-4-one thiosemicarbazone derivatives (1b-6b) M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansSignificant activity[9]
Piperidine-substituted halogenobenzene derivatives (Compounds 5, 6, 7) Candida albicans32–64[10]
Experimental Protocols: Antimicrobial Screening
  • Preparation of Inoculum: Suspend test strains in Mueller-Hinton Broth (MHB) to a final density of 5 x 10⁵ CFU/mL.

  • Compound Dilution: Dissolve the test compounds in 100% DMSO and prepare twofold serial dilutions in a 96-well microtiter plate to achieve final concentrations ranging from, for example, 1–512 µg/mL.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates for 18–24 hours at 37°C for bacteria and for 48 hours at 30°C for yeast-like fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that prevents visible growth.

  • Culture Preparation: Inoculate agar plates with the test bacterial or fungal cultures.

  • Disc Preparation: Impregnate sterile filter paper discs (6 mm diameter) with known concentrations of the synthesized compounds (e.g., 10 µL and 20 µL of a 10 mg/mL solution).

  • Placement of Discs: Place the discs on the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.

Neurological Activity of Substituted Piperidine Compounds

The piperidine nucleus is a key structural feature in many neuroactive compounds, and its derivatives are being actively investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[14][15][16] Their mechanisms of action often involve the modulation of key enzymes and receptors in the central nervous system.[17]

Potential Therapeutic Targets
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease.[17]

  • Monoamine Oxidase (MAO) Inhibition: MAO inhibitors can increase the levels of neurotransmitters like serotonin and dopamine, showing potential for treating depression and Parkinson's disease.[18]

  • γ-Secretase Inhibition: This enzyme is involved in the production of β-amyloid plaques, a hallmark of Alzheimer's disease.[19]

Signaling Pathways in Neurodegenerative Diseases

The therapeutic effects of piperidine derivatives in neurodegenerative diseases are linked to their ability to modulate specific signaling pathways. For instance, in Alzheimer's disease, the inhibition of γ-secretase can prevent the formation of Aβ42, a key component of amyloid plaques.[19]

alzheimers_pathway cluster_piperidine Piperidine Derivatives cluster_pathway Amyloid Precursor Protein (APP) Cleavage Pathway cluster_outcome Pathological Outcome Piperidine Bridged Piperidine Derivatives gamma_secretase γ-secretase Piperidine->gamma_secretase Inhibits APP APP C99 C-99 fragment APP->C99 β-secretase cleavage beta_secretase β-secretase Abeta42 Aβ42 C99->Abeta42 γ-secretase cleavage Plaques β-amyloid Plaques Abeta42->Plaques Aggregation AD Alzheimer's Disease Progression Plaques->AD

Figure 3: Inhibition of the γ-secretase pathway in Alzheimer's disease by piperidine derivatives.
Experimental Protocols: Neurological Activity Assays

  • Enzyme Source: Use sources such as mouse brain homogenate for MAO-A and MAO-B.

  • Substrate: Utilize a fluorometric substrate like kynuramine.

  • Incubation: Incubate the enzyme with various concentrations of the piperidine derivatives.

  • Fluorescence Measurement: Measure the fluorescence to determine the rate of substrate conversion.

  • Data Analysis: Calculate the IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Animal Model: Use appropriate animal models, such as rats.

  • Induction of Amnesia: Administer scopolamine to induce memory impairment.

  • Compound Administration: Treat the animals with the test piperidine compound (e.g., 10 mg/kg, p.o.).

  • Behavioral Tests: Conduct behavioral tests (e.g., memory and cognition tasks) to assess the therapeutic effect of the compound.

  • Biochemical Analysis: After the behavioral tests, analyze brain tissue for levels of relevant biomarkers, such as acetylcholine.

This guide provides a foundational framework for the biological screening of substituted piperidine compounds. The versatility of the piperidine scaffold continues to inspire the development of novel therapeutic agents, and rigorous, systematic screening is paramount to unlocking their full clinical potential.

References

An In-Depth Technical Guide to the Initial Purity Assessment of Synthesized Methyl 3-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This technical guide provides a comprehensive framework for the initial purity evaluation of Methyl 3-(piperidin-4-yl)propanoate, a key building block in medicinal chemistry. We detail a multi-pronged analytical approach, leveraging orthogonal techniques including chromatography and spectroscopy to ensure a thorough characterization of the compound. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data are summarized in structured tables for clarity, and logical workflows are illustrated using Graphviz diagrams to guide the researcher through the assessment process.

Introduction

This compound (C₉H₁₇NO₂) is a piperidine derivative frequently utilized in the synthesis of more complex molecules.[1] Its molecular structure, featuring a secondary amine and a methyl ester, makes it a versatile intermediate.[2] The purity of this starting material is paramount, as any impurities can carry through subsequent synthetic steps, potentially leading to undesired side products, reduced yields, and complications in biological assays.

An initial purity assessment aims to:

  • Confirm the identity and structure of the synthesized compound.

  • Quantify the purity of the bulk material.

  • Identify and, where possible, quantify any significant impurities, such as residual starting materials, solvents, or reaction by-products.

This guide advocates for an orthogonal approach, where multiple analytical techniques with different separation and detection principles are employed to build a comprehensive and reliable purity profile.

Potential Impurities in Synthesis

While the exact impurity profile depends on the specific synthetic route, common impurities in the synthesis of piperidine derivatives may include:

  • Unreacted Starting Materials: Such as precursors used in the formation of the piperidine ring or in the addition of the propanoate side chain.

  • Reagents and Catalysts: Trace amounts of acids, bases, or metal catalysts used during the reaction.

  • By-products: Molecules formed from side reactions, such as dimers, polymers, or products of incomplete reaction or over-reaction.

  • Residual Solvents: Organic solvents used during the reaction and purification steps (e.g., methanol, dichloromethane, DMF).

  • Degradation Products: Impurities formed if the compound is unstable under the reaction or purification conditions.

Core Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a robust purity analysis.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of non-volatile organic molecules and separating them from related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[3] It provides both retention time and mass spectral data for high-confidence identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation of the main component and identification of impurities. ¹H NMR is particularly useful for detecting and quantifying residual solvents and other proton-containing impurities.[4]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. This is often coupled with a chromatographic technique (LC-MS or GC-MS).

  • Karl Fischer Titration: The standard method for accurately determining water content.

Experimental Protocols

The following protocols are representative methodologies for the purity assessment of this compound.

High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to separate the main compound from non-volatile impurities. Given that piperidine derivatives can exhibit poor peak shape, careful method development is key; adjustments to mobile phase pH or the use of ion-pairing agents may be necessary.[5][6]

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 210 nm (as the target molecule lacks a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is intended for the analysis of residual solvents and other volatile impurities. Headspace sampling is often preferred for residual solvent analysis to avoid contaminating the system with the non-volatile API.[8]

  • Instrumentation: GC system with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • Column: 5% Phenyl/95% Methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]

  • Oven Temperature Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Seal and vortex.

  • Headspace Parameters: Incubate at 80°C for 20 minutes before injection.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for absolute structural confirmation and to detect impurities that have a different chemical structure from the main component.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[11]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 5 seconds (to ensure accurate integration for quantification)

    • Number of Scans: 16

  • ¹³C NMR Parameters:

    • Proton-decoupled

    • Number of Scans: 1024 or more, depending on sample concentration.

Data Presentation and Interpretation

All quantitative results should be summarized in clear, concise tables.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₇NO₂ [1]
Molecular Weight 171.24 g/mol [1]
Monoisotopic Mass 171.125928785 Da [1]

| Appearance | (Observed) White to off-white solid | N/A |

Table 2: Representative HPLC Purity Analysis Summary

Peak No. Retention Time (min) Area (%) Identification
1 4.5 0.15 Unknown Impurity
2 12.8 99.75 This compound
3 15.2 0.10 Unknown Impurity

| Total | | 100.0 | Purity by Area %: 99.75% |

Table 3: Representative GC-MS Residual Solvent Analysis

Retention Time (min) Identification Concentration (ppm)
3.1 Methanol 150
5.8 Dichloromethane 50

| 9.2 | Toluene | Not Detected |

Table 4: Predicted ¹H NMR Chemical Shift Assignments (in CDCl₃) Note: These are predicted values for interpretation purposes. Actual spectra must be acquired.

Protons Chemical Shift (ppm) Multiplicity Integration
-COOCH₃ ~3.67 Singlet 3H
Piperidine C2, C6 (axial) ~2.55 Triplet of doublets 2H
Piperidine C2, C6 (equatorial) ~3.05 Doublet 2H
-CH₂-COO ~2.30 Triplet 2H
Piperidine C3, C5 (axial) ~1.25 Quartet 2H
Piperidine C3, C5 (equatorial) ~1.75 Doublet 2H
-CH₂-CH₂-COO ~1.60 Quartet 2H
Piperidine C4 ~1.50 Multiplet 1H

| -NH | ~1.90 (broad) | Singlet | 1H |

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and relationships between different analytical methods.

PurityAssessmentWorkflow cluster_0 Sample Handling & Initial Checks cluster_1 Primary Purity & Identity cluster_2 Specific Impurity Analysis cluster_3 Final Assessment Sample Synthesized Sample Received Visual Visual Inspection (Color, Form) Sample->Visual Solubility Solubility Testing Visual->Solubility HPLC HPLC-UV Analysis (Purity by Area %) Solubility->HPLC MS Mass Spectrometry (Confirm Molecular Weight) Solubility->MS NMR ¹H and ¹³C NMR (Structural Confirmation) Solubility->NMR GCMS GC-MS (Residual Solvents) Solubility->GCMS KF Karl Fischer Titration (Water Content) Solubility->KF Report Compile Data & Issue Purity Statement HPLC->Report MS->Report NMR->Report GCMS->Report KF->Report OrthogonalMethods cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy center Comprehensive Purity Profile HPLC HPLC (Quantitative Purity, Non-Volatile Impurities) HPLC->center Separates by Polarity GCMS GC-MS (Volatile Impurities, Residual Solvents) GCMS->center Separates by Volatility NMR NMR (Structural Identity, Solvents) NMR->center Confirms Structure MS MS (Molecular Weight Confirmation) MS->center Confirms Mass

References

Methodological & Application

Application Notes and Protocols: Methyl 3-(piperidin-4-yl)propanoate as a Key Intermediate in Remifentanil Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Remifentanil, a potent, short-acting synthetic opioid analgesic, is widely used in clinical settings for anesthesia and analgesia. Its rapid metabolism by non-specific esterases to an inactive metabolite contributes to its favorable pharmacokinetic profile. A crucial intermediate in several efficient synthetic routes to remifentanil is methyl 3-(piperidin-4-yl)propanoate and its derivatives. This document provides detailed application notes and experimental protocols for the synthesis of remifentanil, focusing on the utilization of this key intermediate.

I. Synthetic Pathway Overview

The synthesis of remifentanil from 4-piperidone involves an initial Aza-Michael addition with methyl acrylate to form methyl 3-(4-oxopiperidin-1-yl)propanoate. This intermediate then undergoes a series of reactions, including a Strecker synthesis to introduce the aniline and cyano functionalities, followed by N-acylation and finally conversion of the nitrile to the methyl ester, yielding remifentanil.

Remifentanil_Synthesis cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Strecker Synthesis cluster_2 Step 3: N-Acylation cluster_3 Step 4: Methanolysis A 4-Piperidone C Methyl 3-(4-oxopiperidin-1-yl)propanoate A->C + B Methyl Acrylate B->C F Methyl 3-(4-cyano-4-phenylaminopiperidin-1-yl)propanoate C->F D Aniline D->F + E Potassium Cyanide E->F + H Methyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoate F->H G Propionyl Chloride G->H + J Remifentanil H->J I Methanol / HCl I->J +

Caption: Synthetic pathway of Remifentanil from 4-piperidone.

II. Quantitative Data

The following table summarizes the yields for the key steps in the synthesis of remifentanil via the this compound intermediate, as reported in various sources.

Step No.ReactionStarting MaterialProductYield (%)Reference
1Aza-Michael Addition4-Piperidone Hydrate HydrochlorideMethyl 3-(4-oxopiperidin-1-yl)propanoate88%[1][2][3]
1 (alternative)Microwave-assisted Aza-Michael Addition4-Piperidone HydrochlorideMethyl 3-(4-oxopiperidin-1-yl)propanoate76%[4][5]
2Strecker SynthesisMethyl 3-(4-oxopiperidin-1-yl)propanoateMethyl 3-(4-cyano-4-phenylaminopiperidin-1-yl)propanoate45%[1][2][3]
3N-AcylationMethyl 3-(4-cyano-4-phenylaminopiperidin-1-yl)propanoateMethyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoate99%[3]
4MethanolysisMethyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoateRemifentanil Hydrochloride62-64%[1][2]

III. Experimental Protocols

The following are detailed protocols for each major step in the synthesis.

Step 1: Synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate

This protocol describes the Aza-Michael addition of methyl acrylate to 4-piperidone.

Protocol_Step1 start Start suspend Suspend 4-piperidone hydrate hydrochloride (125 g) and methyl acrylate (96 ml) in methanol (800 mL). start->suspend add_base Add potassium carbonate (169 g) at room temperature. suspend->add_base stir Stir the suspension at room temperature for 4 hours. add_base->stir filter Filter the suspension. stir->filter concentrate Concentrate the filtrate to a residue. filter->concentrate dissolve Dissolve the residue in water (170 ml). concentrate->dissolve extract Extract with ethyl acetate (1 L, then 2x250 ml). dissolve->extract dry Dry the combined organic phases over anhydrous sodium sulphate. extract->dry concentrate2 Concentrate to yield the product as an oil (133.3 g, 88%). dry->concentrate2 end End concentrate2->end

Caption: Experimental workflow for the synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate.

Protocol:

  • To a suspension of 4-piperidone hydrate hydrochloride (125 g, 0.81 mol) and methyl acrylate (96 ml, 1.07 mol) in methanol (800 mL), add potassium carbonate (169 g, 1.22 mol) at room temperature.[3]

  • Stir the resulting suspension at room temperature for 4 hours.[3]

  • Filter the suspension and concentrate the filtrate to obtain a residue.[3]

  • Dissolve the residue in water (170 ml) and extract with ethyl acetate (1 L).[3]

  • Separate the layers and extract the aqueous layer again with ethyl acetate (2x250 ml).[3]

  • Combine the organic phases, dry over anhydrous sodium sulphate, and concentrate to yield methyl 3-(4-oxopiperidin-1-yl)propanoate as an oil that solidifies on standing (133.3 g, 88% yield).[1][2][3]

Step 2: Synthesis of Methyl 3-(4-cyano-4-phenylaminopiperidin-1-yl)propanoate

This protocol details the Strecker synthesis.

Protocol:

  • To a stirred mixture of methyl 3-(4-oxopiperidin-1-yl)propanoate (180 g, 0.97 mol), aniline (143 ml, 1.57 mol), and acetic acid (145 ml, 2.54 mol) in methanol (900 ml), add a solution of potassium cyanide (50 g, 1.02 mol) in water (160 ml) dropwise at room temperature over a thirty-minute period.[1]

  • Stir the mixture at 60°C for four hours.[1][2]

  • Add 350 ml of water and allow the mixture to stir at 0°C overnight.[1][2]

  • Filter the mixture with vacuum and wash the solid with a 1:1 mixture of water and methanol to yield methyl 3-(4-phenylamino-4-cyano-1-piperidine)propanoic acid methyl ester as a white solid (124.8 g, 45% yield).[1]

Step 3: Synthesis of Methyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoate

This protocol describes the N-acylation of the secondary amine.

Protocol:

  • Add propionyl chloride (9.5 ml, 108.73 mmol) to a stirred solution of methyl 3-(4-phenylamino-4-cyano-1-piperidine)propanoate (10 g, 34.80 mmol) in toluene (100 ml).[1][2]

  • Reflux the mixture for 3 hours.[1][2]

  • Gradually add triethylamine (5 ml, 35.92 mmol) over 1 hour and continue stirring overnight.[1][2]

  • Cool the mixture to room temperature and pour it into a 25% potassium carbonate solution (100 ml).[1][2]

  • Separate the layers and extract the aqueous layer with toluene (2x60 ml).[1]

  • Combine the organic layers, dry over magnesium sulphate, filter, and concentrate under vacuum to yield the product as an oil (11.9 g, 99% yield), which can be used in the next step without further purification.[3]

Step 4: Synthesis of Remifentanil Hydrochloride

This final step involves the methanolysis of the nitrile to form the methyl ester.

Protocol:

  • Dissolve methyl 3-(4-cyano-4-(N-phenylpropanamido)piperidin-1-yl)propanoate (17.31 g, 50.40 mmol) in a 4.0 M solution of hydrogen chloride in methanol (100 ml).[1][2]

  • Stir the solution at room temperature for 24 hours, during which a white precipitate will form.[1][2]

  • Cool the mixture to 0°C and continue stirring for 3 hours.[1][2]

  • Filter the mixture under vacuum to yield remifentanil hydrochloride (3-[4-methoxycarbonyl-4-[(1-oxopropyl)phenylamino)]-1-piperidine]propanoic acid methyl ester hydrochloride) as a white solid (13.40 g, 64% yield).[1][2]

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. All procedures should be carried out in a suitable laboratory setting with appropriate safety precautions. The user is responsible for verifying the safety and efficacy of these methods.

References

Application Notes and Protocols for the Experimental Synthesis of Piperidine Derivatives via Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active natural products. Its prevalence underscores the importance of efficient and stereocontrolled synthetic methods for accessing functionalized piperidine derivatives. The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, represents a powerful strategy for the construction of the piperidine ring. This document provides detailed protocols for an organocatalytic intramolecular aza-Michael addition, a method that allows for the synthesis of chiral 2-substituted piperidines with high enantioselectivity.

Key Reaction: Organocatalytic Intramolecular Aza-Michael Addition

The featured protocol is based on the asymmetric cyclization of an enone carbamate, which serves as the Michael acceptor (the enone moiety) and the Michael donor (the carbamate moiety) in a single molecule. This reaction is efficiently catalyzed by a chiral Cinchona-based primary-tertiary diamine in the presence of an achiral Brønsted acid co-catalyst. This method provides a direct route to functionalized 2-substituted piperidines, which are valuable intermediates in the synthesis of various alkaloids and pharmaceutical agents.[1][2]

Data Presentation

The following table summarizes the representative results for the organocatalytic intramolecular aza-Michael addition of various enone carbamates to form 2-substituted piperidines. The use of a chiral cinchona-based diamine catalyst and trifluoroacetic acid (TFA) as a co-catalyst consistently yields high product conversion and excellent enantioselectivity.[1][3]

EntryR GroupProtecting Group (PG)Yield (%)[1][3]Enantiomeric Excess (ee, %)[1][3]
1MethylCbz9598
2MethylBoc9490
3EthylCbz9496
4IsobutylCbz9699
5n-PentylCbz9396
6PhenylCbz9596
74-NitrophenylCbz8085

Cbz = Carboxybenzyl, Boc = tert-Butoxycarbonyl

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of anhydrous grade. Reagents should be purchased from a commercial supplier and used without further purification unless noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

General Procedure for the Asymmetric Intramolecular Aza-Michael Addition

This protocol describes the synthesis of a 2-substituted piperidine derivative via the intramolecular cyclization of an enone carbamate.

Materials:

  • Enone carbamate substrate (1.0 equiv)

  • Chiral Cinchona-based primary-tertiary diamine catalyst (0.1 equiv)

  • Trifluoroacetic acid (TFA) (0.1 equiv)

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of the enone carbamate substrate (0.2 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL) at room temperature, add the chiral Cinchona-based primary-tertiary diamine catalyst (0.02 mmol, 0.1 equiv).

  • Add trifluoroacetic acid (TFA) (0.02 mmol, 0.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis until the starting material is consumed (typically 24-48 hours).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted piperidine product.

  • Determine the enantiomeric excess of the product by chiral-phase High-Performance Liquid Chromatography (HPLC) analysis.[4]

Visualizations

Reaction Signaling Pathway

The following diagram illustrates the proposed catalytic cycle for the asymmetric intramolecular aza-Michael addition. The diamine catalyst activates the enone substrate through the formation of an iminium ion, while the tertiary amine moiety of the catalyst acts as a base to deprotonate the carbamate, facilitating the nucleophilic attack.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Enone Enone Carbamate Substrate Iminium Iminium Ion Intermediate Enone->Iminium + Catalyst Catalyst Chiral Diamine Catalyst Cyclization Intramolecular Cyclization Iminium->Cyclization Carbamate Attack Hydrolysis Hydrolysis Cyclization->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Piperidine Product Hydrolysis->Product Product_output Piperidine Derivative Enone_input Enone Carbamate Catalyst_input Catalyst

Caption: Proposed catalytic cycle for the aza-Michael addition.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of piperidine derivatives via the intramolecular aza-Michael addition.

G start Start setup Reaction Setup: Substrate, Catalyst, TFA, Solvent start->setup reaction Stir at Room Temperature (Monitor by TLC) setup->reaction workup Aqueous Workup: Quench, Extract, Wash, Dry reaction->workup purification Purification: Flash Column Chromatography workup->purification analysis Analysis: NMR, HPLC for ee purification->analysis end End analysis->end

Caption: General experimental workflow for piperidine synthesis.

References

Application Notes and Protocols: Synthesis of GABA Analogs Utilizing Methyl 3-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] Consequently, analogs of GABA are of significant interest in drug discovery and development for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3][4] Methyl 3-(piperidin-4-yl)propanoate is a versatile synthetic building block that can serve as a scaffold for the generation of novel GABA analogs. Its structure incorporates a piperidine ring, a common motif in centrally acting drugs, and a propanoate ester that can be readily modified.

These application notes provide a comprehensive overview of proposed synthetic strategies for the derivatization of this compound to generate a library of GABA analogs. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a foundational guide for researchers.

Proposed Synthetic Strategies

The chemical structure of this compound offers two primary points for chemical modification: the secondary amine of the piperidine ring and the methyl ester. These functional groups allow for a variety of chemical transformations to introduce the necessary pharmacophoric elements of GABA analogs, typically a carboxylic acid (or a bioisostere) and a lipophilic moiety.

A plausible synthetic approach involves a two-step process:

  • N-Functionalization of the Piperidine Ring: The secondary amine can be functionalized through various reactions such as N-alkylation, N-arylation, or acylation to introduce diverse substituents.[5][6] This allows for the exploration of the chemical space around the piperidine core to modulate pharmacological activity.

  • Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, a key feature of most GABA analogs that interacts with GABA receptors or transporters.[5]

An alternative strategy involves reductive amination to introduce substituents onto the piperidine nitrogen.[5]

Experimental Protocols

The following are detailed, representative protocols for the synthesis of GABA analogs from this compound. These protocols are based on general and analogous chemical transformations and may require optimization for specific substrates.

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of an alkyl group onto the piperidine nitrogen.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the chosen solvent (e.g., Acetonitrile).

  • Add a suitable base such as triethylamine (1.5 equivalents).

  • Stir the mixture at room temperature.

  • To this stirring solution, add the alkyl halide (1.1 equivalents) dropwise.

  • Continue stirring the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Saponification of the Methyl Ester

This protocol details the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • N-alkylated this compound derivative (from Protocol 1)

  • Lithium hydroxide (LiOH) monohydrate or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-alkylated methyl ester (1.0 equivalent) in a mixture of methanol and water (e.g., a 1:1 mixture).[5]

  • Add lithium hydroxide monohydrate (2.0 equivalents) and stir the mixture at room temperature.[5]

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).[5]

  • Remove the organic solvent under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to approximately 6 with 1M HCl.[5]

  • Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Data Presentation

The following table summarizes representative quantitative data for the proposed synthetic steps. These values are based on analogous reactions reported in the literature and may vary depending on the specific substrates and reaction conditions.

StepReactionReactant 1Reactant 2SolventBase/ReagentTypical Yield (%)
1N-AlkylationThis compoundBenzyl bromideAcetonitrileTriethylamine70-90
2Ester HydrolysisN-Benzyl-methyl 3-(piperidin-4-yl)propanoate-Methanol/WaterLithium hydroxide85-95

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of GABA analogs from this compound.

G start This compound intermediate N-Substituted Methyl Ester Intermediate start->intermediate N-Alkylation / N-Arylation / Acylation final GABA Analog (Carboxylic Acid) intermediate->final Ester Hydrolysis

Caption: Synthetic workflow for GABA analog synthesis.

GABA Signaling Pathway

Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the central nervous system.[1] Its signaling is mediated through ionotropic GABA-A and metabotropic GABA-B receptors.[1] The following diagram provides a simplified overview of the GABA signaling pathway.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad Glutamate Decarboxylase (GAD) glutamate->gad gaba_vesicle GABA in Vesicle gad->gaba_vesicle gaba_a GABA-A Receptor (Ion Channel) gaba_vesicle->gaba_a GABA Release & Binding cl_influx Cl- Influx gaba_a->cl_influx hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization

Caption: Simplified GABA signaling pathway.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel GABA analogs. The synthetic strategies and protocols outlined in these application notes provide a solid foundation for researchers to develop libraries of compounds for screening and lead optimization in the pursuit of new therapeutics for neurological and psychiatric disorders. The adaptability of the piperidine and propanoate moieties allows for extensive structure-activity relationship (SAR) studies, which are crucial for the rational design of potent and selective GABAergic modulators.

References

Application Notes and Protocols for the N-Alkylation of Methyl 3-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of methyl 3-(piperidin-4-yl)propanoate, a versatile building block in medicinal chemistry and drug discovery. The secondary amine of the piperidine ring offers a readily modifiable position for the introduction of various alkyl and aryl substituents, enabling the synthesis of diverse compound libraries for screening and lead optimization. This document outlines three common and effective methods for N-alkylation: classical N-alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig N-arylation.

Introduction to N-Alkylation Methods

N-alkylation of secondary amines like this compound is a fundamental transformation in organic synthesis. The choice of method depends on the desired substituent and the overall synthetic strategy.

  • Classical N-Alkylation: This method involves the reaction of the piperidine with an alkyl halide in the presence of a base. It is a straightforward approach for introducing simple alkyl groups.

  • Reductive Amination: This highly efficient one-pot reaction involves the condensation of the piperidine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to the corresponding N-alkylated product. This method is ideal for introducing a wide variety of alkyl groups.

  • Buchwald-Hartwig N-Arylation: This palladium-catalyzed cross-coupling reaction is the premier method for forming carbon-nitrogen bonds between the piperidine and aryl or heteroaryl halides. It allows for the synthesis of N-aryl piperidine derivatives, which are common motifs in pharmaceuticals.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes typical quantitative data for the different N-alkylation methods, providing a basis for comparison and reaction optimization.

ParameterClassical N-AlkylationReductive AminationBuchwald-Hartwig N-Arylation
Substrate This compoundThis compoundThis compound
Electrophile/Coupling Partner Alkyl Halide (e.g., Benzyl Bromide)Aldehyde/Ketone (e.g., Benzaldehyde)Aryl/Heteroaryl Halide (e.g., 4-Chlorotoluene)
Base K₂CO₃, Et₃N, or DIPEA(Not directly required for the coupling)NaOtBu, K₃PO₄, or Cs₂CO₃
Solvent DMF, Acetonitrile, or TolueneDichloromethane (DCM) or 1,2-Dichloroethane (DCE)Toluene or Dioxane
Reducing Agent Not ApplicableSodium Triacetoxyborohydride (STAB)Not Applicable
Catalyst System Not ApplicableNot ApplicablePalladium Pre-catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos)
Temperature Room Temperature to 80 °CRoom Temperature80 °C to 110 °C
Reaction Time 2 - 24 hours12 - 24 hours6 - 24 hours
Typical Yield 60-90%70-95%75-95%

Experimental Protocols

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes the N-benzylation of this compound as a representative example.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature.

  • To this stirring suspension, add benzyl bromide (1.1 eq) dropwise.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-methyl 3-(piperidin-4-yl)propanoate.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the synthesis of methyl 3-(1-benzylpiperidin-4-yl)propanoate via reductive amination.[1]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dichloromethane (0.1 M).

  • Add benzaldehyde (1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.[1]

  • Stir the reaction mixture at room temperature for 16 hours.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired product.

Protocol 3: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound.[2]

Materials:

  • This compound

  • Aryl halide (e.g., 4-chlorotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Oven-dried Schlenk flask

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]

  • Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete (typically 6-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Visualizations

N_Alkylation_Workflow cluster_start Starting Material cluster_methods N-Alkylation Methods cluster_product Product start This compound classical Classical N-Alkylation (Alkyl Halide, Base) start->classical Method 1 reductive Reductive Amination (Aldehyde/Ketone, Reducing Agent) start->reductive Method 2 buchwald Buchwald-Hartwig (Aryl Halide, Pd-Catalyst) start->buchwald Method 3 product N-Substituted Methyl 3-(piperidin-4-yl)propanoate classical->product reductive->product buchwald->product

Caption: General workflow for the N-alkylation of this compound.

Reductive_Amination_Pathway Piperidine This compound Iminium Iminium Intermediate Piperidine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Product N-Alkylated Product Iminium->Product ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Product Reduction

Caption: Signaling pathway for the reductive amination process.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + R₂NH RedElim Reductive Elimination AmineCoord->RedElim - H-X (Base) HX H-X RedElim->Pd0 - Ar-NR₂ Product Ar-NR₂ ArylHalide Ar-X Amine R₂NH Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Solid-Phase Synthesis Utilizing Methyl 3-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(piperidin-4-yl)propanoate is a bifunctional molecule that presents a versatile scaffold for the synthesis of diverse chemical libraries. Its structure, featuring a secondary amine within the piperidine ring and a reactive methyl ester, allows for its use as a central building block in solid-phase organic synthesis (SPOS). By immobilizing this scaffold onto a solid support, chemists can efficiently perform subsequent chemical modifications, leveraging the advantages of SPOS such as simplified purification and the ability to drive reactions to completion using excess reagents.

These application notes provide a comprehensive, albeit theoretical, framework for the utilization of this compound in solid-phase synthesis. The protocols detailed below outline a strategy for the immobilization of the piperidine scaffold onto a resin, followed by diversification through modification of the ester moiety, and concluding with the cleavage of the final product from the solid support.

Core Principles of the Synthesis Strategy

The proposed synthetic strategy involves three key stages:

  • Immobilization: The secondary amine of the piperidine ring is used as the attachment point to a 2-chlorotrityl chloride resin. This acid-labile resin allows for the mild cleavage of the final product, preserving acid-sensitive functional groups.

  • On-Resin Modification: Once tethered to the solid support, the methyl ester of the immobilized piperidine derivative is hydrolyzed to the corresponding carboxylic acid. This acid is then available for further functionalization, for example, through amide bond formation with a diverse range of primary or secondary amines.

  • Cleavage: The final, derivatized piperidine compound is cleaved from the resin using a mild acidic cocktail, yielding the desired product with a free carboxylic acid at the terminus of the propanoate side chain.

This approach enables the generation of a library of substituted piperidine-4-yl-propanoic acid amides, which are of interest in medicinal chemistry due to the prevalence of the piperidine motif in pharmacologically active compounds.

Quantitative Data Summary

The following tables provide hypothetical yet representative data for the key steps of the solid-phase synthesis protocol. These values are based on typical efficiencies observed in solid-phase organic synthesis.

Table 1: Resin Loading Efficiency

ParameterValue
Resin Type2-Chlorotrityl chloride resin
Initial Resin Loading Capacity1.2 mmol/g
ReagentThis compound
Loading SolventDichloromethane (DCM)
BaseDiisopropylethylamine (DIPEA)
Final Resin Loading 0.8 - 1.0 mmol/g
Loading Efficiency 67 - 83%

Table 2: On-Resin Modification and Cleavage Yields

StepReactionReagentsTypical Yield/Purity
1SaponificationLiOH, THF/H₂O>95% conversion
2Amide CouplingAmine, HATU, DIPEA70 - 95%
3CleavageTFA/TIS/H₂O (95:2.5:2.5)80 - 95% (crude yield)
Overall Purity (post-cleavage) >85% (by LC-MS)

Experimental Protocols

Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin (1.2 mmol capacity) in 10 mL of anhydrous dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Reagent Solution Preparation: In a separate flask, dissolve this compound (2.4 mmol, 2 equivalents) and diisopropylethylamine (DIPEA) (4.8 mmol, 4 equivalents) in 5 mL of anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin and add the reagent solution. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), methanol (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading can be determined by gravimetric analysis or by cleaving a small sample and quantifying the released molecule.

Protocol 2: On-Resin Synthesis of a Piperidine-4-yl-propanoic Acid Amide Library

  • Saponification of the Methyl Ester:

    • Swell the resin-bound this compound in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/g of resin).

    • Add lithium hydroxide (LiOH) (5 equivalents based on resin loading) and agitate the mixture at room temperature for 12 hours.

    • Wash the resin thoroughly with THF/water (3:1), followed by DMF, and finally DCM.

  • Amide Bond Formation:

    • Swell the resin with the free carboxylic acid in DMF (10 mL/g).

    • In a separate vial, pre-activate the desired amine (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 10 minutes.

    • Add the pre-activated amine solution to the resin and agitate at room temperature for 6 hours.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

    • Dry the resin under vacuum.

Protocol 3: Cleavage of the Final Product from the Resin

  • Resin Preparation: Place the dried, derivatized resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with an additional small volume of the cleavage cocktail.

  • Precipitation: Precipitate the cleaved product by adding the combined filtrate to cold diethyl ether.

  • Isolation: Collect the precipitated product by centrifugation or filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • Purification: The crude product can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow start Start: 2-Chlorotrityl Chloride Resin loading Immobilization: This compound, DIPEA, DCM start->loading resin_bound_ester Resin-Bound Ester loading->resin_bound_ester saponification Saponification: LiOH, THF/H2O resin_bound_ester->saponification resin_bound_acid Resin-Bound Carboxylic Acid saponification->resin_bound_acid coupling Amide Coupling: Amine, HATU, DIPEA resin_bound_acid->coupling resin_bound_amide Resin-Bound Amide Product coupling->resin_bound_amide cleavage Cleavage: TFA/TIS/H2O resin_bound_amide->cleavage final_product Final Product: Substituted Piperidine Propanoic Acid Amide cleavage->final_product

Caption: Workflow for the solid-phase synthesis of a substituted piperidine propanoic acid amide.

logical_relationship scaffold This compound (Bifunctional Scaffold) amine_handle Secondary Amine (Immobilization Handle) scaffold->amine_handle provides ester_handle Methyl Ester (Diversification Handle) scaffold->ester_handle provides resin Solid Support (e.g., 2-Cl-Trityl Resin) amine_handle->resin attaches to final_library Library of Substituted Piperidines ester_handle->final_library is modified to generate resin->final_library enables purification of

Application Notes and Protocols for Catalytic Functionalization of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules. The development of efficient and selective methods to functionalize the piperidine ring is therefore of paramount importance for drug discovery and the synthesis of complex molecular architectures. This document provides an overview of key catalytic methodologies, including detailed protocols and comparative data, to guide researchers in this field.

I. Photoredox-Catalyzed α-C-H Arylation

Application Notes:

Visible-light photoredox catalysis has emerged as a powerful strategy for the direct functionalization of C-H bonds under mild conditions.[1][2] For piperidines, iridium(III)-based photocatalysts can facilitate the α-amino C-H arylation of highly substituted piperidine derivatives with electron-deficient cyano(hetero)arenes.[1][3][4][5] This method is notable for its ability to proceed with high diastereoselectivity, often through a process of rapid, non-selective C-H arylation followed by a slower epimerization to the thermodynamically most stable isomer.[1][4] The reaction tolerates a variety of functional groups and can be applied to complex, densely functionalized piperidine scaffolds.[1]

Quantitative Data Summary: Diastereoselective α-C-H Arylation of Substituted Piperidines

EntryPiperidine Substrate (R²)Aryl Coupling PartnerCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (dr)Ref.
1Cyclopropyl1,4-Dicyanobenzene147595:5[1]
2Propyl1,4-Dicyanobenzene147894:6[1]
3Phenyl1,4-Dicyanobenzene11676>95:5[1]
4N/A4-Cyanopyridine145595:5[1]
5Monosubstituted1,4-Dicyanobenzene148265:35 (syn:anti)[1]
6Tetrasubstituted1,4-Dicyanobenzene148085:15 (anti:syn)[1]

Reactions were typically performed with Ir(ppy)₃ as the photocatalyst in DMA solvent under blue LED irradiation.

Experimental Protocol: General Procedure for Photoredox α-C-H Arylation

Materials:

  • Substituted piperidine (1.0 equiv)

  • Cyano(hetero)arene (1.5 equiv)

  • Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylacetamide - DMA or Acetonitrile - MeCN)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., borosilicate glass vial) equipped with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the substituted piperidine, the cyano(hetero)arene coupling partner, and the photocatalyst [Ir(ppy)₃] to the reaction vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial.

  • Reaction Execution: Seal the vial and place it approximately 1-2 cm from the blue LED light source. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[2]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the solution with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the α-arylated piperidine.[2]

Visualizations:

photoredox_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Piperidine, Aryl Halide, & Ir(ppy)₃ prep2 Add Anhydrous, Degassed Solvent prep1->prep2 1 react Irradiate with Blue LED (Room Temp, 4-24h) prep2->react 2 workup1 Dilute & Wash (EtOAc, H₂O, Brine) react->workup1 3 workup2 Dry & Concentrate workup1->workup2 workup3 Flash Column Chromatography workup2->workup3 end end workup3->end Pure Product

Caption: Experimental workflow for photoredox α-C-H arylation.

II. Rhodium-Catalyzed Site-Selective C-H Insertion

Application Notes:

Rhodium-catalyzed C-H insertion reactions provide a powerful and direct method for forming new carbon-carbon bonds.[6] This strategy is particularly effective for the functionalization of piperidines using donor/acceptor carbenes generated from diazo compounds. A key advantage of this methodology is the ability to control the regioselectivity of the C-H insertion. By carefully selecting the rhodium catalyst and the nitrogen-protecting group on the piperidine, functionalization can be directed to either the C2 or C4 position.[6][7][8] This catalyst-controlled selectivity offers a significant tool for synthesizing specific positional isomers of substituted piperidines, which is highly valuable in creating analogues of pharmaceutical compounds like methylphenidate.[7][8]

Quantitative Data Summary: Site-Selective C-H Functionalization of Piperidines

EntryPositionN-Protecting GroupCatalystAryldiazoacetate (Ar)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Ref.
1C2N-BocRh₂(R-TCPTAD)₄Ph6110:177[8]
2C2N-BsRh₂(R-TPPTTL)₄Ph8722:176[8]
3C2N-BsRh₂(R-TPPTTL)₄4-MeO-Ph81>30:173[8]
4C2N-BsRh₂(R-TPPTTL)₄4-Cl-Ph79>30:152[8]
5C4N-COCOArRh₂(S-2-Cl-5-BrTPCP)₄4-F-Ph6210:196[7]
6C4N-COCOArRh₂(S-2-Cl-5-BrTPCP)₄4-Me-Ph6511:196[7]

Bs = Brosyl (p-Bromobenzenesulfonyl)

Experimental Protocol: General Procedure for C2-Selective C-H Insertion

Materials:

  • N-protected piperidine (e.g., N-Bs-piperidine, 5.0 equiv)

  • Rhodium catalyst (e.g., Rh₂(R-TPPTTL)₄, 0.2 mol%)

  • Aryldiazoacetate (1.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane - CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Syringe pump

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the N-protected piperidine and the rhodium catalyst in the anhydrous solvent.

  • Diazo Addition: In a separate flask, prepare a solution of the aryldiazoacetate in the same anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the aryldiazoacetate solution to the piperidine and catalyst solution over a period of 4 hours at the desired temperature (e.g., room temperature or reflux).[6]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture for an additional hour.[6]

  • Work-up: Cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the 2-substituted piperidine derivative.[6]

Visualizations:

rhodium_cycle catalyst Rh₂(L)₄ Catalyst carbene Rh-Carbene Intermediate catalyst->carbene - N₂ ylide Nitrogen Ylide Intermediate carbene->ylide + Piperidine product C-H Insertion Product ylide->product [2,3]-Sigmatropic Rearrangement product->catalyst Releases Product, Regenerates Catalyst diazo N₂=CH-R (Diazo) diazo->carbene piperidine Piperidine Substrate piperidine->ylide n2 N₂

Caption: Simplified catalytic cycle for Rh-catalyzed C-H insertion.

III. Palladium-Catalyzed Functionalization

Application Notes:

Palladium catalysis is a versatile and robust tool for piperidine functionalization, enabling both C-N (N-arylation) and C-C (C-H arylation) bond formation. The Buchwald-Hartwig amination is a widely used method for the N-arylation of piperidines, including sterically hindered substrates.[9] Success in these reactions is highly dependent on the careful selection of a palladium precatalyst and a bulky, electron-rich phosphine ligand.[9]

For C-H functionalization, palladium catalysts can direct the arylation to various positions on the piperidine ring. α-Arylation (C2) can be achieved through a directed lithiation followed by a Negishi cross-coupling.[10] More remote functionalization at the C4 position can be accomplished with high regio- and stereoselectivity by employing a directing group, such as an aminoquinoline auxiliary, at the C3 position.[11] These methods provide access to a diverse range of functionalized piperidines that are valuable for drug discovery programs.[10][11]

Quantitative Data Summary: Palladium-Catalyzed N-Arylation of 4-Anilino-1-Boc-piperidine

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseTemp (°C)Yield (%)Ref.
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBu10095[9]
24-ChlorobenzonitrilePd₂(dba)₃ (2)RuPhos (4)K₃PO₄11088[9]
32-BromopyridinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃10092[9]
41-Bromo-4-nitrobenzenePd₂(dba)₃ (2)XPhos (4)NaOtBu8090[9]

Data compiled from literature sources describing similar sterically hindered N-arylation reactions.[9]

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • 4-Anilino-1-Boc-piperidine derivative (1.0 equiv)

  • Aryl halide (e.g., 4-bromobenzonitrile, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide - NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the 4-anilino-1-Boc-piperidine, aryl halide, palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[9]

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath at the specified temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a pad of celite to remove inorganic salts and the catalyst.[9]

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[9]

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated product.[9]

Visualizations:

buchner_hartwig_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add 1 ligand_ex Ligand Exchange ox_add->ligand_ex 2 red_elim Reductive Elimination ligand_ex->red_elim 3 red_elim->pd0 4 product Ar-NR₂ red_elim->product aryl_halide Ar-X aryl_halide->ox_add amine R₂NH amine->ligand_ex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

"protocol for the hydrolysis of Methyl 3-(piperidin-4-yl)propanoate to its carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Protocol for the Saponification of Methyl 3-(piperidin-4-yl)propanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conversion of esters to carboxylic acids is a fundamental transformation in organic synthesis, particularly within the development of pharmaceutical agents where the carboxylic acid moiety often serves as a key functional handle for further modification or as a critical pharmacophore. This document provides a detailed protocol for the hydrolysis of this compound to its corresponding carboxylic acid, 3-(piperidin-4-yl)propanoic acid. The presence of the basic piperidine ring necessitates a carefully controlled procedure to ensure high yield and purity. The described method utilizes a base-catalyzed hydrolysis, also known as saponification, which is generally an irreversible and high-yielding reaction.[1][2][3]

Experimental Protocol

This protocol employs lithium hydroxide (LiOH) in a mixed solvent system, a common and effective method for the saponification of methyl esters, especially in substrates with additional functional groups.[4][5]

Materials and Reagents:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Methanol (MeOH), reagent grade

  • Deionized Water (H₂O)

  • Hydrochloric acid (HCl), 1M and 2M solutions

  • Ethyl acetate (EtOAc), for monitoring

  • Hexanes, for monitoring

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water. A typical concentration is 0.1 to 0.5 M.

  • Addition of Base: Add solid lithium hydroxide monohydrate (LiOH·H₂O) (1.5 to 3.0 eq.) to the stirring solution. Alternatively, an aqueous solution of LiOH can be used.

  • Saponification Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) or stir at room temperature. The reaction progress should be monitored.[5][6]

  • Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane or by LC-MS. The starting ester is significantly less polar than the resulting carboxylate salt.

  • Work-up and Quenching: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Remove the organic solvents (THF and Methanol) under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, slowly add 1M HCl at 0 °C (ice bath) with vigorous stirring. Monitor the pH. Continue adding acid until the pH is approximately 2. This step protonates the carboxylate salt to form the desired carboxylic acid and also forms the hydrochloride salt of the piperidine nitrogen.[3]

  • Product Isolation: The resulting product, 3-(piperidin-4-yl)propanoic acid hydrochloride, is typically soluble in water. The aqueous solution can be concentrated to dryness under reduced pressure to yield the crude product as a solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol, to yield the pure carboxylic acid salt.

Data Presentation

The following table summarizes the key quantitative parameters for the hydrolysis protocol.

ParameterValue/ConditionNotes
Starting Material This compound1.0 equivalent
Hydrolysis Reagent Lithium Hydroxide (LiOH·H₂O)1.5 - 3.0 equivalents
Solvent System THF:Methanol:Water3:1:1 (v/v/v) is a common ratio[5]
Reaction Temperature Room Temperature to 65 °CHeating accelerates the reaction.[1]
Reaction Time 2 - 6 hoursMonitor by TLC or LC-MS for completion.
Acidification Agent 1M Hydrochloric AcidAcidify to pH ~2
Final Product 3-(piperidin-4-yl)propanoic acid HClIsolated as the hydrochloride salt.
Typical Yield >90%Saponification reactions generally proceed to completion.[7]

Visualized Workflow

The following diagram illustrates the logical flow of the experimental protocol for the saponification of this compound.

HydrolysisWorkflow sub_dissolve Dissolve Ester in THF/MeOH/H₂O add_base Add LiOH (1.5-3.0 eq.) sub_dissolve->add_base react Heat & Stir (2-6h) add_base->react workup Solvent Removal (Rotovap) react->workup acidify Acidify with HCl to pH 2 workup->acidify isolate Isolate Crude Product (Evaporation) acidify->isolate purify Purify (Recrystallization) isolate->purify final_product Final Product: 3-(piperidin-4-yl)propanoic acid HCl purify->final_product

Caption: Workflow for the base-catalyzed hydrolysis of a methyl ester to a carboxylic acid.

References

Application Notes and Protocols: The Strategic Use of Methyl 3-(piperidin-4-yl)propanoate in the Synthesis of Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 3-(piperidin-4-yl)propanoate and structurally related piperidine derivatives in the preparation of neuroactive compounds, with a particular focus on the atypical antipsychotic agent, cariprazine. Detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and biological signaling pathways are presented to facilitate research and development in neuropharmacology.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry. Its piperidine core is a prevalent scaffold in a multitude of centrally acting agents, offering a versatile anchor for chemical modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The propanoate side chain provides a reactive handle for further elaboration and coupling to other pharmacophoric fragments. This document will explore the application of this and analogous piperidine structures in the synthesis of neuroactive compounds, exemplified by the multi-receptor targeting antipsychotic, cariprazine.

Application Highlight: Synthesis of Cariprazine

Cariprazine is an atypical antipsychotic characterized by its partial agonist activity at dopamine D₂ and D₃ receptors, with a higher affinity for the D₃ subtype, as well as partial agonism at serotonin 5-HT₁ₐ receptors and antagonism at 5-HT₂ₐ receptors.[1][2] The synthesis of cariprazine, while not commencing directly from this compound in most documented industrial routes, involves the construction of a structurally analogous trans-4-substituted cyclohexylethylamine core. The following sections outline a representative synthetic strategy that highlights the types of chemical transformations applicable to piperidine-containing intermediates.

Synthetic Workflow for Cariprazine Preparation

The synthesis of cariprazine is a multi-step process that involves the preparation of two key intermediates, which are then coupled and subsequently modified to yield the final active pharmaceutical ingredient.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Assembly A 4-Nitrophenylacetic Acid B trans-4-Aminocyclohexyl Acetic Acid Ethyl Ester HCl A->B Hydrogenation & Esterification C trans-4-{[(Dimethylamino)carbonyl]amino} cyclohexyl)acetic Acid B->C Urea Formation G Coupling of Intermediates C->G D 2,3-Dichloroaniline F 1-(2,3-Dichlorophenyl)piperazine D->F E bis(2-chloroethyl)amine E->F Cyclization F->G H Cariprazine G->H Amide Formation & Reduction

Caption: Synthetic workflow for Cariprazine.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and the final product, cariprazine. These protocols are based on established literature procedures and can be adapted for derivatives of this compound.

Protocol 1: Synthesis of Intermediate 1 - trans-4-Aminocyclohexyl Acetic Acid Ethyl Ester Hydrochloride

This protocol details the preparation of a key cyclohexane intermediate.

Materials:

  • 4-Nitrophenylacetic acid

  • 10% Palladium on Carbon (Pd/C)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Acetonitrile

Procedure:

  • Hydrogenation: In a suitable autoclave, a suspension of 4-nitrophenylacetic acid (1.0 eq) and 10% Pd/C in deionized water is subjected to hydrogenation at 44-46°C.[3]

  • Esterification: After completion of the hydrogenation, the catalyst is filtered off. The aqueous solution is concentrated, and the residue is taken up in ethanol. Concentrated hydrochloric acid is added, and the mixture is refluxed for 2-3 hours.

  • Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. Acetonitrile is added to the residue, and the mixture is cooled to precipitate the product. The solid is collected by filtration and dried to yield trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride.[3]

Protocol 2: Synthesis of Intermediate 2 - 1-(2,3-Dichlorophenyl)piperazine

This protocol describes the synthesis of the piperazine fragment.

Materials:

  • 2,3-Dichloroaniline

  • bis(2-chloroethyl)amine hydrochloride

  • Protonic solvent (e.g., n-butanol)

Procedure:

  • Cyclization: A mixture of 2,3-dichloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0-1.5 eq) is heated in a suitable solvent at 120-220°C.[4]

  • Work-up: After the reaction is complete, the mixture is cooled and treated with a basic aqueous solution to neutralize the hydrochloride salt.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by distillation or recrystallization to afford 1-(2,3-dichlorophenyl)piperazine.

Protocol 3: Synthesis of Cariprazine

This final protocol details the coupling of the intermediates and subsequent reactions to form cariprazine.

Materials:

  • trans-4-Aminocyclohexyl acetic acid ethyl ester hydrochloride

  • Dimethylcarbamoyl chloride

  • 1-(2,3-Dichlorophenyl)piperazine

  • Coupling agents (e.g., carbonyldiimidazole)

  • Reducing agents (e.g., borane derivatives)

  • Dichloromethane

  • Diisopropylethylamine

Procedure:

  • Urea Formation: The hydrochloride salt of trans-4-aminocyclohexyl acetic acid ethyl ester is neutralized, and the free amine is reacted with dimethylcarbamoyl chloride in the presence of a base to form the corresponding N,N-dimethylurea derivative.

  • Amide Coupling: The carboxylic acid of the urea derivative is activated with a coupling agent and then reacted with 1-(2,3-dichlorophenyl)piperazine to form an amide intermediate.

  • Reduction: The amide intermediate is then reduced using a suitable reducing agent to yield cariprazine.[1]

  • Purification: The final product is purified by crystallization to obtain cariprazine of high purity.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of cariprazine.

Table 1: Synthesis Yields and Purity

Reaction StepProductTypical Yield (%)Purity (HPLC) (%)
Intermediate 1 Synthesis trans-4-Aminocyclohexyl Acetic Acid Ethyl Ester HCl75-85>98
Intermediate 2 Synthesis 1-(2,3-Dichlorophenyl)piperazine60-70>99
Final Synthesis Cariprazine65-75 (overall from intermediates)>99.5

Table 2: Receptor Binding Affinity of Cariprazine

ReceptorBinding Affinity (Ki, nM)
Dopamine D₃0.085[2]
Dopamine D₂L0.49[2]
Dopamine D₂S0.69[2]
Serotonin 5-HT₁ₐ2.6[2]
Serotonin 5-HT₂ₐ18.8[2]
Serotonin 5-HT₂B0.58[2]
Histamine H₁23.2[2]

Signaling Pathways of Cariprazine

Cariprazine's therapeutic effects are believed to be mediated through its complex interactions with multiple neurotransmitter receptor systems. Its partial agonism at D₂/D₃ and 5-HT₁ₐ receptors allows it to modulate dopaminergic and serotonergic signaling, acting as an agonist in states of low neurotransmitter levels and an antagonist in states of high neurotransmitter levels.[2]

Dopamine D₂/D₃ Receptor Signaling

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response phosphorylates targets leading to Cariprazine Cariprazine (Partial Agonist) Cariprazine->D2R binds and modulates G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A HT2A 5-HT2A Receptor Serotonin->HT2A G_protein_i Gi/o Protein HT1A->G_protein_i G_protein_q Gq/11 Protein HT2A->G_protein_q AC Adenylyl Cyclase G_protein_i->AC inhibits PLC Phospholipase C G_protein_q->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 & DAG PLC->IP3_DAG produces Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition leads to Neuronal_Excitation Neuronal Excitation IP3_DAG->Neuronal_Excitation leads to Cariprazine_1A Cariprazine (Partial Agonist) Cariprazine_1A->HT1A Cariprazine_2A Cariprazine (Antagonist) Cariprazine_2A->HT2A

References

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 3-(piperidin-4-yl)propanoate, a key building block in the development of various pharmaceutical agents. The synthesis is presented as a robust two-step process commencing with the Michael addition of 4-piperidone to methyl acrylate to yield the intermediate, Methyl 3-(4-oxo-1-piperidine)propanoate. This is followed by a deoxygenation of the ketone functionality via a modified Wolff-Kishner reduction to afford the final product. This document outlines optimized reaction conditions, scalable experimental protocols, and quantitative data to facilitate the transition from laboratory to industrial-scale production.

Introduction

This compound is a valuable bifunctional molecule incorporating a secondary amine within a piperidine ring and a methyl ester moiety. This structural motif is prevalent in a wide array of biologically active compounds, making it a crucial intermediate in medicinal chemistry and drug development. The ability to produce this intermediate on a large scale, with high purity and yield, is critical for the advancement of pharmaceutical research and manufacturing. The synthetic strategy detailed herein is designed for scalability, employing cost-effective reagents and straightforward unit operations.

Overall Synthetic Scheme

The large-scale synthesis of this compound is achieved through a two-step sequence:

  • Step 1: Michael Addition - Formation of Methyl 3-(4-oxo-1-piperidine)propanoate.

  • Step 2: Wolff-Kishner Reduction (Huang-Minlon Modification) - Deoxygenation to this compound.

Overall Synthesis Overall Synthetic Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Wolff-Kishner Reduction A 4-Piperidone Hydrate Hydrochloride C Methyl 3-(4-oxo-1-piperidine)propanoate A->C K2CO3, Methanol, RT B Methyl Acrylate B->C K2CO3, Methanol, RT E This compound C->E KOH, Diethylene Glycol, Heat D Hydrazine Hydrate D->E KOH, Diethylene Glycol, Heat

Overall synthesis of this compound.

Step 1: Large-Scale Synthesis of Methyl 3-(4-oxo-1-piperidine)propanoate

Reaction Principle

This step involves a base-catalyzed Michael addition of the secondary amine of 4-piperidone to the activated alkene of methyl acrylate. The use of 4-piperidone hydrate hydrochloride requires a base to liberate the free amine for the reaction to proceed.

Quantitative Data
ParameterValueReference
Reactants
4-Piperidone Hydrate Hydrochloride125 g (0.81 mol)[1][2]
Methyl Acrylate96 mL (1.07 mol)[1][2]
Potassium Carbonate169 g (1.22 mol)[1][2]
Solvent
Methanol800 mL[1][2]
Reaction Conditions
TemperatureRoom Temperature[1][2]
Reaction Time4 hours[1][2]
Yield
Product Mass133.3 g[1][2]
Molar Yield88%[1][2]
Experimental Protocol
  • Reactor Setup: Charge a suitable multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and an inert gas inlet with 800 mL of methanol.

  • Reactant Charging: To the methanol, add 125 g (0.81 mol) of 4-piperidone hydrate hydrochloride and 96 mL (1.07 mol) of methyl acrylate with stirring.

  • Base Addition: Carefully add 169 g (1.22 mol) of potassium carbonate to the suspension at room temperature.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 4 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC-MS).

  • Work-up:

    • Filter the suspension to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a residue.

    • Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the organic phase under reduced pressure to yield Methyl 3-(4-oxo-1-piperidine)propanoate as an oil that may solidify upon standing.

Michael_Addition Workflow for Michael Addition A Charge Methanol to Reactor B Add 4-Piperidone Hydrate HCl and Methyl Acrylate A->B C Add K2CO3 B->C D Stir at RT for 4h C->D E Filter Suspension D->E F Concentrate Filtrate E->F G Aqueous Work-up (Extraction) F->G H Isolate Product G->H

Experimental workflow for Step 1.

Step 2: Large-Scale Synthesis of this compound

Reaction Principle

This step employs the Huang-Minlon modification of the Wolff-Kishner reduction. The ketone is first converted to its hydrazone by reaction with hydrazine hydrate. Subsequent heating in the presence of a strong base (potassium hydroxide) in a high-boiling solvent (diethylene glycol) leads to the decomposition of the hydrazone, with the evolution of nitrogen gas, to yield the corresponding methylene group. It is important to note that the strongly basic conditions and high temperatures may lead to the hydrolysis of the methyl ester. If significant hydrolysis occurs, a final esterification step will be required.

Quantitative Data (Representative Protocol)
ParameterValue
Reactants
Methyl 3-(4-oxo-1-piperidine)propanoate1.0 equiv
Hydrazine Hydrate (85%)4.0 - 5.0 equiv
Potassium Hydroxide4.0 - 5.0 equiv
Solvent
Diethylene GlycolSufficient to ensure stirrability
Reaction Conditions
Hydrazone Formation Temperature~130-140 °C
Decomposition Temperature~190-210 °C
Reaction Time2-6 hours at decomposition temperature
Yield
Expected Molar Yield70-90% (may require re-esterification)
Experimental Protocol
  • Reactor Setup: Charge a reaction vessel equipped with a mechanical stirrer, a distillation head with a condenser, a thermometer, and an inert gas inlet with Methyl 3-(4-oxo-1-piperidine)propanoate, diethylene glycol, and hydrazine hydrate.

  • Hydrazone Formation: Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone. Water and excess hydrazine will begin to distill off.

  • Base Addition: Cool the reaction mixture to below 100 °C and cautiously add potassium hydroxide pellets.

  • Decomposition: Slowly heat the mixture to 190-210 °C. The evolution of nitrogen gas should be observed. Maintain this temperature until gas evolution ceases (typically 2-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., toluene or diethyl ether).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Isolation and Purification:

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

  • Optional Re-esterification:

    • If significant hydrolysis of the ester has occurred, dissolve the crude product in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) and reflux the solution until the re-esterification is complete (monitor by TLC or GC-MS).

    • Neutralize the reaction mixture, remove the methanol under reduced pressure, and perform an aqueous work-up followed by purification as described above.

Wolff_Kishner Workflow for Wolff-Kishner Reduction A Charge Reactants (Ketone, Hydrazine, DEG) B Heat to 130-140°C (Hydrazone Formation) A->B C Cool and Add KOH B->C D Heat to 190-210°C (Decomposition) C->D E Aqueous Work-up (Extraction) D->E F Purification (Vacuum Distillation) E->F H Check for Hydrolysis (e.g., by NMR or GC) F->H G Product: Methyl 3-(piperidin-4-yl)propanoate H->G No significant hydrolysis I Optional: Re-esterification H->I Significant hydrolysis I->F Purify after re-esterification

Experimental workflow for Step 2.

Safety Considerations

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • The Wolff-Kishner reduction involves high temperatures and the evolution of nitrogen gas. Ensure the reaction is performed in a robust reactor with adequate pressure relief.

  • All solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

Conclusion

The described two-step synthesis provides a practical and scalable route to this compound. The initial Michael addition is a high-yielding and straightforward reaction. The subsequent Wolff-Kishner reduction, while requiring careful handling of hazardous reagents and high temperatures, is an effective method for the deoxygenation of the piperidone intermediate. For large-scale production, careful monitoring for potential ester hydrolysis during the reduction step is recommended, with a provision for a final re-esterification if necessary. This synthetic protocol offers a reliable foundation for the industrial production of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-(piperidin-4-yl)propanoate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.

Synthetic Workflow Overview

The most common and reliable synthetic route to this compound involves a two-step process. The synthesis begins with the esterification of 3-(pyridin-4-yl)propanoic acid to yield the methyl ester, followed by the catalytic hydrogenation of the pyridine ring to the desired piperidine.

G A 3-(Pyridin-4-yl)propanoic Acid B Methyl 3-(pyridin-4-yl)propanoate A->B C Methyl 3-(pyridin-4-yl)propanoate D This compound C->D H₂ Gas Catalyst (e.g., Pd/C, PtO₂) Solvent (e.g., MeOH, EtOH)

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent route involves two main transformations: 1) The esterification of 3-(pyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst to form methyl 3-(pyridin-4-yl)propanoate. 2) The subsequent reduction of the pyridine ring to a piperidine ring via catalytic hydrogenation.[1][2]

Q2: Which catalysts are typically used for the hydrogenation of the pyridine ring?

A2: Catalytic hydrogenation is a standard method for reducing pyridine to piperidine.[1][3] Commonly used heterogeneous catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on carbon (Rh/C), typically used under a hydrogen atmosphere.[1]

Q3: Can the ester group be accidentally reduced during the hydrogenation of the pyridine ring?

A3: While possible, the reduction of the methyl ester group is generally avoided by using specific catalysts like Palladium or Rhodium and maintaining mild reaction conditions (e.g., lower temperatures and pressures). These conditions favor the hydrogenation of the aromatic pyridine ring over the reduction of the ester functional group.[4]

Q4: How can I monitor the progress of the hydrogenation reaction?

A4: The reaction's progress can be monitored by several techniques. Thin Layer Chromatography (TLC) can be used to observe the disappearance of the starting material. More quantitative methods include Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of the product and any intermediates. Direct analysis of the reaction mixture by NMR spectroscopy is also an option.[1][5]

Q5: What are the typical workup procedures for each step?

A5: For the esterification, the workup usually involves neutralizing the acid catalyst with a base, followed by extraction of the ester into an organic solvent and subsequent purification.[6] For the hydrogenation, the catalyst is first removed by filtration (often through a pad of Celite), and then the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.[1]

Troubleshooting Guides

Step 1: Esterification of 3-(Pyridin-4-yl)propanoic Acid
Problem EncounteredPossible CausesSuggested Solutions
Low or No Conversion to Ester 1. Insufficient catalyst. 2. Presence of water in the reaction mixture, shifting the equilibrium back to the starting materials. 3. Reaction has not reached equilibrium (insufficient time or temperature).1. Increase the amount of acid catalyst. 2. Use dry methanol and glassware. Consider using a Dean-Stark apparatus to remove water azeotropically. 3. Increase the reaction time or temperature (reflux).
Product Hydrolysis During Workup 1. Using a strong aqueous base for neutralization at room temperature. 2. Prolonged contact with aqueous layers.1. Neutralize the acid catalyst at low temperatures (e.g., using an ice bath).[6] 2. Perform extractions quickly and efficiently. Use a saturated sodium bicarbonate solution for neutralization.
Difficulty in Product Isolation 1. The product may be soluble in the aqueous layer, especially if it is protonated.1. Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction to keep the product in its free base form. 2. Use a more polar extraction solvent like dichloromethane (DCM) or perform multiple extractions with ethyl acetate.
Step 2: Catalytic Hydrogenation of Methyl 3-(pyridin-4-yl)propanoate

The following decision tree provides a logical workflow for troubleshooting common issues during the hydrogenation step.

G Start Problem with Hydrogenation? Problem Low or No Conversion? Start->Problem Byproducts Byproducts Observed? Problem->Byproducts No Catalyst Check Catalyst Problem->Catalyst Yes Partial Partial Reduction (Tetrahydropyridine Intermediate) Byproducts->Partial Yes Over Over-reduction (e.g., of ester group) Byproducts->Over No Conditions Optimize Conditions Catalyst->Conditions Sol_Catalyst Use fresh, high-quality catalyst. Ensure proper handling (avoid exposure to air for pyrophoric catalysts). Catalyst->Sol_Catalyst Purity Check Starting Material Purity Conditions->Purity Sol_Conditions Increase H₂ pressure incrementally. Increase temperature gradually. Ensure vigorous stirring. Conditions->Sol_Conditions Sol_Purity Purify starting material. Catalyst poisons (e.g., sulfur compounds) may be present. Purity->Sol_Purity Sol_Partial Increase reaction time or H₂ pressure. Increase catalyst loading. Partial->Sol_Partial Sol_Over Reduce temperature and/or H₂ pressure. Use a more selective catalyst (e.g., Pd/C instead of PtO₂). Over->Sol_Over

Caption: Troubleshooting decision tree for hydrogenation.
Problem EncounteredPossible CausesSuggested Solutions
Slow or Stalled Reaction 1. Catalyst Deactivation : The catalyst may be poisoned by impurities in the substrate or solvent, or it may be old/inactive. 2. Insufficient Hydrogen Pressure : The pressure may be too low for the reaction to proceed efficiently. 3. Poor Mass Transfer : Inefficient stirring can limit the contact between the hydrogen gas, the liquid phase, and the solid catalyst.[1] 4. Low Temperature : The reaction may require more thermal energy to overcome the activation barrier.1. Use a fresh batch of catalyst. Ensure the starting material and solvent are pure.[1] 2. Increase the hydrogen pressure incrementally. 3. Increase the stirring rate to ensure the catalyst is well suspended and the gas-liquid interface is maximized. 4. Gradually increase the reaction temperature while monitoring for byproduct formation.[1]
Formation of Byproducts 1. Incomplete Reduction : Formation of tetrahydropyridine intermediates. 2. N-Alkylation : If using an alcohol solvent like methanol at elevated temperatures, N-methylation of the product piperidine can occur.1. Increase the reaction time, hydrogen pressure, or catalyst loading to drive the reaction to completion. 2. Conduct the reaction at a lower temperature or consider a different solvent if N-alkylation is a significant issue.
Safety Concerns 1. Pyrophoric Catalyst : Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially after use when dry and exposed to air. 2. Flammable Gas : Hydrogen gas is highly flammable and can form explosive mixtures with air.1. Do not allow the catalyst to dry in the air. After filtration, the catalyst should be kept wet with a solvent (e.g., water) to prevent ignition. 2. Ensure the reaction is carried out in a well-ventilated fume hood. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen and before opening it to the atmosphere.[1]

Experimental Protocols

Protocol 1: Esterification of 3-(Pyridin-4-yl)propanoic Acid

Materials:

  • 3-(Pyridin-4-yl)propanoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-(pyridin-4-yl)propanoic acid (1 equivalent).

  • Add anhydrous methanol (approx. 10-20 mL per gram of acid).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Cool the residue in an ice bath and carefully neutralize it by slowly adding saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(pyridin-4-yl)propanoate. The product can be purified further by column chromatography if necessary.

Protocol 2: Catalytic Hydrogenation of Methyl 3-(pyridin-4-yl)propanoate

Materials:

  • Methyl 3-(pyridin-4-yl)propanoate

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Celite

Procedure:

  • In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve methyl 3-(pyridin-4-yl)propanoate (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, purge it with the inert gas, and then purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi or 3-7 bar).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress should be monitored (e.g., by observing hydrogen uptake or by analyzing aliquots via TLC/GC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound. The product can be purified by distillation or column chromatography if needed.

References

Technical Support Center: Optimizing Piperidine Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize yield and purity in piperidine Michael addition reactions.

Troubleshooting Guide

This guide addresses common issues encountered during piperidine Michael addition reactions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My piperidine Michael addition reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

A: Low yields in aza-Michael additions can stem from several factors, including reaction conditions, catalyst choice, and the nature of the substrates. Here are some troubleshooting steps:

  • Catalyst and Reaction Conditions: The choice of catalyst, or lack thereof, can significantly impact the reaction rate and overall yield.

    • Acid Catalysis: The addition of a catalytic amount of a Brønsted or Lewis acid can accelerate the reaction. For instance, trifluoroacetic acid has been shown to speed up the addition, although it may affect diastereoselectivity.[1] Lewis acids like lithium chloride and bismuth(III) triflate can also promote the reaction, particularly when the nitrogen nucleophile is less reactive.[1][2]

    • Base Catalysis: While piperidine itself is basic, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective, especially with less reactive Michael acceptors.[3]

    • Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported aluminum chloride or copper-based metal-organic frameworks (Cu-MOFs), offer the advantages of high yields and easy removal from the reaction mixture.[4][5]

    • Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent), sometimes with gentle heating, can lead to higher yields.[3]

  • Reaction Temperature and Time:

    • Temperature: Increasing the reaction temperature can improve the rate and yield, but excessive heat may lead to side product formation.[6] Monitoring the reaction progress is crucial.

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction by TLC or LC-MS to determine the optimal time for completion.

  • Reversibility: The Michael addition can be a reversible reaction. To shift the equilibrium towards the product, consider using a trapping agent to convert the initial adduct into a more stable compound.[7]

  • Substrate Reactivity:

    • The electrophilicity of the Michael acceptor and the nucleophilicity of the piperidine derivative are key. Electron-withdrawing groups on the Michael acceptor will increase its reactivity.

    • Steric hindrance around the reaction centers of either the piperidine or the Michael acceptor can significantly decrease the reaction rate and yield.[4]

Issue 2: Poor Product Purity and Formation of Side Products

Q: My final product is impure, and I'm observing several side products. What are the common side reactions, and how can I improve the purity?

A: Impurities often arise from side reactions or incomplete conversion of starting materials. Here are common issues and solutions:

  • Common Side Reactions:

    • Polymerization: Michael acceptors, particularly acrylates, can polymerize under basic conditions. To minimize this, control the temperature and consider using a solvent to dilute the reactants.

    • 1,2-Addition: With α,β-unsaturated aldehydes and ketones, 1,2-addition to the carbonyl group can compete with the desired 1,4-conjugate addition.[3] The choice of solvent and temperature can influence the ratio of 1,4- to 1,2-addition.

    • Aza-Michael Addition to Maleimides: If your molecules contain maleimide moieties, piperidine can add to the maleimide double bond, leading to an unwanted adduct with a mass increase of 85.15 Da.[8]

    • Formation of Disubstituted Products: In cases where the amine has more than one reactive site, such as piperazine, 1,4-disubstituted byproducts can form.[9] Using an equimolar ratio of reactants can help to minimize this.[9]

  • Purification Strategies:

    • A thorough understanding of potential impurities is crucial for selecting the right purification method.[10] Common impurities include unreacted starting materials, byproducts, and oxidation products, which can cause discoloration.[10][11]

    • Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities.[10]

    • Crystallization: If the product is a solid, recrystallization is an effective method for achieving high purity.[10]

    • Distillation: For liquid products with different boiling points from the impurities, distillation can be an effective purification method.[10]

    • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.[10]

Frequently Asked Questions (FAQs)

Q1: What are typical reaction conditions for a piperidine Michael addition?

A1: Reaction conditions can vary widely depending on the specific substrates. A common starting point is to react piperidine with the Michael acceptor in a solvent like acetonitrile or even without a solvent.[3][12] The reaction can be performed at room temperature or with heating.[3][5] Using a catalyst, such as a Lewis acid or a solid-supported catalyst, can often improve the reaction rate and yield.[1][5]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can influence the reaction rate, yield, and in some cases, the stereoselectivity.[1][13] Polar aprotic solvents like acetonitrile are often good choices.[12] In some instances, solvent-free conditions have been shown to be highly effective, leading to quantitative yields.[5]

Q3: Can I run the piperidine Michael addition without a catalyst?

A3: Yes, especially if you are using a highly reactive Michael acceptor and a nucleophilic piperidine derivative.[3] However, for less reactive substrates or to improve reaction times and yields, a catalyst is often beneficial.[2][5]

Q4: What is the role of a Lewis acid in the reaction?

A4: A Lewis acid can coordinate to the carbonyl group of the Michael acceptor, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the piperidine. This activation often leads to a faster reaction.[1]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow you to track the consumption of starting materials and the formation of the product over time.[6]

Data Presentation

Table 1: Effect of Catalyst on Piperidine Michael Addition

CatalystMichael AcceptorSolventTemperature (°C)Time (h)Yield (%)Reference
NoneMethyl AcrylateNoneRoom Temp2~100[5]
Silica-supported AlCl₃Methyl AcrylateNone600.598[5]
CuBTC (Cu-MOF)n-Butyl Acrylate-Room Temp-High[4]
Ceric Ammonium NitrateAcrylonitrileWater--55-99[9]
Trifluoroacetic AcidDienone---Faster reaction[1]
Lithium ChlorideDienone---Accelerated reaction[1]

Table 2: Common Purification Techniques for Piperidine Derivatives

Purification MethodTarget Compound StatePrinciple of SeparationCommon Impurities RemovedReference
RecrystallizationSolidDifferential solubilityByproducts, starting materials[10]
Column ChromatographySolid or LiquidDifferential adsorption/polarityWide range of impurities[10]
DistillationLiquidDifference in boiling pointsSolvents, volatile impurities[10]
ExtractionSolid or LiquidDifferential solubility in immiscible liquidsWater-soluble or pH-sensitive impurities[10]

Experimental Protocols

Protocol 1: General Procedure for Piperidine Michael Addition (Catalyzed)

  • Reactant Setup: In a round-bottom flask, dissolve the Michael acceptor (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Catalyst Addition: Add the catalyst (e.g., 1-10 mol% of a Lewis acid or a specified amount of a heterogeneous catalyst).

  • Piperidine Addition: Add piperidine (1.0-1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction if necessary (e.g., with water or a saturated aqueous solution of NH₄Cl). If a solid-supported catalyst was used, filter it off.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a more polar solvent and load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[10]

Visualizations

Caption: Troubleshooting workflow for low yield and purity issues.

Caption: General experimental workflow for piperidine Michael addition.

References

Technical Support Center: Purification of Piperidine-Based Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of piperidine-based intermediates. This resource is designed for researchers, scientists, and drug development professionals, providing direct answers and troubleshooting guides for common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My piperidine intermediate has a yellow or brown tint. What causes this and how can I fix it?

A: A yellow or brown discoloration is typically due to oxidation byproducts formed by exposure to air and light.[1][2] While minor discoloration may not affect all reactions, high-purity applications require its removal.

  • Solution: The most effective method for removing colored impurities is distillation.[1] For solid intermediates, recrystallization is recommended. If color persists after recrystallization, treating the solution with a small amount of activated charcoal before hot filtration can be effective.[3]

  • Prevention: To prevent future discoloration, store purified piperidine and its derivatives under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool place.[1]

Q2: I'm struggling to separate my piperidine intermediate from pyridine, a common precursor. Simple distillation isn't working. Why?

A: Piperidine and pyridine form a minimum-boiling azeotrope, a mixture with a constant boiling point that cannot be separated by simple fractional distillation.[1][4] This azeotrope contains approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C.[1]

  • Solution 1: Azeotropic Distillation. Introduce an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) to the mixture. This forms a new, lower-boiling ternary azeotrope with pyridine, allowing it to be selectively removed.[4][5][6]

  • Solution 2: Chemical Purification (Salt Formation). This is often the most effective method. Bubble carbon dioxide (CO2) through a solution of the crude piperidine in a non-polar organic solvent. The basic piperidine will react to form a solid piperidine salt precipitate, while the less basic pyridine remains in solution.[4][7] The salt can then be isolated by filtration and the free piperidine regenerated.[1]

Q3: My liquid piperidine intermediate has solidified in the bottle. Is it still usable?

A: This can happen for two main reasons:

  • Low Temperature: Piperidine itself has a melting point of -7 °C (19 °F) and can solidify at lower laboratory temperatures.[4][8] If this is the case, gentle warming to room temperature should melt the solid.

  • Salt Formation: Piperidine is a strong organic base and can react with acidic gases in the atmosphere, such as carbon dioxide (forming piperidine carbonate) or hydrogen chloride from nearby reagents (forming piperidine hydrochloride), creating solid salts.[4][8] If the solid does not melt upon warming to room temperature, it is likely a salt. The free base can be regenerated by dissolving the salt in water, adding a strong base like NaOH or KOH, and extracting the purified piperidine.

Q4: I am observing significant peak tailing during column chromatography of my piperidine-based compound on silica gel. How can I improve the peak shape?

A: Peak tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, leading to poor separation and broad, tailing peaks.[9]

  • Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% of triethylamine (Et3N) or ammonia in the mobile phase will neutralize the active silanol sites and significantly improve peak shape.[4] Alternatively, using a different stationary phase, such as alumina or specially deactivated silica, can also resolve this issue.

Troubleshooting Guides

Issue 1: Crystallization/Recrystallization Failure

Symptom: Your piperidine intermediate fails to crystallize from solution ("oils out") or the resulting crystals are of low purity.

Possible Cause Solution
Solvent Choice is Inappropriate The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] Perform a small-scale solvent screen with various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexane) to find the optimal one.[3]
Cooling Rate is Too Fast Rapid cooling promotes precipitation of impurities and the formation of small, impure crystals or oils. Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath or refrigerator.[3]
Solution is Supersaturated or Not Saturated Enough If the solution is too concentrated, the compound may oil out. If it's too dilute, the yield will be low. Use the minimum amount of hot solvent required to fully dissolve the compound.[3]
Presence of Oily Impurities Impurities can inhibit crystal lattice formation. Try adding a "poor" solvent (anti-solvent) in which your compound is insoluble to a concentrated solution of your compound in a "good" solvent to induce crystallization.[3]
Issue 2: Low Yield After Purification by Salt Formation

Symptom: The amount of recovered piperidine intermediate after purification via salt formation and subsequent liberation is significantly lower than expected.

Possible Cause Solution
Incomplete Salt Precipitation The chosen solvent may be too polar, keeping the piperidine salt partially dissolved.[4] Use a non-polar solvent like hexane, toluene, or diethyl ether to maximize precipitation. Ensure the solution is sufficiently cooled.
Insufficient CO2 (or other acid) Not enough acidic gas has been bubbled through the solution to react with all of the piperidine.[4] Continue bubbling CO2 until no further precipitation is observed.
Incomplete Liberation of Free Base The hydrolysis step to regenerate the free piperidine from its salt may be incomplete. Ensure a stoichiometric excess of a strong base (e.g., NaOH, KOH) is used.[4] Allow for adequate stirring and reaction time to ensure the reaction goes to completion.
Losses During Workup The free piperidine may have some solubility in the aqueous layer during extraction. Perform multiple extractions (e.g., 3x) with an organic solvent to maximize recovery.

Data Presentation

Table 1: Physical Properties of Piperidine and Common Impurities
CompoundBoiling Point (°C)Molar Mass ( g/mol )pKa (of conjugate acid)Notes
Piperidine 10685.1511.1[]Forms an azeotrope with water (65% piperidine) boiling at 92.8°C.[][11]
Pyridine 11579.105.2Forms an azeotrope with piperidine.[1]
Water 10018.0214.0Common impurity after aqueous workups.

Experimental Protocols

Protocol 1: Purification of Piperidine from Pyridine via Carbonate Salt Formation

This protocol is highly effective for removing pyridine impurities from liquid piperidine.[1]

  • Dissolution: Dissolve the crude piperidine-pyridine mixture in a non-polar organic solvent (e.g., toluene or hexane). The mass ratio of solvent to mixture can range from 1:3 to 3:1.[7]

  • Precipitation: Cool the solution in an ice bath. Bubble CO2 gas through the stirred solution. A white precipitate of the piperidine salt will form.[4] Pyridine does not react and will remain in the solvent.[7]

  • Filtration: Continue bubbling CO2 until precipitation is complete. Collect the solid salt by vacuum filtration and wash it with a small amount of the cold organic solvent to remove any remaining pyridine.[4]

  • Liberation: Suspend the filtered salt in water. Add a strong base, such as an excess of 20-40% NaOH or KOH solution, with vigorous stirring to liberate the free piperidine from its salt.[4][7]

  • Extraction & Drying: The mixture will separate into two layers. Separate the organic layer containing the piperidine. Extract the aqueous layer 2-3 times with an organic solvent (e.g., diethyl ether). Combine all organic layers and dry over solid KOH pellets.[1]

  • Final Distillation: Decant the dried piperidine into a distillation flask and distill at atmospheric pressure, collecting the fraction boiling at 105-106°C.[1]

Protocol 2: General Column Chromatography for a Piperidine-Based Intermediate

This protocol is suitable for removing non-volatile or polar impurities from a solid or oily piperidine derivative.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude intermediate in a minimum amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane). If using a stronger solvent, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) containing 0.1-1% triethylamine (Et3N) to prevent peak tailing. Gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Collection & Analysis: Collect the eluate in a series of fractions. Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified piperidine intermediate.

Visualizations

Purification_Workflow start Crude Piperidine Intermediate analysis Analyze Impurity Profile (TLC, GC-MS, NMR) start->analysis liquid Liquid Intermediate? analysis->liquid solid Solid Intermediate analysis->solid No distill_choice Volatile Impurities? (e.g., Pyridine) liquid->distill_choice recrystallization Recrystallization solid->recrystallization distillation Fractional or Azeotropic Distillation distill_choice->distillation Yes salt_formation Chemical Purification (Salt Formation) distill_choice->salt_formation Yes, alternative chromatography Column Chromatography distill_choice->chromatography No (non-volatile) final_product Pure Intermediate distillation->final_product salt_formation->final_product chromatography->final_product recrystallization->final_product

Caption: Decision workflow for selecting a purification method.

Chromatography_Troubleshooting start Column Chromatography Issue issue What is the problem? start->issue tailing Peak Tailing / Broadening issue->tailing Tailing no_separation Poor or No Separation issue->no_separation Separation solution_tailing Add 0.1-1% Et3N or NH3 to eluent tailing->solution_tailing solution_separation1 Optimize Solvent System (TLC screening) no_separation->solution_separation1 solution_separation2 Use a different stationary phase (e.g., Alumina) no_separation->solution_separation2

Caption: Troubleshooting guide for column chromatography issues.

References

"common side reactions in the synthesis of remifentanil precursors"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the synthesis of remifentanil precursors.

General Troubleshooting & FAQs

Q1: My overall yield is consistently low. What are the common contributing factors?

A1: Low overall yield in a multi-step synthesis can be due to a variety of factors. It is crucial to analyze each step individually. Common issues include incomplete reactions, mechanical losses during product isolation and transfer, and the formation of side products that consume starting materials. We recommend obtaining purity data (e.g., by HPLC or NMR) for the crude product at each step to identify which reaction is underperforming.

Q2: I am observing a complex mixture of products in my final crude sample. How can I identify the impurities?

A2: A complex product mixture suggests multiple side reactions are occurring. The first step is to characterize the major impurities using techniques like LC-MS to obtain molecular weights and fragmentation patterns. NMR spectroscopy (¹H, ¹³C, and 2D techniques) can then be used to elucidate the structures of these impurities. Comparing the observed impurities with known potential side products for each reaction step can help pinpoint the problematic stages in your synthesis.

Reductive Amination of 1-Substituted-4-Piperidone with Aniline

This step is crucial for forming the core 4-anilino-piperidine structure. A common method is the direct reductive amination where the ketone, amine, and a reducing agent are reacted in one pot.

Troubleshooting Guide: Reductive Amination
Problem Potential Cause Recommended Solution
Low yield of the desired secondary amine. Incomplete reaction.- Increase reaction time. - Use a slight excess of the amine (1.1-1.2 equivalents). - For less reactive amines, consider adding a catalytic amount of a weak acid like acetic acid to facilitate imine formation.
Significant amount of a tertiary amine byproduct (over-alkylation) is observed. The secondary amine product is reacting with another molecule of the piperidone starting material.[1]- Employ a two-step procedure: first, form the imine by reacting the piperidone and aniline (often with removal of water), and then add the reducing agent in a separate step.[1] - Use a milder or more sterically hindered reducing agent that selectively reduces the iminium ion over the ketone.
Unreacted piperidone starting material remains. Inefficient imine formation or reduction.- Ensure the reducing agent is active and added correctly. - Check the pH of the reaction; imine formation is often optimal under weakly acidic conditions.
FAQs: Reductive Amination

Q1: What is the most common side product in the reductive amination of a 4-piperidone with a primary amine?

A1: The most common side product is the tertiary amine formed from the reaction of the desired secondary amine product with another molecule of the 4-piperidone starting material.[1] This is often referred to as over-alkylation.

Q2: Can I use any reducing agent for this step?

A2: While various reducing agents can be used, milder and more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for direct reductive aminations as they are less likely to reduce the ketone starting material before imine formation and can be more selective for the iminium ion.

N-Acylation of the 4-Anilino-Piperidine Intermediate

In this step, the secondary amine of the 4-anilino-piperidine intermediate is acylated, typically with propionyl chloride or propionic anhydride, to form the corresponding propanamide.

Troubleshooting Guide: N-Acylation
Problem Potential Cause Recommended Solution
Incomplete acylation, with starting material remaining. - Insufficient acylating agent. - Low reactivity of the aniline nitrogen.- Use a slight excess (1.1-1.5 equivalents) of the acylating agent. - Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl or carboxylic acid byproduct, which can protonate the starting amine and render it unreactive.
Formation of an unknown byproduct. The piperidine nitrogen is acylated instead of the aniline nitrogen.This is generally less common as the aniline nitrogen is part of a less nucleophilic amide-like system after the first acylation. However, if observed, it could be due to harsh reaction conditions. Consider using milder conditions (e.g., lower temperature).
Difficult purification of the product. The product is basic and may be difficult to handle with silica gel chromatography.- Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization. - Use a different stationary phase for chromatography, such as alumina.
FAQs: N-Acylation

Q1: Why is a base typically added during N-acylation with an acyl chloride?

A1: A base is added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. If not neutralized, the HCl will protonate the starting amine, making it non-nucleophilic and stopping the reaction.

Michael Addition of Methyl Acrylate

This step introduces the methyl propanoate side chain onto the piperidine nitrogen via an aza-Michael addition.

Troubleshooting Guide: Michael Addition
Problem Potential Cause Recommended Solution
Formation of a significant amount of a bis-adduct. The secondary amine product of the first Michael addition reacts with a second molecule of methyl acrylate.- Use a large excess of the piperidine starting material relative to the methyl acrylate.[2] - Control the addition of methyl acrylate by adding it slowly to the reaction mixture. - Work at lower conversion levels and recycle the unreacted starting material.
The reaction is very slow or does not go to completion. - Low nucleophilicity of the piperidine nitrogen. - Inappropriate solvent or temperature.- The reaction can be catalyzed by a mild acid or base.[3] - Consider heating the reaction, as this often accelerates Michael additions. - The choice of solvent can be critical; protic solvents like methanol can sometimes accelerate the reaction.
FAQs: Michael Addition

Q1: What is the major side product in the Michael addition of methyl acrylate to a secondary amine?

A1: The major side product is often the result of a double addition, where the desired product (a tertiary amine) reacts with another molecule of methyl acrylate. This is more of an issue when starting with a primary amine, but can still occur with secondary amines under certain conditions. For the synthesis of remifentanil precursors, where the starting material is a secondary amine, the primary concern is ensuring the reaction goes to completion without polymerization of the methyl acrylate.

Product Purity and Stability

Troubleshooting Guide: Hydrolysis and N-Oxide Formation
Problem Potential Cause Recommended Solution
Presence of a carboxylic acid impurity corresponding to the methyl ester. Hydrolysis of the methyl ester group.- Avoid prolonged exposure to strong acids or bases, especially in the presence of water, during work-up and purification. - Ensure all solvents are anhydrous. - Store the final product and intermediates in a dry, cool environment.
An impurity with a mass of +16 Da is observed in the mass spectrum. Oxidation of the tertiary piperidine nitrogen to an N-oxide.- Avoid exposure of the product to strong oxidizing agents. - Store the product under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation by air.
FAQs: Purity and Stability

Q1: How can I confirm the presence of remifentanil acid (the hydrolysis product) in my sample?

A1: Remifentanil acid is a known principal degradation product.[4] It can be identified by LC-MS, where it will have a molecular weight corresponding to the loss of a methyl group and the addition of a hydrogen. Its presence can be quantified using a validated HPLC method with a reference standard.

Q2: Is N-oxide formation a common problem?

A2: While tertiary amines are susceptible to oxidation to N-oxides, this is not typically reported as a major side reaction during the synthesis itself unless oxidizing conditions are used.[5][6] It is more likely to be a minor impurity that forms during prolonged storage with exposure to air.

Synthesis and Troubleshooting Workflow

Remifentanil_Precursor_Synthesis_Troubleshooting start Start: 1-Substituted-4-piperidone + Aniline reductive_amination Reductive Amination start->reductive_amination anilino_piperidine 4-Anilino-piperidine Intermediate reductive_amination->anilino_piperidine over_alkylation Side Reaction: Over-alkylation (Tertiary Amine) reductive_amination->over_alkylation n_acylation N-Acylation (e.g., with Propionyl Chloride) anilino_piperidine->n_acylation acylated_intermediate N-Acyl-4-anilino-piperidine Intermediate n_acylation->acylated_intermediate incomplete_acylation Side Reaction: Incomplete Acylation n_acylation->incomplete_acylation michael_addition Michael Addition (with Methyl Acrylate) acylated_intermediate->michael_addition remifentanil_precursor Final Remifentanil Precursor michael_addition->remifentanil_precursor bis_adduct Side Reaction: Bis-adduct formation michael_addition->bis_adduct hydrolysis Degradation: Ester Hydrolysis remifentanil_precursor->hydrolysis n_oxide Degradation: N-Oxide Formation remifentanil_precursor->n_oxide

Caption: Workflow for remifentanil precursor synthesis with key side reactions.

Troubleshooting_Logic start Problem Identified: Low Yield / Impure Product analyze Analyze Crude Product (HPLC, LC-MS, NMR) start->analyze identify_step Identify Problematic Step analyze->identify_step ra_branch Reductive Amination Issue? identify_step->ra_branch Check acylation_branch N-Acylation Issue? identify_step->acylation_branch michael_branch Michael Addition Issue? identify_step->michael_branch stability_branch Purity/Stability Issue? identify_step->stability_branch ra_branch->acylation_branch No ra_solution Solution: - Use two-step procedure - Adjust stoichiometry ra_branch->ra_solution Yes acylation_branch->michael_branch No acylation_solution Solution: - Add non-nucleophilic base - Adjust stoichiometry acylation_branch->acylation_solution Yes michael_branch->stability_branch No michael_solution Solution: - Use excess amine - Slow addition of acrylate michael_branch->michael_solution Yes stability_solution Solution: - Anhydrous conditions - Inert atmosphere storage stability_branch->stability_solution Yes end Problem Resolved ra_solution->end acylation_solution->end michael_solution->end stability_solution->end

Caption: Logical workflow for troubleshooting synthesis side reactions.

References

"strategies to minimize byproduct formation in piperidine alkylation"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth strategies, troubleshooting advice, and frequently asked questions (FAQs) to minimize byproduct formation during the N-alkylation of piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in piperidine N-alkylation?

A1: The most prevalent byproduct is the quaternary ammonium salt , which results from over-alkylation.[1] After the desired N-alkylated tertiary amine is formed, it can react with another molecule of the alkylating agent. This secondary reaction is often faster than the first because the tertiary amine product is typically more nucleophilic than the starting secondary amine.[1] Other potential byproducts include N-alkylated piperidines from reactions with alcoholic solvents, especially at elevated temperatures, and partially hydrogenated intermediates if the piperidine starting material is synthesized via pyridine hydrogenation.[2]

Q2: How can I strategically favor mono-alkylation and avoid quaternary salt formation?

A2: Several key strategies can be employed to promote selective mono-alkylation:

  • Control Stoichiometry: Using a large excess of piperidine (2-3 equivalents) relative to the alkylating agent statistically favors the mono-alkylation product.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[3]

  • Use of a Base: Incorporating a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA, Hünig's base), neutralizes the acid (HX) formed during the reaction.[1][3] This prevents the protonation of the starting piperidine, keeping it active as a nucleophile.[1]

  • Alternative Methods: Reductive amination is an excellent alternative that avoids the use of alkyl halides, thereby eliminating the possibility of quaternary salt formation.[1][4]

Q3: What is reductive amination, and why is it a good alternative?

A3: Reductive amination is a two-step, one-pot process that forms C-N bonds without the risk of over-alkylation seen with alkyl halides.[4][5] The process involves:

  • Reaction of piperidine with an aldehyde or ketone to form an intermediate iminium ion.

  • In-situ reduction of the iminium ion by a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the N-alkylated piperidine.[4]

This method is highly reliable for preventing the formation of quaternary ammonium salts and is a preferred strategy for clean mono-alkylation.[1][4]

Q4: How do I choose the right solvent and base for direct alkylation?

A4: The choice of solvent and base is critical for success.

  • Solvents: Polar aprotic solvents like anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are commonly used as they effectively dissolve the reagents.[3][4] It is crucial to use anhydrous solvents to prevent unwanted side reactions.[4]

  • Bases: Strong, non-nucleophilic bases are preferred to avoid competing with the piperidine as a nucleophile.[1] Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.[4] For sterically hindered amines or sensitive substrates, a soluble organic base like N,N-diisopropylethylamine (Hünig's base) is often used.[3]

Q5: How can I achieve selective alkylation on a piperidine that has other reactive amine groups?

A5: For molecules with multiple reactive sites, such as 4-aminomethylpiperidine, a protecting group strategy is the most reliable method.[6] The most common approach involves selectively protecting the primary amine with a tert-butoxycarbonyl (Boc) group. With the primary amine blocked, the alkylation can be directed exclusively to the more nucleophilic secondary nitrogen of the piperidine ring. The Boc group can then be cleanly removed under acidic conditions.[6]

Troubleshooting Guide

Issue 1: My reaction is sluggish or incomplete.

  • Problem: The piperidine may be protonated by the acid generated during the reaction, rendering it non-nucleophilic.[1]

  • Solution: Add 1.5-2.0 equivalents of a non-nucleophilic base like K₂CO₃ or DIPEA to neutralize the acid as it forms.[1][3][4]

  • Problem: The reagents may have poor solubility in the chosen solvent.

  • Solution: Switch to a more polar aprotic solvent like DMF.[4]

  • Problem: The reaction temperature may be too low.

  • Solution: Many N-alkylation reactions require heating. Consider increasing the temperature and monitoring the reaction's progress closely by TLC or LC-MS.[2][5]

Issue 2: I'm observing a significant amount of a highly water-soluble byproduct.

  • Problem: This is a classic sign of quaternary ammonium salt formation.[1] The positively charged quaternary salt is often highly soluble in water, making it difficult to separate from the desired product during aqueous workup.[1]

  • Solution 1: Optimize Stoichiometry: Ensure you are using an excess of piperidine (2-3 equivalents) and add the alkylating agent slowly.[1][3]

  • Solution 2: Switch to Reductive Amination: This method inherently avoids the formation of quaternary salts.[1]

Issue 3: My desired N-alkylated product remains in the aqueous layer during extraction.

  • Problem: The product, a tertiary amine, can be protonated by residual acid in the reaction mixture, forming a salt that is soluble in the aqueous phase.[4]

  • Solution: Basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[4] This will deprotonate your product, converting it to its free base form, which will be more soluble in organic solvents like dichloromethane or ethyl acetate, allowing for efficient extraction.[4]

Data Presentation

Table 1: Comparison of General N-Alkylation Strategies
StrategyKey AdvantageCommon ByproductsTypical Conditions
Direct Alkylation (Excess Amine) Simple, one step.Quaternary ammonium salt.2-3 eq. Piperidine, 1 eq. Alkyl Halide; MeCN or DMF; Room Temp to 70°C.[1][3]
Direct Alkylation (with Base) Prevents amine protonation, improves rate.Quaternary ammonium salt.1 eq. Piperidine, 1.1 eq. Alkyl Halide, 1.5 eq. DIPEA; Anhydrous MeCN.[3]
Reductive Amination Eliminates quaternary salt formation.None from over-alkylation.1 eq. Piperidine, 1.1 eq. Aldehyde/Ketone, 1.5 eq. STAB; DCE or THF.[4]
Protecting Group Strategy High selectivity for poly-functional molecules.Minimal if protection is robust.1. Boc-protection, 2. Alkylation, 3. Deprotection.[6]
Table 2: Influence of Base and Solvent on Direct Alkylation
BaseEquivalentsSolventTemperatureNotes
K₂CO₃1.5 - 2.0DMFRoom Temp - 80°CSolid-liquid phase, requires good stirring. Effective and inexpensive.[3]
Cs₂CO₃1.5 - 2.0MeCN / DMFRoom Temp - 80°CMore soluble and often more effective than K₂CO₃ due to the "cesium effect".[5]
DIPEA (Hünig's Base)1.5MeCN / DCMRoom TempSoluble organic base, easy to handle for homogenous reactions.[3]
None (Excess Amine)2.0 - 3.0MeCNRoom TempSimplest method, relies on piperidine acting as both nucleophile and base.[1]

Experimental Protocols

Protocol 1: Controlled Mono-Alkylation via Slow Addition

This protocol minimizes quaternary salt formation by maintaining an excess of piperidine throughout the reaction.[3]

  • Setup: In a round-bottom flask under a nitrogen atmosphere, prepare a 0.1 M solution of piperidine (2.0 equivalents) in anhydrous acetonitrile.

  • Reagent Preparation: Prepare a separate solution of the alkyl halide (1.0 equivalent) in anhydrous acetonitrile.

  • Addition: Using a syringe pump, add the alkyl halide solution to the stirred piperidine solution over several hours at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, remove the acetonitrile by rotary evaporation. Distribute the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated piperidine.

Protocol 2: Alkylation Using a Non-Nucleophilic Base

This protocol uses Hünig's base to neutralize the acid formed during the reaction, preventing protonation of the piperidine starting material.[3]

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 equivalent), N,N-diisopropylethylamine (1.5 equivalents), and anhydrous acetonitrile.

  • Addition: Stir the solution at room temperature and add the alkyl halide (1.1 equivalents) dropwise to the mixture.

  • Reaction: Continue stirring at room temperature or heat as necessary until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.

Protocol 3: Selective Alkylation via Boc Protection

This protocol details the selective N-alkylation of a piperidine with a primary amine substituent, such as 4-aminomethylpiperidine.[6]

  • Protection: Dissolve 4-aminomethylpiperidine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM). Cool the solution to 0°C. Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed. Work up to isolate the Boc-protected piperidine.

  • Alkylation: Dissolve the Boc-protected piperidine (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF. Add the alkyl halide (1.1 eq.) and stir the mixture at room temperature until the reaction is complete.

  • Deprotection: After an appropriate aqueous workup to isolate the Boc-protected, N-alkylated product, dissolve it in a solvent like dioxane or DCM. Add an excess of a strong acid, such as HCl (4M in dioxane) or trifluoroacetic acid (TFA), and stir at room temperature to remove the Boc group.

  • Isolation: Evaporate the solvent and excess acid. The product will be the corresponding acid salt. If the free base is required, perform a basic aqueous workup.

Visualizations

start Start: Piperidine Alkylation check_byproducts Significant Byproduct Formation? start->check_byproducts water_soluble Water-Soluble Byproduct (Quaternary Salt) check_byproducts->water_soluble Yes incomplete_rxn Incomplete Reaction or Sluggish Rate check_byproducts->incomplete_rxn Yes other_byproduct Other Byproducts (e.g., N-alkylation by solvent) check_byproducts->other_byproduct Yes end Successful Alkylation check_byproducts->end No (Proceed with Purification) sol_stoichiometry 1. Use 2-3 eq. Piperidine 2. Slow Alkyl Halide Addition water_soluble->sol_stoichiometry Solution sol_reductive_amination Switch to Reductive Amination water_soluble->sol_reductive_amination Alternative sol_add_base Add Non-Nucleophilic Base (e.g., K₂CO₃, DIPEA) incomplete_rxn->sol_add_base Solution sol_temp_solvent Increase Temperature or Change Solvent (e.g., DMF) incomplete_rxn->sol_temp_solvent Solution sol_solvent_choice Use Non-Alkylating Solvent (e.g., MeCN, THF) other_byproduct->sol_solvent_choice Solution Piperidine Piperidine (2° Amine) TertiaryAmine Desired Product (N-Alkylpiperidine, 3° Amine) Piperidine->TertiaryAmine + R-X path1 Desired Pathway (Mono-alkylation) AlkylHalide Alkyl Halide (R-X) QuatSalt Byproduct (Quaternary Salt) TertiaryAmine->QuatSalt + R-X (Over-alkylation) HX H-X path2 Side Reaction Pathway step1 Step 1: Protection React 4-aminomethylpiperidine with (Boc)₂O and TEA in DCM. step2 Step 2: Isolation Aqueous workup to isolate Boc-protected intermediate. step1->step2 step3 Step 3: Alkylation React intermediate with R-X and K₂CO₃ in DMF. step2->step3 step4 Step 4: Isolation Aqueous workup to isolate N-alkylated, Boc-protected product. step3->step4 step5 Step 5: Deprotection Treat with strong acid (e.g., HCl) to remove Boc group. step4->step5 step6 Step 6: Final Isolation Evaporate solvent or perform basic workup for free base. step5->step6

References

Technical Support Center: Improving the Efficiency of the Dieckmann Condensation for Piperidine Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Dieckmann condensation, with a specific focus on the synthesis of piperidine rings.

Troubleshooting Guide

This guide addresses common issues encountered during the Dieckmann condensation for piperidine ring synthesis in a question-and-answer format.

Q1: My Dieckmann condensation is resulting in a low yield of the desired piperidone product. What are the potential causes and how can I improve it?

A1: Low yields in the Dieckmann condensation for piperidine synthesis can stem from several factors. Here are the most common causes and their respective solutions:

  • Suboptimal Base Selection: The choice of base is critical and can significantly impact the reaction's success. Traditional bases like sodium ethoxide can be effective, but sterically hindered, non-nucleophilic bases often provide better yields by minimizing side reactions.[1]

  • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the enolate intermediate and influencing the reaction rate. Aprotic solvents are generally preferred over protic solvents.

  • Intermolecular Condensation (Dimerization): At high concentrations, the diester can react with another molecule of the diester (intermolecularly) instead of cyclizing (intramolecularly), leading to dimers or oligomers.[2]

  • Retro-Dieckmann Condensation: The Dieckmann condensation is a reversible reaction. Under certain conditions, the cyclic β-keto ester product can undergo ring-opening, leading to a decreased yield.[2]

  • Reaction Temperature and Time: Both temperature and reaction time need to be optimized. Insufficient time may lead to an incomplete reaction, while prolonged reaction at high temperatures can promote side reactions and decomposition.[2]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to troubleshoot low yields in the Dieckmann condensation for piperidine ring synthesis.

G start Low Yield in Dieckmann Condensation check_base Is the base appropriate? (e.g., NaH, KOtBu, LHMDS) start->check_base check_solvent Is the solvent aprotic and anhydrous? (e.g., Toluene, THF, Dioxane) check_base->check_solvent Yes solution_base Switch to a sterically hindered base like KOtBu or LHMDS. check_base->solution_base No check_concentration Is the reaction concentration low enough to favor intramolecular cyclization? check_solvent->check_concentration Yes solution_solvent Use a dry, aprotic solvent like toluene or THF. check_solvent->solution_solvent No check_temp_time Are the reaction temperature and time optimized? check_concentration->check_temp_time Yes solution_concentration Perform the reaction under high-dilution conditions. check_concentration->solution_concentration No check_workup Is the acidic workup performed carefully at low temperature? check_temp_time->check_workup Yes solution_temp_time Optimize temperature and monitor reaction progress by TLC/GC. check_temp_time->solution_temp_time No solution_workup Perform a careful acidic quench at 0 °C to avoid retro-Dieckmann. check_workup->solution_workup No end Improved Yield check_workup->end Yes solution_base->end solution_solvent->end solution_concentration->end solution_temp_time->end solution_workup->end

Caption: Troubleshooting workflow for low yield in the Dieckmann condensation.

Q2: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

A2: The most common side reaction in the Dieckmann condensation is intermolecular condensation, which leads to the formation of linear dimers or oligomers.[2] This is particularly problematic at higher concentrations.

Strategies to Minimize Side Products:

  • High-Dilution Conditions: Performing the reaction at a very low concentration of the starting diester favors the intramolecular cyclization over the intermolecular reaction. This can be achieved by slowly adding the diester to a solution of the base.

  • Choice of Base and Solvent: Using a sterically hindered base like potassium tert-butoxide (KOtBu) or lithium hexamethyldisilazide (LHMDS) in an aprotic solvent such as toluene or tetrahydrofuran (THF) can suppress side reactions.[1]

  • Temperature Control: Maintaining a consistent and optimized reaction temperature is crucial, as higher temperatures can sometimes promote side reactions.

Q3: The purification of my piperidone product is challenging. Are there any tips for a cleaner workup and purification?

A3: A careful workup procedure is essential for obtaining a pure product and preventing the retro-Dieckmann reaction.

Workup and Purification Tips:

  • Controlled Quench: The reaction should be quenched by the slow addition of a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride, at a low temperature (e.g., 0 °C).[3] This neutralizes the enolate and prevents the reverse reaction.

  • Aqueous Workup: An aqueous workup can help remove inorganic salts and the alcohol byproduct formed during the reaction. However, be mindful of the pH, as a strongly basic or acidic aqueous layer can promote product degradation.

  • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Crystallization vs. Chromatography: If the product is a solid, crystallization can be an effective purification method.[3] If it is an oil or if impurities are difficult to remove by crystallization, column chromatography on silica gel is a common alternative.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Dieckmann condensation?

A1: The Dieckmann condensation is an intramolecular Claisen condensation.[4] The mechanism involves the following steps:

  • Enolate Formation: A strong base deprotonates the α-carbon of one of the ester groups to form an enolate.

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in the same molecule, forming a cyclic tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) to form the cyclic β-keto ester.

  • Deprotonation of the Product: The newly formed β-keto ester is acidic and is deprotonated by the alkoxide generated in the previous step. This is often the driving force of the reaction.

  • Protonation: An acidic workup protonates the enolate to yield the final neutral cyclic β-keto ester.

Reaction Mechanism

G A Diester B Enolate A->B + Base C Tetrahedral Intermediate B->C Intramolecular Attack D Cyclic β-Keto Ester Enolate C->D - Alkoxide E Cyclic β-Keto Ester D->E + H+ (Workup)

Caption: General mechanism of the Dieckmann condensation.

Q2: Which bases are most effective for the Dieckmann condensation of piperidine derivatives?

A2: The choice of base is critical for the success of the reaction. While traditional bases like sodium ethoxide have been used, modern approaches often favor stronger, non-nucleophilic bases, especially when dealing with sensitive substrates.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that is widely used. It irreversibly deprotonates the α-carbon, driving the reaction forward.[5]

  • Potassium tert-Butoxide (KOtBu): A bulky, strong base that is effective in promoting cyclization while minimizing side reactions.[6]

  • Lithium Diisopropylamide (LDA) and Lithium Hexamethyldisilazide (LHMDS): These are very strong, sterically hindered bases that are particularly useful for substrates that are prone to side reactions or require low reaction temperatures.[1]

Q3: What are the ideal solvents for this reaction?

A3: Anhydrous aprotic solvents are generally the best choice for the Dieckmann condensation.

  • Toluene and Xylene: High-boiling, non-polar aprotic solvents that are commonly used, often at reflux temperatures.[3][5]

  • Tetrahydrofuran (THF) and Dioxane: Polar aprotic solvents that can help to solubilize intermediates and are often used with stronger bases like LDA or LHMDS at lower temperatures.[1]

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of the Dieckmann condensation for the synthesis of piperidone derivatives, based on literature data.

Table 1: Comparison of Bases for the Dieckmann Condensation of Diethyl Adipate [6]

BaseSolventTemperatureYield (%)
Potassium tert-Butoxide (KOtBu)TolueneReflux98
Sodium tert-Butoxide (Bu'ONa)TolueneReflux69
Sodium Ethoxide (EtONa)TolueneReflux58
Potassium Ethoxide (EtOK)TolueneReflux41

Table 2: Optimization of Reaction Time for the Synthesis of 1-(2-phenethyl)-4-piperidone using Sodium Metal as Base [2]

Reaction Time (hours)Yield (%)
619
1244
2457
7220

Experimental Protocols

Protocol 1: Optimized Synthesis of 1-(2-phenethyl)-4-piperidone [2]

This protocol describes an optimized procedure for the synthesis of a key intermediate for fentanyl and related analgesics.

Materials:

  • N,N-bis-(carbomethoxyethyl)phenethylamine

  • Sodium metal

  • Xylene (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • To a solution of N,N-bis-(carbomethoxyethyl)phenethylamine in anhydrous xylene, add sodium metal (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The optimal reaction time is approximately 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the aqueous layer and acidify it with concentrated HCl.

  • Reflux the acidified aqueous solution to effect hydrolysis and decarboxylation.

  • Cool the solution and extract the product with xylene.

  • Evaporate the solvent to obtain the pure 1-(2-phenethyl)-4-piperidone.

Protocol 2: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate using Sodium Hydride [7]

This protocol details the synthesis of a substituted piperidone using sodium hydride as the base.

Materials:

  • 1-Benzyl-3-piperidone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in oil)

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate, add sodium hydride in portions.

  • Heat the reaction mixture to reflux for 20 minutes.

  • Cool the reaction mixture and quench by the slow addition of water.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the product.

General Experimental Workflow

G start Start setup Set up reaction under inert atmosphere (N2 or Ar) start->setup add_base Add base to anhydrous aprotic solvent setup->add_base add_diester Slowly add diester to the base suspension add_base->add_diester react Stir at optimized temperature and time add_diester->react quench Cool to 0 °C and quench with a proton source react->quench workup Perform aqueous workup and extraction quench->workup purify Purify the product by crystallization or chromatography workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for the Dieckmann condensation.

References

"column chromatography conditions for purifying Methyl 3-(piperidin-4-yl)propanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the purification of Methyl 3-(piperidin-4-yl)propanoate using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial column conditions for purifying this compound?

A1: For a polar, basic compound like this compound, normal-phase chromatography on silica gel is a suitable starting point. Due to the basic piperidine nitrogen, which can interact with acidic silanol groups on the silica surface causing peak tailing, it is crucial to use a deactivated stationary phase or add a basic modifier to the mobile phase.[1][2] A common starting point is a solvent system that provides a Thin Layer Chromatography (TLC) Rf value of approximately 0.2-0.4 for the target compound.[2][3]

Q2: My compound has a very low Rf value and is not moving up the TLC plate, even with 100% ethyl acetate. What should I do?

A2: If your compound is very polar and shows minimal mobility in ethyl acetate, you need to increase the polarity of the mobile phase.[4] A common and effective strategy is to add a more polar solvent, such as methanol (MeOH), to your eluent. Start by preparing a mixture of dichloromethane (DCM) and methanol, or ethyl acetate and methanol. A small percentage of methanol can significantly increase the eluting power. It is also recommended to include a small amount (0.5-2%) of a basic modifier like triethylamine (Et3N) or ammonium hydroxide to prevent peak tailing.

Q3: I am observing significant peak tailing during column chromatography. What causes this and how can I fix it?

A3: Peak tailing for basic compounds like piperidines is typically caused by strong, undesirable interactions between the basic nitrogen atom and acidic silanol groups on the surface of the silica gel.[1] To mitigate this, you can add a basic modifier, such as triethylamine (DEA or Et3N) at a concentration of 1-2%, to your eluent system.[1][2] This modifier competes with your compound for the acidic sites on the silica, leading to more symmetrical peaks. Using a base-deactivated silica gel is also an effective solution.[1]

Q4: How do I choose between wet loading and dry loading my sample onto the column?

A4: The choice depends on the solubility of your crude sample.

  • Wet Loading: This method is preferred if your compound is highly soluble in the initial, low-polarity mobile phase. The sample is dissolved in a minimum amount of the eluent and carefully pipetted onto the top of the silica bed.[5]

  • Dry Loading: If your compound has poor solubility in the starting eluent or requires a more polar solvent (like DCM) for dissolution, dry loading is the better option.[5] In this technique, the crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.[5]

Q5: I cannot separate my target compound from a closely-running impurity. What strategies can I employ?

A5: When dealing with co-eluting impurities, several strategies can improve separation:

  • Optimize the Solvent System: Test different solvent combinations. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity and improve resolution.

  • Use a Shallow Gradient: Instead of a steep increase in polarity, employ a very gradual (shallow) gradient. This can help resolve compounds with similar Rf values.

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Alumina can be a good alternative for basic compounds. For very difficult separations, reversed-phase chromatography (e.g., using a C18 column) might provide the necessary selectivity.[1]

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography

This protocol outlines a standard procedure for purifying this compound on a silica gel column.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.

    • A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with 1% Triethylamine (Et3N).

    • Aim for an Rf value of ~0.3 for the target compound. For example, a system of 95:4:1 DCM/MeOH/Et3N might be effective.

  • Column Packing:

    • Select a column with an appropriate diameter and length for the amount of sample. A general rule is to use a silica gel to crude compound ratio of 50:1 by weight.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% DCM with 1% Et3N).

    • Pour the slurry into the column and use gentle pressure or tapping to ensure an even, well-packed bed without air bubbles.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a suitable solvent like DCM or methanol.

    • Add silica gel (approximately 10-20 times the mass of the sample) to the solution.[5]

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Begin eluting with the initial low-polarity solvent system.

    • Gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., methanol). A stepwise gradient might look like: 2% MeOH, 4% MeOH, 6% MeOH, etc., in DCM (all containing 1% Et3N).

    • Collect fractions of a consistent volume in test tubes.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase System (v/v/v)ModifiersApplication Notes
Silica Gel (230-400 mesh)Dichloromethane / Methanol1-2% Triethylamine (Et3N)Good starting point for polar amines. The gradient is increased by adding more methanol.
Silica Gel (230-400 mesh)Ethyl Acetate / Hexane1-2% Triethylamine (Et3N)Suitable for less polar impurities. Increase polarity by increasing the ethyl acetate ratio.
Alumina (basic or neutral)Ethyl Acetate / HexaneNone typically requiredAlumina can be less acidic than silica and may reduce tailing without a basic modifier.
Reversed-Phase C18 SilicaAcetonitrile / Water0.1% Formic Acid or TFAUsed in HPLC for high-resolution separation. The compound will elute earlier with a higher percentage of acetonitrile.[6]

Table 2: Troubleshooting Guide for Common Chromatography Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Elution (Rf = 0) The mobile phase is not polar enough.[4]Gradually increase the percentage of the polar solvent (e.g., methanol) in your mobile phase.[4]
Compound elutes at the solvent front (Rf = 1) The mobile phase is too polar.Decrease the percentage of the polar solvent or switch to a less polar solvent system (e.g., from DCM/MeOH to EtOAc/Hexane).
Significant Peak Tailing Interaction of the basic piperidine nitrogen with acidic silica.[1]Add a basic modifier like 1-2% triethylamine to the mobile phase.[2] Alternatively, use a base-deactivated silica gel or alumina.
Poor Separation / Co-elution of Impurities The chosen solvent system lacks selectivity for the compounds.Try a different solvent system (e.g., switch from an ester/alkane mix to a chlorinated/alcohol mix). Run a shallower gradient.
Cracked or Channeled Silica Bed Improper column packing; the silica bed ran dry.Ensure the column is packed evenly without air bubbles. Never let the solvent level drop below the top of the silica bed.[5]

Visualizations

G cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry in Low-Polarity Eluent pack_column Pack Column prep_slurry->pack_column load_sample Load Sample (Wet or Dry Method) pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Isolated Pure Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

G start Problem Encountered During Chromatography q_rf What is the Rf value? start->q_rf q_shape Is the peak shape poor (e.g., tailing)? start->q_shape q_sep Is separation from impurities poor? start->q_sep sol_increase_pol Increase Mobile Phase Polarity (e.g., add MeOH) q_rf->sol_increase_pol Too Low (≈0) sol_decrease_pol Decrease Mobile Phase Polarity q_rf->sol_decrease_pol Too High (≈1) sol_add_base Add Basic Modifier (e.g., 1% Et3N) to Eluent q_shape->sol_add_base Yes sol_shallow_grad Use a Shallower Gradient q_sep->sol_shallow_grad Yes sol_change_solvent Try a Different Solvent System sol_shallow_grad->sol_change_solvent If ineffective

Caption: Logic diagram for troubleshooting common chromatography issues.

References

Technical Support Center: Stereoselective Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, helping you overcome common challenges in your synthetic endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of stereochemically defined piperidine derivatives.

Question 1: I am observing low diastereoselectivity in the formation of a polysubstituted piperidine ring. What are the potential causes and how can I improve it?

Answer: Low diastereoselectivity in piperidine synthesis can arise from several factors related to the reaction mechanism and conditions. Here’s a breakdown of potential causes and optimization strategies:

  • Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a decrease in selectivity.[1]

    • Troubleshooting: Try running the reaction at a lower temperature. While this may decrease the reaction rate, it often enhances diastereoselectivity. It is crucial to find an optimal balance between reaction time and stereochemical control.

  • Catalyst/Reagent Choice: The nature of the catalyst or reagents used is paramount in directing the stereochemical outcome.

    • Troubleshooting:

      • Catalyst Screening: For catalytic reactions, screen a variety of catalysts with different steric and electronic properties. For instance, in rhodium-catalyzed C-H functionalization, switching the catalyst and the amine protecting group can direct the reaction to different positions on the piperidine ring.[2]

      • Chiral Auxiliaries: Employing a chiral auxiliary can be a robust strategy to control stereochemistry. The auxiliary temporarily attaches to the substrate and directs the approach of reagents, leading to the preferential formation of one diastereomer.[3][4] Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.[3][4] Arabinopyranosylamine has been used as a carbohydrate auxiliary in the synthesis of piperidine alkaloids.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different diastereomers.[1]

    • Troubleshooting: Screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile). The optimal solvent will depend on the specific reaction mechanism.

  • Substrate Control: The inherent stereochemistry of the starting materials can be leveraged to control the formation of new stereocenters.

    • Troubleshooting: Consider using a substrate from the chiral pool, where existing stereocenters can direct the stereochemical outcome of the cyclization or subsequent functionalization steps.

Question 2: My enantioselective synthesis is yielding a product with low enantiomeric excess (ee). What steps can I take to improve the enantioselectivity?

Answer: Achieving high enantioselectivity is a common challenge. Here are several factors to consider and optimize:

  • Catalyst and Ligand Optimization: In asymmetric catalysis, the choice of chiral ligand is critical.

    • Troubleshooting:

      • Ligand Screening: Systematically screen a library of chiral ligands. Even subtle changes to the ligand structure can have a profound impact on enantioselectivity. For instance, in the iridium-catalyzed asymmetric hydrogenation of pyridinium salts, ligands like (R)-SynPhos have been shown to provide high enantioselectivity.[6]

      • Catalyst Loading: While less common, in some cases, the catalyst loading can influence enantioselectivity. Experiment with slightly higher or lower catalyst loadings.

  • Reaction Conditions:

    • Temperature: As with diastereoselectivity, lower temperatures generally favor higher enantioselectivity.

    • Additives: In some reactions, additives can play a crucial role. For example, in certain rhodium-catalyzed hydrogenations, the presence of an iodide anion promoter can be beneficial.[7]

  • Biocatalysis: Enzymes offer a powerful approach for achieving high enantioselectivity under mild conditions.[8]

    • Troubleshooting:

      • Enzyme Screening: Screen a panel of enzymes, such as transaminases, oxidases, or reductases, to find one that is highly selective for your substrate.[8][9]

      • Reaction Media Engineering: Optimize the pH, temperature, and co-solvents to ensure the enzyme operates at its optimal activity and selectivity.[1]

  • Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be highly effective in promoting enantioselective transformations.[10][11][12]

    • Troubleshooting: The choice of organocatalyst is key. For domino reactions involving aldehydes and nitroolefins, O-TMS protected diphenylprolinol has been shown to yield piperidines with excellent enantioselectivity.[10]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the stereoselective synthesis of piperidine derivatives?

A1: The main strategies can be broadly categorized as follows:

  • Catalytic Asymmetric Synthesis: This involves the use of a chiral catalyst to control the stereochemical outcome. Common examples include:

    • Asymmetric Hydrogenation: The reduction of pyridine or tetrahydropyridine precursors using chiral transition metal catalysts (e.g., Iridium, Rhodium) is a powerful method.[6][13][14]

    • Asymmetric Cycloadditions: Reactions like the aza-Diels-Alder reaction can be rendered enantioselective through the use of chiral Lewis acid or organocatalysts.[15][16][17][18]

    • Asymmetric C-H Functionalization: Directing groups or chiral catalysts can be used to functionalize specific C-H bonds on a pre-existing piperidine ring with high stereocontrol.[2]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction.[3][4][5] This is a reliable method but requires additional steps for attachment and removal of the auxiliary.

  • Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool for constructing chiral piperidines, often through cascade or domino reactions.[10][11][12]

  • Biocatalysis: Enzymes, such as transaminases, oxidases, and reductases, can catalyze reactions with exceptional enantio- and regioselectivity under mild conditions.[8][9][19]

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, where the existing stereocenters are used to control the stereochemistry of the final piperidine product.

Q2: How can I choose the best synthetic strategy for my target piperidine derivative?

A2: The choice of strategy depends on several factors:

  • Desired Substitution Pattern: Some methods are better suited for specific substitution patterns. For example, the aza-Diels-Alder reaction is excellent for preparing 4-piperidone derivatives.[16]

  • Required Stereochemistry: The desired absolute and relative stereochemistry will guide your choice of catalyst, auxiliary, or starting material.

  • Scalability: For drug development and large-scale synthesis, catalytic methods (asymmetric catalysis, biocatalysis) are often preferred over stoichiometric chiral auxiliary-based approaches due to their efficiency.

  • Functional Group Tolerance: The chosen method must be compatible with the functional groups present in your starting materials and target molecule.

Q3: What are some common side reactions in piperidine synthesis, and how can they be minimized?

A3: Common side reactions include:

  • Epimerization: Stereocenters, particularly those alpha to a carbonyl group, can be prone to epimerization under basic or acidic conditions. Careful control of pH and reaction time is crucial.

  • Over-reduction: In hydrogenation reactions, other functional groups like esters or nitriles can be reduced if the conditions are too harsh. Choosing a chemoselective catalyst and optimizing reaction conditions (pressure, temperature, time) can prevent this.

  • N-Oxide Formation: The piperidine nitrogen is susceptible to oxidation.[1] This can be a problem in reactions involving oxidizing agents. Protecting the nitrogen or using milder oxidants can mitigate this issue.

  • Formation of Byproducts: Competing reaction pathways can lead to the formation of undesired byproducts.[1] Careful control of reaction stoichiometry and addition rates can help to minimize these.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Piperidine Synthesis

Reaction TypeCatalyst/LigandSubstrate ScopeDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Rhodium-Catalyzed Reductive Heck Rh(I) / Chiral LigandArylboronic acids, DihydropyridinesN/AHigh[20][21]
Iridium-Catalyzed Hydrogenation [{Ir(cod)Cl}₂]/(R)-SynPhos2-Substituted Pyridinium SaltsN/AExcellent[6]
Organocatalytic Domino Reaction O-TMS protected diphenylprolinolAldehydes, NitroolefinsExcellentExcellent[10]
Copper-Catalyzed Aminoboration Cu(I) / Chiral LigandAlkenylaminesHigh (cis)94-96%[22]
Rhodium-Catalyzed C-H Insertion Rh₂(R-TPPTTL)₄N-Brosyl-piperidine22:176%[2]

Table 2: Diastereoselective Epoxidation of Tetrahydropyridines

SubstrateEpoxidation ReagentDiastereoselectivityYieldReference
Tetrahydropyridine 2a TFAA, H₂O₂>95:5Good[23]
Various Tetrahydropyridines 2 TFAA, H₂O₂HighGood to Excellent[23]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines

This protocol is based on a domino reaction catalyzed by a quinine-derived squaramide catalyst.

  • Catalyst Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the quinine-derived squaramide catalyst (0.025 mmol, 10 mol%).

  • Reagent Addition: Add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the aldimine (0.5 mmol, 2.0 equiv).

  • Solvent and Reaction: Add anhydrous dichloromethane (CH₂Cl₂) (0.2 mL) and cool the mixture to -25 °C. Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel to obtain the desired tetrahydropyridine derivative.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is adapted from a procedure for the asymmetric hydrogenation of 2-substituted pyridinium salts.[6]

  • Catalyst Preparation: In a nitrogen-filled glove box, a mixture of [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol) and (R)-SynPhos (3.5 mg, 0.0055 mmol) in a 1:1 mixture of toluene and CH₂Cl₂ (1.0 mL) is stirred at room temperature for 20–30 minutes.

  • Reaction Setup: The prepared catalyst solution is transferred via syringe to a stainless steel autoclave containing the pyridinium salt substrate (0.25 mmol).

  • Hydrogenation: The autoclave is pressurized with hydrogen gas (600 psi) and the reaction is stirred at 28 °C for 20–24 hours.

  • Workup: After carefully releasing the hydrogen, a saturated sodium carbonate solution is added, and the mixture is stirred for 15–30 minutes. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by flash chromatography to yield the chiral piperidine.

Visualizations

experimental_workflow cluster_input Input cluster_synthesis Synthesis & Purification cluster_analysis Analysis Starting_Materials Starting Materials (e.g., Pyridines, Aldehydes, Imines, Alkenes) Stereoselective_Reaction Stereoselective Reaction - Organocatalysis - Biocatalysis - Metal Catalysis Starting_Materials->Stereoselective_Reaction Substrate Workup Reaction Workup & Quenching Stereoselective_Reaction->Workup Catalyst_Reagents Catalyst/Reagents Catalyst_Reagents->Stereoselective_Reaction Catalyst Purification Purification (e.g., Flash Chromatography) Workup->Purification Structural_Confirmation Structural Confirmation (NMR, HRMS) Purification->Structural_Confirmation Stereochemical_Analysis Stereochemical Analysis (Chiral HPLC/GC) Structural_Confirmation->Stereochemical_Analysis

Caption: General experimental workflow for stereoselective piperidine synthesis.

decision_tree Start Target Piperidine Derivative Desired_Pattern Desired Substitution Pattern? Start->Desired_Pattern Scalability High Scalability Needed? Desired_Pattern->Scalability Other Aza_Diels_Alder Aza-Diels-Alder Desired_Pattern->Aza_Diels_Alder 4-Piperidone Functional_Groups Sensitive Functional Groups Present? Scalability->Functional_Groups Yes Chiral_Auxiliary Chiral Auxiliary Scalability->Chiral_Auxiliary No Asymmetric_Hydrogenation Asymmetric Hydrogenation Functional_Groups->Asymmetric_Hydrogenation No Organocatalysis Organocatalysis Functional_Groups->Organocatalysis Sometimes Biocatalysis Biocatalysis Functional_Groups->Biocatalysis Yes (Mild Conditions)

Caption: Decision tree for selecting a stereoselective synthesis strategy.

chiral_auxiliary_workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Diastereomeric_Intermediate Diastereomerically Enriched Intermediate Diastereoselective_Reaction->Diastereomeric_Intermediate Cleavage Cleavage of Chiral Auxiliary Diastereomeric_Intermediate->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

References

Technical Support Center: Workup Procedures for Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reaction workup procedures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is a reaction "workup" and why is it necessary?

A reaction workup refers to the series of steps performed to isolate and purify the desired product from the reaction mixture after the reaction is considered complete.[1][2] It is a critical stage in synthesis as crude reaction mixtures often contain not only the desired product but also unreacted starting materials, reagents, catalysts, and byproducts.[3] A proper workup is essential to remove these impurities and obtain a pure product for characterization and further use.

Q2: How do I choose the most appropriate workup procedure?

The choice of workup procedure depends on the physical and chemical properties of your desired product and the impurities you need to remove. Key factors to consider include:

  • Physical State: Is your product a solid or a liquid?

  • Solubility: What are the solubility characteristics of your product and the starting materials in different solvents?

  • Polarity: How does the polarity of your product differ from that of the unreacted starting materials?

  • Boiling Point: Are the boiling points of the product and starting materials significantly different?

  • Acidity/Basicity: Does your product or the impurities have acidic or basic functional groups?

The following diagram provides a general decision-making workflow for selecting a suitable purification method.

G start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid is_liquid Is the desired product a liquid? is_solid->is_liquid No solubility_diff Significant difference in solubility between product and impurities? is_solid->solubility_diff Yes bp_diff Significant difference in boiling point (>70°C)? is_liquid->bp_diff Yes polarity_diff Difference in polarity? is_liquid->polarity_diff No solubility_diff->polarity_diff No recrystallization Recrystallization solubility_diff->recrystallization Yes bp_diff->polarity_diff No distillation Distillation bp_diff->distillation Yes acid_base Are starting materials acidic or basic? polarity_diff->acid_base No chromatography Column Chromatography polarity_diff->chromatography Yes extraction Liquid-Liquid Extraction with Acid/Base Wash acid_base->extraction Yes simple_extraction Liquid-Liquid Extraction acid_base->simple_extraction No end Pure Product recrystallization->end precipitation Precipitation distillation->end chromatography->end extraction->end simple_extraction->end

Caption: Decision tree for selecting a workup procedure.

Q3: What are the most common workup techniques?

The most frequently employed workup techniques include:

  • Liquid-Liquid Extraction: Used to separate compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[1][4]

  • Recrystallization: A technique for purifying solid compounds.[5]

  • Column Chromatography: A versatile method for separating mixtures based on the differential adsorption of compounds to a stationary phase.[6]

  • Distillation: Used to separate liquids with different boiling points.[7][8]

  • Precipitation: Involves the formation of a solid product from a solution, often by adding an anti-solvent.[9]

Troubleshooting Guides

Liquid-Liquid Extraction

Problem: An emulsion has formed, and the layers are not separating.

  • Possible Causes:

    • Vigorous shaking of the separatory funnel.[5]

    • High concentration of starting materials or products.[5]

    • Presence of surfactants or fine particulates.[5]

  • Solutions:

    • Patience: Allow the mixture to stand undisturbed for some time.[5]

    • Gentle Agitation: Gently swirl the separatory funnel instead of shaking it vigorously.[10]

    • Salting Out: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5][10]

    • Solvent Addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[10]

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.[5][10]

    • Centrifugation: If available, centrifuging the mixture can help separate the layers.[10]

Problem: I'm not sure which layer is the organic and which is the aqueous.

  • Solution:

    • Add a few drops of water to the separatory funnel. The layer that the water drops mix with is the aqueous layer.[11]

Problem: Low recovery of the desired product.

  • Possible Causes:

    • The product has some solubility in the aqueous layer.

    • An insufficient volume of extraction solvent was used.

    • The product is volatile and was lost during solvent evaporation.[5]

  • Solutions:

    • Back-Extraction: Extract the aqueous layer again with a fresh portion of the organic solvent.[5]

    • Increase Solvent Volume: Use a larger volume of extraction solvent or perform more extractions.

    • Controlled Evaporation: Use a rotary evaporator at a controlled temperature and pressure to minimize the loss of volatile products.[5]

Common Drying Agents for Organic Solvents Capacity Speed Chemical Properties Notes
Anhydrous Sodium Sulfate (Na₂SO₄)HighSlowNeutralInexpensive and versatile.
Anhydrous Magnesium Sulfate (MgSO₄)HighFastSlightly AcidicFiner powder, can be harder to filter.
Anhydrous Calcium Chloride (CaCl₂)HighFastNeutralCan form complexes with alcohols and amines.
Anhydrous Calcium Sulfate (Drierite™)LowFastNeutralOften contains a color indicator for hydration.
Potassium Carbonate (K₂CO₃)ModerateModerateBasicSuitable for drying basic organic solutions.
Recrystallization

Problem: The compound "oiled out" instead of forming crystals.

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the solute.[12]

    • The solution is supersaturated and cooled too quickly.[12][13]

    • The presence of impurities is inhibiting crystallization.[14]

  • Solutions:

    • Reheat and Add Solvent: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool slowly.[12]

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[15]

    • Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[16][17]

    • Seed Crystals: Add a tiny crystal of the pure compound to induce crystallization.[16][17]

Problem: No crystals are forming upon cooling.

  • Possible Causes:

    • Too much solvent was used.[14][17]

    • The solution is supersaturated.[14][17]

  • Solutions:

    • Evaporate Solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again.[14][16]

    • Induce Crystallization: Try scratching the flask or adding a seed crystal.[16][17]

Problem: The yield of recrystallized product is very low.

  • Possible Causes:

    • Using too much solvent.[12][17]

    • Premature crystallization during hot filtration.[12]

    • Washing the crystals with a solvent that is not ice-cold.[12]

  • Solutions:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.[12][17]

    • Preheat Funnel: If performing a hot filtration, preheat the funnel and filter paper.[18]

    • Use Cold Solvent for Washing: Always wash the collected crystals with a minimal amount of ice-cold solvent.[12][17]

Column Chromatography

Problem: The compound is not eluting from the column.

  • Possible Causes:

    • The eluent is not polar enough.

    • The compound may have decomposed on the silica gel.[19]

    • The compound is not soluble in the eluting solvent.

  • Solutions:

    • Increase Eluent Polarity: Gradually increase the polarity of the eluent.[19]

    • Check Compound Stability: Test the stability of your compound on a small amount of silica gel using TLC.[19]

    • Alternative Stationary Phase: Consider using a different stationary phase like alumina or a reverse-phase silica.[19]

Problem: Poor separation of compounds (overlapping bands).

  • Possible Causes:

    • The column was not packed properly.

    • The initial band of the sample was too broad.

    • The chosen eluent system is not optimal.

  • Solutions:

    • Proper Packing: Ensure the silica gel is packed uniformly without any cracks or bubbles.

    • Concentrated Sample Loading: Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band.[20]

    • Optimize Eluent: Use TLC to find a solvent system that gives good separation of the components.

Common Solvents for Normal Phase Chromatography (in order of increasing polarity)
Hexane / Heptane
Toluene
Dichloromethane (DCM)
Diethyl Ether
Ethyl Acetate (EtOAc)
Acetone
Isopropanol
Ethanol
Methanol

Experimental Protocols

General Protocol for Liquid-Liquid Extraction
  • Dissolve Reaction Mixture: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel of appropriate size.

  • Aqueous Wash: Add the appropriate aqueous washing solution (e.g., water, dilute acid, dilute base, or brine).[21] The volume of the wash is typically 20-30% of the organic layer volume.

  • Mix Layers: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently shake or swirl the funnel for 1-2 minutes, venting frequently.[5]

  • Separate Layers: Place the funnel in a ring stand and allow the layers to separate completely.

  • Drain Layers: Remove the stopper and drain the bottom layer. Pour the top layer out through the top of the funnel to avoid re-mixing.

  • Repeat Washes: Repeat the washing procedure as necessary.

  • Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask until the drying agent no longer clumps together.

  • Isolate Product: Filter or decant the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to obtain the crude product.[5]

G start Reaction Mixture add_solvent Add immiscible organic solvent start->add_solvent transfer Transfer to separatory funnel add_solvent->transfer add_wash Add aqueous wash solution transfer->add_wash mix Mix and vent add_wash->mix separate Allow layers to separate mix->separate drain Drain and collect organic layer separate->drain dry Dry organic layer with drying agent drain->dry filter Filter or decant dry->filter evaporate Evaporate solvent filter->evaporate end Crude Product evaporate->end

Caption: Workflow for a typical liquid-liquid extraction.

General Protocol for Recrystallization
  • Choose a Solvent: Select a suitable solvent in which the compound of interest is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either insoluble at all temperatures or remain soluble at low temperatures.[5]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[5]

  • Cool Slowly: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash Crystals: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5]

  • Dry Crystals: Allow the crystals to air dry on the filter paper or in a desiccator.[5]

G start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (if needed) dissolve->hot_filtration cool Cool slowly to room temperature hot_filtration->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for recrystallization.

References

"scale-up challenges for the synthesis of Methyl 3-(piperidin-4-yl)propanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-(piperidin-4-yl)propanoate. The content is designed to address specific challenges that may be encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound suitable for scale-up?

A1: There are two primary and scalable synthetic routes for this compound:

  • Catalytic Hydrogenation: This route involves the reduction of a pyridine precursor, typically Methyl 3-(pyridin-4-yl)propanoate. This method is atom-economical but requires careful control of reaction parameters to ensure complete reduction and avoid side reactions.

  • Michael Addition: This approach involves the conjugate addition of a piperidine derivative to an acrylic ester, such as the reaction of piperidine-4-acetic acid methyl ester with methyl acrylate or a related Michael acceptor. This route can be effective but may require optimization to manage potential side reactions and ensure high conversion.

Q2: What are the main challenges when scaling up the catalytic hydrogenation of Methyl 3-(pyridin-4-yl)propanoate?

A2: The main challenges in scaling up this catalytic hydrogenation include:

  • Heat and Mass Transfer: Hydrogenation is a highly exothermic process. Inadequate heat removal on a larger scale can lead to a runaway reaction. Poor mass transfer of hydrogen gas to the catalyst surface can result in slow or incomplete reactions.

  • Catalyst Selection and Activity: The choice of catalyst (e.g., Pd/C, PtO₂, Rh/C) significantly impacts the reaction rate, selectivity, and potential for side reactions. Catalyst deactivation or poisoning can also be a major issue.

  • Byproduct Formation: Incomplete hydrogenation can lead to the formation of partially saturated pyridine intermediates. Over-reduction or side reactions can also generate impurities that complicate purification.

  • Safety: Handling hydrogen gas under pressure and pyrophoric catalysts (like Raney Nickel or dry Pd/C) requires stringent safety protocols, especially at a larger scale.

Q3: What are the key considerations for the Michael addition route on a larger scale?

A3: Key considerations for scaling up the Michael addition route include:

  • Reaction Kinetics: The reaction rate can be slow, requiring optimization of temperature, catalyst, and reactant concentrations to achieve a reasonable reaction time.

  • Exothermicity: While generally less exothermic than hydrogenation, the Michael addition can still generate significant heat, requiring controlled addition of reagents and efficient cooling on a larger scale.[1]

  • Side Reactions: The formation of dialkylated products or other side reactions can occur, reducing the yield of the desired mono-adduct.

  • Purification: Separating the desired product from unreacted starting materials and byproducts can be challenging, often requiring chromatographic methods that may not be ideal for large-scale production.

Troubleshooting Guides

Catalytic Hydrogenation of Methyl 3-(pyridin-4-yl)propanoate
Issue Potential Cause Troubleshooting/Solution
Low or Incomplete Conversion 1. Insufficient catalyst activity or loading.2. Poor hydrogen mass transfer.3. Low hydrogen pressure.4. Catalyst poisoning.1. Increase catalyst loading (typically 1-5 mol% for precious metal catalysts). Use a fresh, active batch of catalyst.2. Improve agitation to enhance gas-liquid mixing. Consider a different reactor design for better mass transfer.3. Increase hydrogen pressure within the safe limits of the reactor.4. Ensure starting materials and solvents are free of impurities (e.g., sulfur compounds) that can poison the catalyst.
Formation of Partially Hydrogenated Intermediates (e.g., tetrahydropyridine) 1. Reaction not driven to completion.2. Insufficiently active catalyst.1. Increase reaction time or temperature. However, be cautious as higher temperatures can promote side reactions.2. Switch to a more active catalyst system. For pyridine hydrogenation, Rh/C or PtO₂ are often more effective than Pd/C.[2]
Formation of N-alkylated Byproducts Reaction with the alcohol solvent at elevated temperatures.1. Use a non-alcoholic solvent like ethyl acetate or THF.2. If an alcohol solvent is necessary, run the reaction at the lowest possible temperature.
Difficult Product Isolation/Purification 1. Presence of polar impurities.2. Product is a basic amine.1. Implement an acidic wash during workup to remove basic impurities, followed by basification and extraction.2. Consider converting the product to a salt (e.g., hydrochloride) to facilitate isolation by precipitation, followed by neutralization to obtain the free base.
Michael Addition of Piperidine Derivative to Methyl Acrylate
Issue Potential Cause Troubleshooting/Solution
Slow Reaction Rate 1. Low nucleophilicity of the piperidine derivative.2. Insufficient temperature.3. Inappropriate solvent.1. Consider using a catalyst, such as a Lewis acid or a base, to activate the Michael acceptor or donor.2. Gradually increase the reaction temperature while monitoring for byproduct formation.3. Screen different solvents. Aprotic polar solvents like DMF or acetonitrile can sometimes accelerate the reaction.
Formation of Dialkylated Byproduct Excess of the Michael acceptor or prolonged reaction time.1. Use a slight excess of the piperidine derivative.2. Monitor the reaction closely and stop it once the desired product is maximized.3. Consider a slow addition of the methyl acrylate to maintain a low concentration in the reaction mixture.
Polymerization of Methyl Acrylate High reaction temperature or presence of initiators.1. Maintain a controlled temperature. Avoid localized overheating.2. Ensure the reaction is carried out under an inert atmosphere to prevent radical polymerization.
Product Purification Challenges Similar polarity of product and starting materials.1. Optimize the reaction to achieve high conversion and minimize unreacted starting materials.2. Explore different purification techniques such as vacuum distillation or crystallization of a salt form of the product.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterCatalytic HydrogenationMichael Addition
Starting Materials Methyl 3-(pyridin-4-yl)propanoate, H₂Piperidine derivative, Methyl acrylate
Typical Catalysts Pd/C, PtO₂, Rh/C, Raney NiOften catalyst-free, or base/acid catalyzed
Typical Solvents Methanol, Ethanol, Acetic AcidMethanol, Acetonitrile, DMF, or neat
Reaction Temperature 25 - 100 °C25 - 80 °C
Reaction Pressure 1 - 50 barAtmospheric
Typical Yield 70 - 95%60 - 90%
Key Scale-up Concerns Heat management, H₂ handling, catalyst filtrationControl of exotherm, prevention of side reactions

Table 2: Common Impurities and their Control

ImpurityOriginControl Strategy
Methyl 3-(1,2,3,6-tetrahydropyridin-4-yl)propanoate Incomplete hydrogenationIncrease catalyst loading, reaction time, or H₂ pressure. Use a more active catalyst.
N-Methyl-Methyl 3-(piperidin-4-yl)propanoate Reaction with methanol solvent during hydrogenationUse a non-alcoholic solvent or lower the reaction temperature.
Dialkylated Piperidine Michael addition side reactionUse a stoichiometric excess of the piperidine starting material.
Poly(methyl acrylate) Polymerization of the Michael acceptorControl reaction temperature and exclude air/initiators.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 3-(pyridin-4-yl)propanoate

  • Reactor Setup: Charge a pressure reactor with Methyl 3-(pyridin-4-yl)propanoate (1.0 eq) and a suitable solvent (e.g., methanol, 10-20 vol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the catalyst (e.g., 5% Pt/C, 1-5 mol%).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar). Heat the reaction mixture to the target temperature (e.g., 50-70 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by in-process analysis (e.g., GC, HPLC).

  • Work-up: Once the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be handled accordingly (kept wet).

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or by an acid-base workup followed by extraction and solvent removal.

Protocol 2: Michael Addition of Piperidine to Methyl Acrylate

  • Reaction Setup: In a well-ventilated fume hood, charge a reactor with piperidine (1.0 eq) and a suitable solvent (e.g., methanol, 5-10 vol) or run the reaction neat.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add methyl acrylate (1.0-1.1 eq) dropwise to the stirred piperidine solution, maintaining the internal temperature below 30 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by GC or TLC until the starting materials are consumed.

  • Work-up and Purification: Remove the solvent and excess reagents under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Substrate and Solvent B Add Catalyst (Inert Atmosphere) A->B C Seal and Purge Reactor B->C D Pressurize with H₂ and Heat C->D E Monitor Reaction (H₂ uptake, IPC) D->E F Cool, Vent, and Purge E->F G Filter to Remove Catalyst (Caution: Pyrophoric) F->G H Concentrate Filtrate G->H I Purify Product (Distillation/Extraction) H->I

Caption: Workflow for the catalytic hydrogenation synthesis.

troubleshooting_logic Troubleshooting Low Yield in Hydrogenation Start Low Yield Observed Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Byproducts Significant Byproducts? Check_Conversion->Check_Byproducts No Increase_Params Increase Time/Temp/Pressure Check_Conversion->Increase_Params Yes Identify_Byproducts Identify Byproducts (GC-MS, NMR) Check_Byproducts->Identify_Byproducts Yes Improve_Mixing Enhance Agitation Increase_Params->Improve_Mixing Change_Catalyst Use More Active Catalyst (e.g., Rh/C, PtO₂) Improve_Mixing->Change_Catalyst Incomplete_Red Partially Hydrogenated? Identify_Byproducts->Incomplete_Red N_Alkylation N-Alkylated? Incomplete_Red->N_Alkylation No Solution_Incomplete Increase H₂ Pressure/ Use More Active Catalyst Incomplete_Red->Solution_Incomplete Yes Solution_Alkylation Change Solvent to Non-Alcoholic/ Lower Temperature N_Alkylation->Solution_Alkylation Yes

Caption: Decision tree for troubleshooting low hydrogenation yield.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Validation of Methyl 3-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. Methyl 3-(piperidin-4-yl)propanoate, a piperidine derivative, is a potential impurity or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3][4] Its accurate quantification is crucial, as piperidine-containing compounds can sometimes be classified as potentially genotoxic impurities (PGIs), necessitating highly sensitive analytical methods for their control at trace levels.[5][6][7]

This guide provides a comparative overview of commonly employed analytical techniques for the validation of methods to quantify this compound. The comparison is based on the validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which include specificity, accuracy, precision, detection limit, quantitation limit, linearity, range, and robustness.[8][9][10][11]

Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the regulatory context. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used technique for routine quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and semi-volatile impurities.[7][12][13] For the detection of trace-level genotoxic impurities, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[5][6][7][14][15]

The following table summarizes the performance characteristics of these three key analytical methods for the validation of this compound. The data presented are representative values based on typical performance for similar analytes.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 25 µg/mL0.001 - 5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%< 1.5%
Limit of Detection (LOD) 0.3 µg/mL0.05 µg/mL0.0005 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL0.001 µg/mL
Specificity GoodVery GoodExcellent
Robustness HighModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are typical experimental protocols for the three compared techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]

  • Mobile Phase : An isocratic elution with a mixture of 0.1% phosphoric acid in water (Eluent A) and acetonitrile (Eluent B) in a 70:30 (v/v) ratio.[17]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : 210 nm.

  • Injection Volume : 10 µL.[17]

  • Sample Preparation : The sample is dissolved in the mobile phase to a final concentration within the linear range of the method.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[18]

  • Column : A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[18]

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[18]

  • Inlet Temperature : 250 °C.[18]

  • Oven Temperature Program : Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[18]

    • Mass Range : m/z 40-400.

    • Source Temperature : 230 °C.

  • Injection Volume : 1 µL (splitless injection).

  • Sample Preparation : The sample is dissolved in a suitable solvent like methanol. Derivatization may be required to improve volatility and thermal stability.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation : An ultra-high-performance liquid chromatograph (UPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase : A gradient elution with 0.1% formic acid in water (Eluent A) and 0.1% formic acid in methanol (Eluent B).[5] The gradient starts at 5% B, increases to 95% B over 5 minutes, holds for 2 minutes, and then returns to initial conditions.

  • Flow Rate : 0.4 mL/min.[5]

  • Column Temperature : 40 °C.

  • MS Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) : The transition of the protonated molecular ion [M+H]⁺ to a specific product ion is monitored for quantification.

    • Source Parameters : Optimized for the specific instrument and analyte.

  • Injection Volume : 5 µL.

  • Sample Preparation : The sample is dissolved in the initial mobile phase composition to a concentration suitable for trace analysis.

Visualizing the Workflow and Method Selection

To better illustrate the processes and logic involved in the validation of analytical methods for this compound, the following diagrams are provided.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Use protocol Develop Validation Protocol (ICH Q2(R1) Guidelines) start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness specificity->linearity linearity->accuracy accuracy->precision precision->lod_loq lod_loq->robustness evaluation Evaluate Results Against Pre-defined Acceptance Criteria robustness->evaluation report Prepare Validation Report evaluation->report end End: Approved Validated Method report->end Method_Selection_Logic start Analytical Requirement for This compound is_trace Is Trace Level Analysis (e.g., < 10 ppm) Required? start->is_trace is_volatile Is the Analyte Volatile and Thermally Stable? is_trace->is_volatile No lc_msms LC-MS/MS is the Preferred Method is_trace->lc_msms Yes gc_ms GC-MS is a Suitable Method is_volatile->gc_ms Yes hplc_uv HPLC-UV is a Suitable Method is_volatile->hplc_uv No

References

A Comparative Guide to HPLC and NMR for Purity Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of piperidine derivatives is a critical step in ensuring the validity of experimental results and the safety and efficacy of potential therapeutic agents. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the most appropriate method for your analytical needs.

At a Glance: HPLC vs. NMR for Purity Determination

While both techniques are adept at purity assessment, they offer distinct advantages. HPLC excels in providing high sensitivity for the detection and quantification of trace impurities, especially isomers and closely related compounds, through chromatographic separation.[1] In contrast, NMR spectroscopy offers a rapid, non-destructive method for structural confirmation and the identification of a wide array of impurities without the necessity of individual reference standards for each.[1] The choice between these methods will ultimately depend on the specific requirements of the analysis, including the need for structural elucidation, the anticipated nature of impurities, and the desired level of sensitivity.[1]

Quantitative Data Comparison

The following tables summarize typical quantitative data obtained from HPLC and NMR analyses for the purity assessment of piperidine derivatives.

Table 1: HPLC Purity and Impurity Profile Validation Parameters

ParameterValue (Piperine Derivative Example)Value (Derivatized Piperidine Example)
Linearity Range5 - 50 µg/mL[2]0.44 - 53.33 µg/mL[2]
Correlation Coefficient (r²)0.9999[2]0.9996[3]
Accuracy (% Recovery)101.3%[2]101.82%[2][3]
Precision (%RSD)0.38% (Repeatability)[2]0.6%[2][3]
Limit of Detection (LOD)0.015 µg/mL[2]0.15 µg/mL[2][3]
Limit of Quantification (LOQ)0.044 µg/mL[2]0.44 µg/mL[2][3]

Table 2: Quantitative ¹H NMR Purity Assessment

ParameterResult (N-Methyl-1-(piperidin-4-YL)methanamine Example)
Purity by ¹H NMR98.5%[1]
Major Impurity (Structure)Residual Solvent (e.g., Dichloromethane)[1]
Impurity Content1.2%[1]
Other Minor Impurities0.3%[1]

Experimental Workflows

The general workflows for purity analysis of piperidine derivatives using HPLC and NMR are outlined below.

G Figure 1: General Experimental Workflow for Purity Analysis cluster_0 HPLC Analysis cluster_1 NMR Analysis HPLC_prep Sample Preparation (Dissolution in Mobile Phase) HPLC_analysis HPLC Separation (e.g., C18 column, gradient elution) HPLC_prep->HPLC_analysis HPLC_detection UV or MS Detection HPLC_analysis->HPLC_detection HPLC_data Data Analysis (Peak integration, area % calculation) HPLC_detection->HPLC_data end Purity Report HPLC_data->end NMR_prep Sample Preparation (Dissolution in deuterated solvent with internal standard) NMR_analysis NMR Data Acquisition (e.g., 400 MHz spectrometer) NMR_prep->NMR_analysis NMR_processing Data Processing (Phasing, baseline correction) NMR_analysis->NMR_processing NMR_data Data Analysis (Signal integration, purity calculation) NMR_processing->NMR_data NMR_data->end start Piperidine Derivative Sample start->HPLC_prep start->NMR_prep

Caption: General workflow for purity analysis of piperidine derivatives.

Key Aspects Comparison: HPLC vs. NMR

The following diagram illustrates a head-to-head comparison of key aspects of HPLC and NMR for purity determination.

Caption: Comparison of key features of HPLC and NMR for purity analysis.

Experimental Protocols

HPLC Method for Purity Determination of a Piperidine Derivative

This protocol is a representative example for the analysis of a piperidine derivative. Optimization of the mobile phase, column, and gradient may be required for different derivatives.

Objective: To determine the purity of a piperidine derivative and quantify any related impurities.

Instrumentation: HPLC system with a UV detector.[1]

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: 210 nm.[1]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the piperidine derivative reference standard in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare working solutions of the sample at a known concentration in the same solvent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[2]

  • Analysis:

    • Inject the prepared solutions into the HPLC system.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the purity by the area percentage method.

Note on Derivatization: For piperidine derivatives lacking a chromophore, pre-column derivatization is necessary for UV detection. A common method involves derivatization with 4-toluenesulfonyl chloride.[2][3]

¹H NMR Method for Purity Determination of a Piperidine Derivative

This protocol provides a general framework for quantitative NMR (qNMR) analysis.

Objective: To determine the purity of a piperidine derivative and identify any impurities present.

Instrumentation: 400 MHz NMR Spectrometer.[1]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the piperidine derivative sample.[1]

    • Dissolve the sample in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).[1] The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.

  • Data Processing:

    • Process the spectrum, including Fourier transformation, phasing, and baseline correction.

  • Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the piperidine derivative based on the integral values, the number of protons corresponding to each signal, and the known amount of the internal standard.

References

A Comparative Guide to Synthon Strategies for Piperidine Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The efficient and stereoselective construction of this privileged heterocycle is a critical endeavor in drug discovery and development. The choice of the foundational synthon and synthetic strategy significantly dictates the overall efficiency, stereochemical outcome, and accessibility of the target piperidine-containing molecules.

This guide provides an objective comparison of several prominent strategies for piperidine ring synthesis, evaluating their performance based on reported experimental data. We will explore methods starting from chiral pool synthons, biocatalytic approaches, and powerful cycloaddition and cyclization reactions. To provide a tangible benchmark for comparison, the synthesis of the hemlock alkaloid (+)-coniine will be used as a case study where applicable.

Comparative Analysis of Synthetic Methodologies

The following sections delve into the specifics of five major approaches to piperidine ring synthesis: utilization of chiral synthons like L-pipecolic acid and phenylglycinol-derived lactams, biocatalytic desymmetrization, aza-Diels-Alder reactions, reductive amination, and ring-closing metathesis. Each section provides a summary of the methodology, a comparative data table, a visualization of the synthetic workflow, and a detailed experimental protocol.

Chiral Synthon Approach: L-Pipecolic Acid

L-pipecolic acid, a derivative of the amino acid L-lysine, is a readily available and cost-effective chiral starting material for the synthesis of 2-substituted piperidines. Its inherent stereochemistry at the C2 position provides a strategic advantage for the enantioselective synthesis of target molecules.

Data Presentation: Synthesis of (+)-Coniine from L-Pipecolic Acid

ParameterValueReference
Starting MaterialL-Pipecolic Acid[1][2]
Key TransformationReduction of carboxyl group and subsequent functionalization[1][2]
Overall Yield~50-60%[1]
Enantiomeric Excess (e.e.)>99%[2]
Number of Steps4-6[1][2]

Synthetic Workflow

G cluster_0 Synthesis of (+)-Coniine from L-Pipecolic Acid L-Pipecolic_Acid L-Pipecolic Acid Protection N-Protection L-Pipecolic_Acid->Protection e.g., Boc anhydride Reduction Carboxylic Acid Reduction Protection->Reduction e.g., BH3-THF Activation Hydroxyl Activation Reduction->Activation e.g., TsCl, py Alkylation Propyl Group Introduction Activation->Alkylation e.g., Propylmagnesium bromide, CuCN Deprotection N-Deprotection Alkylation->Deprotection e.g., TFA Coniine (+)-Coniine Deprotection->Coniine

Synthetic approach to (+)-coniine from L-pipecolic acid.

Experimental Protocol: Synthesis of (+)-Coniine from L-Pipecolic Acid (Illustrative)

  • N-Protection: To a solution of L-pipecolic acid (1.0 equiv) in a suitable solvent (e.g., dioxane/water), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base (e.g., NaOH) at 0 °C. Stir the reaction mixture at room temperature until completion. Acidify the mixture and extract the N-Boc-L-pipecolic acid.

  • Carboxylic Acid Reduction: To a solution of N-Boc-L-pipecolic acid (1.0 equiv) in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (BH₃·THF, 2.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed. Quench the reaction carefully with methanol and concentrate under reduced pressure.

  • Hydroxyl Activation: Dissolve the resulting alcohol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portionwise and stir the mixture overnight. Pour the reaction mixture into ice-water and extract the product.

  • Propyl Group Introduction: Prepare a solution of propylmagnesium bromide in a suitable solvent. In a separate flask, add copper(I) cyanide (catalytic amount) and the tosylated intermediate in anhydrous THF. Add the Grignard reagent dropwise at a low temperature (e.g., -78 °C) and allow the reaction to proceed.

  • N-Deprotection: Dissolve the N-Boc protected intermediate in dichloromethane and add trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete. Neutralize the reaction mixture and extract (+)-coniine.

Chiral Auxiliary Approach: Phenylglycinol-Derived Lactam

The use of a chiral auxiliary, such as phenylglycinol, allows for the diastereoselective synthesis of substituted piperidines. The phenylglycinol is condensed with a δ-ketoacid to form a bicyclic lactam, which directs the stereoselective introduction of substituents.

Data Presentation: Synthesis of (+)-Coniine from a Phenylglycinol-Derived Lactam

ParameterValueReference
Chiral Auxiliary(R)-Phenylglycinol[3]
Key TransformationDiastereoselective alkylation of a bicyclic lactam[3]
Overall Yield~40-50%[3]
Diastereomeric Ratio (d.r.)>95:5[3]
Number of Steps~5[3]

Synthetic Workflow

G cluster_1 Synthesis of (+)-Coniine using a Phenylglycinol Chiral Auxiliary Phenylglycinol (R)-Phenylglycinol Condensation Cyclocondensation Phenylglycinol->Condensation Ketoacid δ-Ketoacid Ketoacid->Condensation Lactam Bicyclic Lactam Condensation->Lactam Alkylation Diastereoselective Alkylation Lactam->Alkylation 1. LDA 2. Propyl iodide Reduction Lactam Reduction Alkylation->Reduction e.g., LiAlH4 Cleavage Auxiliary Cleavage Reduction->Cleavage e.g., H2, Pd/C Coniine (+)-Coniine Cleavage->Coniine

Synthetic approach to (+)-coniine using a phenylglycinol chiral auxiliary.

Experimental Protocol: Synthesis of (+)-Coniine from a Phenylglycinol-Derived Lactam (Illustrative)

  • Lactam Formation: Reflux a solution of (R)-phenylglycinol (1.0 equiv) and a suitable δ-ketoacid (e.g., 5-oxooctanoic acid, 1.0 equiv) in toluene with azeotropic removal of water to form the bicyclic lactam.

  • Diastereoselective Alkylation: Dissolve the lactam in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA, 1.1 equiv) dropwise and stir for 1 hour. Add propyl iodide (1.2 equiv) and allow the reaction to slowly warm to room temperature.

  • Lactam Reduction: To a solution of the alkylated lactam in anhydrous THF, add lithium aluminum hydride (LiAlH₄, excess) at 0 °C and then reflux until the reduction is complete.

  • Auxiliary Cleavage: Hydrogenolyze the resulting amino alcohol using hydrogen gas and a palladium on carbon catalyst to cleave the chiral auxiliary and yield (+)-coniine.

Biocatalytic Desymmetrization

Biocatalysis offers a highly enantioselective and environmentally benign approach to chiral piperidines. Enzymes, such as lipases or oxidases, can be used to selectively transform one enantiomer of a racemic mixture or to desymmetrize a prochiral substrate, leading to high enantiomeric excess of the desired product.

Data Presentation: Biocatalytic Deracemization for (+)-Coniine Synthesis

ParameterValueReference
BiocatalystLipase (e.g., Candida antarctica lipase B)[4]
Key TransformationKinetic resolution of a racemic piperidine derivative[4]
Yield of Enantioenriched ProductApproaching 50% (for kinetic resolution)[4]
Enantiomeric Excess (e.e.)>99%[4]
Reaction ConditionsMild (often room temperature, aqueous or organic solvent)[4]

Logical Relationship

G cluster_2 Biocatalytic Deracemization for (+)-Coniine Synthesis Racemic_Piperidine Racemic N-acetyl-2-propylpiperidine Enzyme Lipase Racemic_Piperidine->Enzyme Enantioselective hydrolysis S_Coniine (S)-(-)-Coniine Enzyme->S_Coniine R_Acetylated (R)-N-acetyl-2-propylpiperidine (unreacted) Enzyme->R_Acetylated Hydrolysis Hydrolysis R_Acetylated->Hydrolysis R_Coniine (R)-(+)-Coniine Hydrolysis->R_Coniine

Biocatalytic deracemization approach to (+)-coniine.

Experimental Protocol: Biocatalytic Deracemization (Illustrative)

  • Substrate Preparation: Synthesize racemic N-acetyl-2-propylpiperidine via standard chemical methods.

  • Enzymatic Resolution: Suspend the racemic N-acetyl-2-propylpiperidine in a phosphate buffer solution. Add a lipase (e.g., immobilized Candida antarctica lipase B) and incubate the mixture with gentle agitation at a controlled temperature (e.g., 30 °C). Monitor the reaction progress by chiral HPLC.

  • Separation: Once the desired conversion is reached (typically around 50%), stop the reaction and extract the mixture with an organic solvent. The unreacted (R)-N-acetyl-2-propylpiperidine and the product (S)-(-)-coniine can be separated by chromatography.

  • Hydrolysis: The enantioenriched (R)-N-acetyl-2-propylpiperidine can be hydrolyzed under acidic or basic conditions to afford (R)-(+)-coniine.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the construction of six-membered nitrogen heterocycles. This reaction involves the coupling of an imine (dienophile) with a diene to form a tetrahydropyridine, which can be subsequently reduced to a piperidine. The use of chiral catalysts can render this process highly enantioselective.

Data Presentation: Aza-Diels-Alder Reaction for Piperidine Synthesis

ParameterDieneDienophileCatalystYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
Danishefsky's DieneN-TosylimineCu(OTf)₂-BOX80-95>95:5>90[3]
Brassard's DieneN-AcylimineSc(OTf)₃75-90>90:10N/A (for achiral)[3]
CyclopentadieneN-Boc-imineChiral Brønsted Acid85-98>99:1 (exo/endo)>95[3]

Signaling Pathway

G cluster_3 Aza-Diels-Alder Reaction Pathway Diene Diene Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Imine Imine (Dienophile) Catalyst Lewis or Brønsted Acid Catalyst Imine->Catalyst Activation Catalyst->Cycloaddition Tetrahydropyridine Tetrahydropyridine Cycloaddition->Tetrahydropyridine Reduction Reduction Tetrahydropyridine->Reduction e.g., H2, Pd/C Piperidine Piperidine Reduction->Piperidine

General pathway for aza-Diels-Alder synthesis of piperidines.

Experimental Protocol: Aza-Diels-Alder Reaction (General)

  • Catalyst Preparation (if applicable): In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst solution if required.

  • Reaction Setup: To a solution of the imine (1.0 equiv) in a dry solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C), add the catalyst (e.g., 10 mol%). Stir for a short period.

  • Diene Addition: Add the diene (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to stir at the low temperature for several hours or until completion as monitored by TLC.

  • Work-up and Purification: Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the resulting tetrahydropyridine by column chromatography.

  • Reduction: The purified tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Reductive Amination

Intramolecular or intermolecular reductive amination is a versatile and widely used method for the synthesis of piperidines. This reaction typically involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by in situ reduction. For piperidine synthesis, a 1,5-dicarbonyl compound or a δ-amino ketone/aldehyde is often employed.

Data Presentation: Reductive Amination for Piperidine Synthesis

SubstrateAmine SourceReducing AgentSolventYield (%)Reference
GlutaraldehydeBenzylamineNaBH(OAc)₃Dichloromethane70-85[5]
5-OxooctanalAmmoniaH₂, Raney NiMethanol60-75[5]
1,5-DiketoneAmmonium AcetateNaBH₃CNMethanol65-80[5]

Logical Relationship

G cluster_4 Intramolecular Reductive Amination Pathway Amino_Ketone δ-Amino Ketone/Aldehyde Cyclization Intramolecular Cyclization Amino_Ketone->Cyclization Spontaneous or acid-catalyzed Cyclic_Iminium Cyclic Iminium Ion Cyclization->Cyclic_Iminium Reduction Reduction Cyclic_Iminium->Reduction e.g., NaBH4, H2/Pd Piperidine Piperidine Reduction->Piperidine

Pathway for intramolecular reductive amination.

Experimental Protocol: Reductive Amination (General)

  • Reaction Setup: To a solution of the 1,5-dicarbonyl compound or δ-amino carbonyl compound (1.0 equiv) in a suitable solvent (e.g., methanol or dichloromethane), add the amine source (e.g., ammonium acetate or a primary amine, 1.1 equiv).

  • Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine/enamine intermediate. An acid catalyst (e.g., acetic acid) may be added to facilitate this step.

  • Reduction: Add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5 equiv) portionwise to the reaction mixture.

  • Reaction Completion and Work-up: Stir the reaction until the starting material is consumed. Quench the reaction, adjust the pH to be basic, and extract the product with an organic solvent.

  • Purification: Dry the organic layer and concentrate under reduced pressure. Purify the resulting piperidine by column chromatography or distillation.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the formation of cyclic olefins, including the tetrahydropyridine precursors to piperidines. This reaction utilizes ruthenium-based catalysts to cyclize acyclic dienes. The mild reaction conditions and high functional group tolerance make RCM a highly attractive strategy.

Data Presentation: Ring-Closing Metathesis for Piperidine Synthesis

Diene SubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
N-Tosyl-diallylamineGrubbs I5Dichloromethane4085-95[6]
N-Boc-diallylamineGrubbs II2-5Toluene8090-98[6]
N-Allyl-N-homoallylamineHoveyda-Grubbs II1-3Dichloromethane40>95[6]

Experimental Workflow

G cluster_5 Ring-Closing Metathesis Workflow Diene Acyclic Diene (e.g., N-protected diallylamine) RCM Ring-Closing Metathesis Diene->RCM Tetrahydropyridine Tetrahydropyridine RCM->Tetrahydropyridine Ethylene byproduct Catalyst Ru Catalyst (e.g., Grubbs II) Catalyst->RCM Reduction Reduction Tetrahydropyridine->Reduction e.g., H2, Pd/C Piperidine Piperidine Reduction->Piperidine

Experimental workflow for RCM-based piperidine synthesis.

Experimental Protocol: Ring-Closing Metathesis (General)

  • Solvent Degassing: Degas the solvent (e.g., dichloromethane or toluene) by bubbling with an inert gas (e.g., argon) for at least 30 minutes.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the acyclic diene substrate in the degassed solvent.

  • Catalyst Addition: Add the ruthenium catalyst (e.g., Grubbs second generation) to the solution. The reaction mixture may change color upon catalyst addition.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 40-80 °C) and monitor its progress by TLC or GC-MS.

  • Reaction Quenching and Purification: Upon completion, cool the reaction to room temperature and quench it by adding a reagent such as ethyl vinyl ether. Concentrate the mixture and purify the resulting tetrahydropyridine by column chromatography.

  • Reduction: Reduce the tetrahydropyridine to the corresponding piperidine via catalytic hydrogenation.

Conclusion

The synthesis of the piperidine ring can be approached through a variety of powerful and versatile methods. The choice of the optimal synthon and strategy is contingent upon several factors, including the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials.

  • Chiral synthons like L-pipecolic acid and those derived from phenylglycinol offer a direct route to enantioenriched piperidines, leveraging the inherent stereochemistry of natural products.

  • Biocatalysis provides an environmentally friendly and highly selective method for accessing chiral piperidines, particularly for kinetic resolutions.

  • The aza-Diels-Alder reaction is a convergent and powerful tool for constructing the piperidine core, with the potential for high stereocontrol through the use of chiral catalysts.

  • Reductive amination is a robust and versatile method, particularly well-suited for the synthesis of piperidines from readily available carbonyl compounds.

  • Ring-closing metathesis offers excellent functional group tolerance and is a premier method for the synthesis of unsaturated piperidine precursors from acyclic dienes.

This comparative guide provides a framework for the informed selection of a synthetic strategy for piperidine ring construction, enabling researchers to efficiently access a diverse range of these medicinally important scaffolds.

References

A Comparative Guide to Alternative Reagents for Methyl 3-(piperidin-4-yl)propanoate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is a critical aspect of modern drug discovery and development. Methyl 3-(piperidin-4-yl)propanoate and its derivatives are key intermediates in the synthesis of a variety of pharmaceuticals, most notably in the development of potent analgesics such as the fentanyl analog, Remifentanil. However, the exploration of novel chemical space and the desire to optimize pharmacokinetic and pharmacodynamic properties have driven the search for alternative reagents. This guide provides a comprehensive comparison of synthetic routes utilizing the traditional piperidine-based reagent against a promising bioisosteric alternative, the azaspiro[3.3]heptane scaffold.

Introduction to this compound and its Bioisosteric Alternatives

This compound is a bifunctional molecule that provides a crucial scaffold in many active pharmaceutical ingredients (APIs). The piperidine ring can influence solubility, lipophilicity, and metabolic stability, while the propanoate chain offers a versatile handle for further synthetic modifications.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in medicinal chemistry. In the context of the piperidine moiety, spirocyclic systems have emerged as compelling alternatives. Notably, azaspiro[3.3]heptanes have been synthesized and evaluated as piperidine bioisosteres, offering the potential for improved physicochemical properties and novel intellectual property.[1][2]

This guide will focus on the synthesis of the potent, short-acting opioid, Remifentanil, as a case study for the application of a piperidine propanoate derivative. We will then explore the synthesis of aza-spirocyclic analogues as a comparative example of a next-generation alternative.

Comparative Synthesis and Performance Data

The following tables summarize the key quantitative data for the synthesis of a Remifentanil precursor using the conventional piperidine-based approach and a proposed synthesis of a bioisosteric azaspiro[3.3]heptane analogue.

Table 1: Synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate (Precursor to Remifentanil)

ParameterValueReference
Reactant 1 4-Piperidone hydrochloride[3]
Reactant 2 Methyl acrylate[3]
Solvent Water/THF biphasic system[3]
Base Two equivalents of a suitable base[3]
Reaction Condition Microwave irradiation at 50-75 °C[3]
Isolated Yield 76%[3]
Purity Not explicitly stated, but used in next step[3]

Table 2: Proposed Synthesis of a Methyl 3-(2-oxo-6-azaspiro[3.3]heptan-6-yl)propanoate (Bioisosteric Alternative)

ParameterEstimated Value/ConditionRationale/Reference
Reactant 1 6-Azaspiro[3.3]heptan-2-oneBased on known azaspiro[3.3]heptane synthesis[1]
Reactant 2 Methyl acrylateStandard Michael acceptor
Solvent Acetonitrile or similar polar aprotic solventCommon for Michael additions
Base Triethylamine or similar organic baseTo deprotonate the secondary amine
Reaction Condition Room temperature to mild heatingExpected for Michael addition
Estimated Yield 70-85%Based on similar Michael additions
Expected Purity High, purification by column chromatographyStandard purification method

Note: The data for the bioisosteric alternative is projected based on established synthetic methodologies for similar compounds, as a direct synthesis of a Remifentanil analog with this specific bioisostere has not been detailed in the available literature. The proposed synthesis leverages the known reactivity of secondary amines in Michael additions.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate[3]

This procedure is an example of an aza-Michael addition.

Materials:

  • 4-Piperidone hydrochloride

  • Methyl acrylate

  • Suitable base (e.g., potassium carbonate)

  • Water

  • Tetrahydrofuran (THF)

  • Magnesium sulfate

  • Brine solution

Procedure:

  • In a microwave reactor vessel, combine 4-piperidone hydrochloride, methyl acrylate, and two equivalents of a suitable base in a biphasic solvent system of water and THF.

  • Irradiate the mixture in a microwave reactor at a temperature ranging from 50 to 75 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic phase, wash it with brine, and dry it over magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain methyl 3-(4-oxopiperidin-1-yl)propanoate as a clear yellow oil. The product can often be used in the subsequent step without further purification.

Protocol 2: Proposed Synthesis of Methyl 3-(2-oxo-6-azaspiro[3.3]heptan-6-yl)propanoate

This protocol is a hypothetical procedure based on standard organic synthesis techniques for Michael additions.

Materials:

  • 6-Azaspiro[3.3]heptan-2-one (synthesized via known methods[1])

  • Methyl acrylate

  • Triethylamine

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-azaspiro[3.3]heptan-2-one in acetonitrile in a round-bottom flask.

  • Add triethylamine (approximately 1.1 equivalents) to the solution.

  • Slowly add methyl acrylate (approximately 1.05 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-(2-oxo-6-azaspiro[3.3]heptan-6-yl)propanoate.

Visualization of Synthetic Pathways and Biological Mechanisms

To further elucidate the synthetic strategies and the biological context of these molecules, the following diagrams are provided.

Synthetic_Workflow_Remifentanil cluster_0 Standard Synthesis 4-Piperidone_HCl 4-Piperidone Hydrochloride Precursor Methyl 3-(4-oxopiperidin-1-yl)propanoate 4-Piperidone_HCl->Precursor Aza-Michael Addition Methyl_Acrylate1 Methyl Acrylate Methyl_Acrylate1->Precursor Remifentanil_Synthesis Multi-step Synthesis Precursor->Remifentanil_Synthesis Remifentanil Remifentanil Remifentanil_Synthesis->Remifentanil

Caption: Synthetic workflow for Remifentanil using a piperidine precursor.

Synthetic_Workflow_Alternative cluster_1 Alternative Synthesis Azaspiro_ketone 6-Azaspiro[3.3]heptan-2-one Bioisostere_Precursor Methyl 3-(2-oxo-6-azaspiro[3.3]heptan-6-yl)propanoate Azaspiro_ketone->Bioisostere_Precursor Aza-Michael Addition Methyl_Acrylate2 Methyl Acrylate Methyl_Acrylate2->Bioisostere_Precursor Analog_Synthesis Multi-step Synthesis Bioisostere_Precursor->Analog_Synthesis Remifentanil_Analog Remifentanil Analog Analog_Synthesis->Remifentanil_Analog

Caption: Proposed workflow for a Remifentanil analog using an azaspiro[3.3]heptane alternative.

Remifentanil exerts its analgesic effects by acting as a potent agonist of the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of Remifentanil to this receptor initiates a signaling cascade that ultimately leads to the modulation of pain perception.

Mu_Opioid_Signaling cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Remifentanil Remifentanil MOR μ-Opioid Receptor (GPCR) Remifentanil->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Leads to Ion_Channels->Analgesia Leads to

Caption: Simplified µ-opioid receptor signaling pathway activated by Remifentanil.

Conclusion

While this compound and its precursors remain vital building blocks in the synthesis of established drugs like Remifentanil, the exploration of bioisosteric replacements such as azaspiro[3.3]heptane derivatives presents exciting opportunities for the development of new chemical entities. These alternatives may offer advantages in terms of physicochemical properties, leading to improved drug candidates. The provided synthetic protocols and comparative data serve as a valuable resource for researchers aiming to expand their synthetic toolbox and explore novel molecular architectures in their drug discovery programs. Further experimental validation of the proposed synthetic routes for bioisosteric analogs of existing drugs is warranted to fully assess their potential.

References

A Comparative Guide to the Structural Validation of Methyl 3-(piperidin-4-yl)propanoate: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical research and pharmaceutical development. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of Methyl 3-(piperidin-4-yl)propanoate.

While single-crystal X-ray diffraction is often considered the definitive method for structural elucidation, its application is contingent on the ability to grow high-quality crystals. Consequently, a multi-faceted approach employing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is frequently essential for comprehensive structural confirmation. This guide presents a comparative overview of these techniques, leveraging experimental data from a closely related piperidine derivative to illustrate the principles and data output of each method.

Data Presentation: A Comparative Overview

The following tables summarize the type of quantitative data obtained from each analytical technique. As crystallographic data for this compound is not publicly available, data for a representative substituted piperidine derivative, Methyl 3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate, is presented for illustrative purposes.[1]

Table 1: Comparison of Structural Validation Techniques for Piperidine Derivatives

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.High-quality single crystal (typically >0.1 mm).[2]Provides an unambiguous, high-resolution solid-state structure.Crystal growth can be challenging or impossible for some compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemistry.[3][4]5-10 mg of purified compound dissolved in a deuterated solvent.[3]Powerful for determining the solution-state structure and dynamics.Provides indirect structural information that requires interpretation.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).[5][6]Small amount of sample, often in solution.High sensitivity and accuracy in determining molecular mass.Provides limited information on the 3D arrangement of atoms.

Table 2: Representative X-ray Crystallographic Data for a Piperidine Derivative

Data for Methyl 3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate[1]

ParameterValue
Chemical FormulaC₂₂H₂₃NO₄
Molecular Weight365.41 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 11.7425(6) Å, b = 11.3120(7) Å, c = 13.9594(8) Å, β = 106.159(2)°
Unit Cell Volume1780.99(18) ų
Z4
Calculated Density1.363 g/cm³

Table 3: Representative Spectroscopic Data for a Piperidine Derivative

Data for Methyl 3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate[1]

TechniqueKey Data Points
¹H NMR (400 MHz, CDCl₃) δ 1.69 (m, 6H), 3.40 (m, 4H), 3.98 (s, 3H), 6.82 (s, 1H), 6.91(d, J = 3.8 Hz, 2H), 7.57 (t, J = 7.8 Hz, 1H), 7.93 (d, J = 4.5 Hz, 2H), 8.16–8.20 (m, 2H), 8.60 (s, 1H), 17.15 (s, 1H) ppm.
¹³C NMR (101 MHz, CDCl₃) δ 24.0, 25.0, 48.2, 52.0, 91.7, 113.1, 123.3, 127.5, 128.4, 129.0, 130.1, 130.8, 132.13, 135.9, 154.0, 166.2, 181.0, 186.3 ppm.
High-Resolution Mass Spectrometry (HRMS-ESI) m/z [M+H]⁺ calculated for C₂₂H₂₃NO₄: 366.1705, found: 366.1706.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experiments cited.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound. A suitable solvent system is chosen where the compound has moderate solubility.[7] The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow solvent evaporation.[7]

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[4]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz). Standard parameters are used for the acquisition, including a sufficient number of scans to achieve a good signal-to-noise ratio. The resulting spectrum provides information on the chemical shift, integration (relative number of protons), and multiplicity (spin-spin coupling) of the proton signals.[4]

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency corresponding to the proton frequency (e.g., 101 or 125 MHz). Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[3]

Mass Spectrometry
  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. For high-resolution mass spectrometry (HRMS), a soft ionization technique such as Electrospray Ionization (ESI) is commonly used, which minimizes fragmentation and preserves the molecular ion.[6]

  • Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).[8]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), from which the molecular weight can be determined with high accuracy.[8][9]

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of a small molecule like this compound, integrating both crystallographic and spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data_analysis Data Analysis & Confirmation Synthesis Synthesis of Methyl 3-(piperidin-4-yl)propanoate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Xray X-ray Crystallography Purification->Xray Crystal Growth NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray_Data 3D Structure (Bond Lengths, Angles) Xray->Xray_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Formula (from Exact Mass) MS->MS_Data Final_Structure Confirmed Structure Xray_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

Caption: Workflow for the structural validation of a small molecule.

References

A Comparative Analysis of Piperidine and Piperazine Reactivity in Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate building blocks is a cornerstone of modern synthetic and medicinal chemistry. Among the most ubiquitous heterocyclic scaffolds are piperidine and piperazine, both of which are integral to the structure of numerous pharmaceuticals.[1][2] While structurally analogous, the presence of a second nitrogen atom in the piperazine ring introduces significant differences in their physicochemical properties and, consequently, their chemical reactivity. This guide offers an objective, data-driven comparison of the reactivity of piperidine and piperazine in the context of the Michael addition, a fundamental carbon-carbon bond-forming reaction, to inform rational synthetic design.

Foundational Physicochemical Properties

The disparate reactivity of piperidine and piperazine is rooted in their fundamental electronic and structural characteristics. Piperidine, a secondary amine, is notably more basic and a stronger nucleophile than piperazine.[1] In piperazine, the two nitrogen atoms mutually influence each other through the sigma bonds; the second nitrogen atom acts as an electron-withdrawing group, which reduces the basicity and nucleophilicity of the first nitrogen.[1][3] This electronic effect is clearly reflected in their respective pKa values.

Table 1: Comparative Physicochemical Properties of Piperidine and Piperazine

PropertyPiperidinePiperazineKey Takeaway
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine's second nitrogen at the 4-position is the key structural differentiator.[1]
pKa of Conjugate Acid ~11.1 - 11.2[1][2]pKa1: ~9.7, pKa2: ~5.4[1][2]Piperidine is a significantly stronger base than piperazine.
Nucleophilicity HigherLowerThe greater basicity of piperidine correlates with its higher nucleophilicity.[1]
Reactive Sites Single secondary amineTwo secondary aminesPiperazine offers two distinct sites for functionalization, enabling its use as a linker.[1]

Reactivity and Selectivity in Michael Additions

The Michael addition, or aza-Michael addition when an amine is the nucleophile, involves the 1,4-conjugate addition of the amine to an α,β-unsaturated carbonyl compound. The differences in basicity and nucleophilicity between piperidine and piperazine directly impact their performance and the resulting product profiles in this reaction.

  • Piperidine: As a strong base and potent nucleophile, piperidine readily participates in aza-Michael additions with a wide range of Michael acceptors. The reaction is typically clean and high-yielding, producing the corresponding mono-adduct. Its single reactive site ensures a straightforward reaction outcome.

  • Piperazine: The reactivity of piperazine is more nuanced. Its reduced nucleophilicity compared to piperidine means that reactions may require longer reaction times or catalysis. The primary consideration is product selectivity.

    • Mono-addition: By using a 1:1 stoichiometry of piperazine to the Michael acceptor, mono-adduct formation is generally favored.[4] Methods involving the in situ formation of a piperazine-1-ium salt (by protonating one nitrogen) have been developed to effectively protect one amine group and promote mono-addition.[4]

    • Di-addition: Achieving di-addition to form the 1,4-disubstituted product requires more forcing conditions, such as using an excess of the Michael acceptor and often elevated temperatures.[4] The initial Michael addition to one nitrogen atom forms an N-alkylated piperazine, which further deactivates the second nitrogen atom, making the second addition step more challenging.[1]

G cluster_products Products Amine Amine (Piperidine or Piperazine) Enolate Enolate Intermediate Amine->Enolate Nucleophilic Attack Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Acceptor->Enolate Adduct β-Amino Carbonyl Adduct Enolate->Adduct Protonation

Comparative Experimental Data

While direct, side-by-side kinetic comparisons in the literature are sparse, representative yields demonstrate the general reactivity patterns. Piperidine consistently provides high yields for mono-adducts. The success of piperazine additions, particularly for mono-substitution, often relies on specific catalytic systems or stoichiometric control.

Table 2: Representative Yields in Aza-Michael Additions

Michael DonorMichael AcceptorConditionsProductYield (%)Reference
Piperidinen-Butyl AcrylateCuBTC catalyst, Room TempButyl 3-(piperidin-1-yl)propanoateHigh (Specific % not stated)[5]
PiperidineAcrylonitrileMolecular Sieve (4Å), MW3-(Piperidin-1-yl)propanenitrile>95%[6]
PiperazineAcrylonitrileCeric Ammonium Nitrate, H₂O3-(Piperazin-1-yl)propanenitrile99% (mono-adduct)[4]
PiperazineMethyl AcrylatePiperazine/Piperazine-diHCl (1:4), MeOH, RefluxMethyl 3-(piperazin-1-yl)propanoate85% (mono-adduct)[4]
PiperazineMethyl Acrylate200 °C, MW, 10 minDimethyl piperazine-1,4-dipropanoate~99% (di-adduct)[4]

Experimental Protocols

To quantitatively assess the relative reactivity, a competitive experiment is the most direct approach.

Protocol 1: Competitive Aza-Michael Addition

This method is designed to directly compare the nucleophilicity of piperidine and piperazine towards a common Michael acceptor.

  • Materials:

    • Piperidine

    • Piperazine

    • Michael Acceptor (e.g., Methyl Acrylate)

    • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

    • Internal standard (e.g., Dodecane)

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Procedure:

    • Prepare an equimolar stock solution (e.g., 0.1 M) of piperidine, piperazine, and an internal standard in the anhydrous solvent.

    • To a stirred flask containing the stock solution at a controlled temperature (e.g., 25 °C), add the Michael acceptor (0.5 equivalents relative to the total amine content) in one portion.

    • Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 5, 15, 30, 60 minutes).

    • Quench each aliquot by adding it to a vial containing a dilute acid solution (e.g., 1 M HCl) to protonate the unreacted amines.

    • Extract the products with an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by GC-MS to determine the relative ratio of the piperidine-adduct to the piperazine-mono-adduct, corrected against the internal standard.

    • The ratio of products over time provides a quantitative measure of the relative reactivity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Prepare equimolar stock solution of Piperidine, Piperazine, & Internal Standard B1 Add Michael Acceptor (0.5 eq) A1->B1 B2 Monitor reaction and collect aliquots over time B1->B2 C1 Quench aliquots with acid B2->C1 C2 Extract products C1->C2 C3 Analyze by GC-MS C2->C3 C4 Determine product ratio (Relative Reactivity) C3->C4

Conclusion and Recommendations

The choice between piperidine and piperazine for a Michael addition is contingent upon the synthetic objective.

  • Choose Piperidine for rapid and high-yielding synthesis of a mono-adduct where a single point of functionalization is desired. Its superior basicity and nucleophilicity ensure efficient conversion under mild conditions.[1]

  • Choose Piperazine when the goal is to introduce a linker or a scaffold with two potential points for diversification. Careful control of stoichiometry and reaction conditions is critical to selectively achieve either mono- or di-substitution.[1][4] For selective mono-addition, employing protecting group strategies or in situ protonation can be highly effective.[4]

A thorough understanding of the fundamental differences in basicity and nucleophilicity is paramount for researchers and drug development professionals to effectively leverage these valuable heterocyclic scaffolds in synthesis.

References

"spectroscopic comparison of Methyl 3-(piperidin-4-yl)propanoate and its analogues"

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Methyl 3-(piperidin-4-yl)propanoate and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring a piperidine ring and a methyl propanoate side chain, offers multiple sites for chemical modification, making it a versatile starting material in drug discovery. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound and its derivatives. This guide focuses on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its selected analogues.

Table 1: ¹H NMR Spectroscopic Data

CompoundKey Chemical Shifts (δ ppm)
This compound Predicted values: ~3.6 (s, 3H, -OCH₃), ~3.0 (m, 2H, piperidine H₂ₑ, H₆ₑ), ~2.5 (t, 2H, -CH₂-COO), ~2.4 (m, 2H, piperidine H₂ₐ, H₆ₐ), ~1.7 (m, 2H, -CH₂-CH₂-COO), ~1.6 (m, 2H, piperidine H₃ₑ, H₅ₑ), ~1.4 (m, 1H, piperidine H₄), ~1.2 (m, 2H, piperidine H₃ₐ, H₅ₐ)
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate Experimental data (CDCl₃): ~4.1 (q, 2H, -O-CH₂-CH₃), ~3.1 (m, 2H, piperidine H₂ₑ, H₆ₑ), ~2.6 (m, 2H, piperidine H₂ₐ, H₆ₐ), ~1.7 (m, 2H, piperidine H₃ₑ, H₅ₑ), ~1.5 (m, 1H, piperidine H₄), ~1.3 (m, 2H, piperidine H₃ₐ, H₅ₐ), ~1.2 (t, 3H, -O-CH₂-CH₃), ~1.1 (s, 6H, -C(CH₃)₂)
Methyl 3-(piperidin-1-yl)propanoate Predicted values: ~3.6 (s, 3H, -OCH₃), ~2.7 (t, 2H, -N-CH₂-), ~2.5 (t, 2H, -CH₂-COO), ~2.4 (m, 4H, piperidine H₂, H₆), ~1.6 (m, 4H, piperidine H₃, H₅), ~1.4 (m, 2H, piperidine H₄)

Table 2: ¹³C NMR Spectroscopic Data

CompoundKey Chemical Shifts (δ ppm)
This compound Predicted values: ~174 (C=O), ~51 (-OCH₃), ~46 (piperidine C₂, C₆), ~36 (piperidine C₄), ~32 (piperidine C₃, C₅), ~31 (-CH₂-COO), ~30 (-CH₂-CH₂-COO)
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate No data available
Methyl 3-(piperidin-1-yl)propanoate Experimental data: ~172.9 (C=O), ~54.3 (piperidine C₂, C₆), ~52.1 (-N-CH₂-), ~51.5 (-OCH₃), ~32.4 (-CH₂-COO), ~26.0 (piperidine C₄), ~24.4 (piperidine C₃, C₅)[1]

Table 3: IR Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)
This compound Predicted values: ~3300 (N-H stretch, secondary amine), ~2940, 2860 (C-H stretch, aliphatic), ~1735 (C=O stretch, ester), ~1170 (C-O stretch, ester)
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate Predicted values: ~3300 (N-H stretch, secondary amine), ~2940, 2860 (C-H stretch, aliphatic), ~1730 (C=O stretch, ester), ~1180 (C-O stretch, ester)
Methyl 3-(piperidin-1-yl)propanoate Predicted values: ~2940, 2855 (C-H stretch, aliphatic), ~2800 (C-H stretch, Bohlmann bands for tertiary amine), ~1740 (C=O stretch, ester), ~1170 (C-O stretch, ester)

Table 4: Mass Spectrometry Data

CompoundKey Fragments (m/z)
This compound Predicted [M+H]⁺: 172.1332[2]
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate No data available
Methyl 3-(piperidin-1-yl)propanoate Experimental M⁺: 171. Key fragments: 156 ([M-CH₃]⁺), 112 ([M-COOCH₃]⁺), 98 ([M-CH₂CH₂COOCH₃]⁺, piperidine ring fragment)[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its analogues.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at 75 or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are usually required due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal sample preparation.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI): Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode. The typical mass range scanned is m/z 50-500. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the protonated molecular ion ([M+H]⁺) to observe characteristic fragmentation patterns.[3][4]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound and its analogues.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Piperidine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI-MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of piperidine derivatives.

Conclusion

This guide provides a comparative overview of the spectroscopic properties of this compound and its analogues. While a complete experimental dataset for the primary compound is not currently available, the compiled data and generalized experimental protocols offer a solid foundation for researchers working with this class of compounds. The key distinguishing spectroscopic features arise from the substitution pattern on the piperidine nitrogen and the nature of the ester group. Careful analysis of ¹H NMR, ¹³C NMR, IR, and mass spectra allows for the unambiguous identification and characterization of these important pharmaceutical intermediates.

References

A Researcher's Guide to Catalytic Synthesis of Substituted Piperidines: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted piperidines, a crucial scaffold in many pharmaceuticals, is a topic of continuous innovation. This guide provides an objective comparison of the performance of various catalytic systems in synthesizing these valuable compounds, supported by experimental data and detailed protocols.

The choice of catalyst is paramount in achieving high efficiency, selectivity, and yield in the synthesis of substituted piperidines. This guide delves into three major catalytic paradigms: transition-metal catalysis, organocatalysis, and biocatalysis, presenting their strengths and weaknesses through quantitative data and practical methodologies.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of different catalysts in the synthesis of substituted piperidines, focusing on key metrics such as yield, enantioselectivity (ee), and diastereoselectivity (dr).

Transition-Metal Catalysis

Transition-metal catalysts, particularly those based on rhodium, iridium, palladium, and cobalt, are powerful tools for piperidine synthesis, often through the hydrogenation or functionalization of pyridine precursors.

Catalyst SystemSubstrateReaction TypeYield (%)Enantioselectivity (ee %) / Diastereoselectivity (dr)Reference
[RhCp*Cl2]2 / KIN-benzylpyridinium saltsTransfer Hydrogenationup to 98%up to >99% ee[1]
Iridium(III) ComplexSubstituted PyridinesIonic HydrogenationHighHigh diastereoselectivity[2][3][4]
Palladium/GF-PhosN-tosylhydrazones and (E)-vinyl iodidesAsymmetric Carbenylative Amination45-93%up to 96.5:3.5 er[5]
[Co(TPP)]Linear AldehydesRadical CyclizationHighNot specified[6][7]
Organocatalysis

Organocatalysts, typically small organic molecules, offer a metal-free alternative for the asymmetric synthesis of piperidines, often proceeding through domino or cascade reactions.

Catalyst SystemSubstrateReaction TypeYield (%)Enantioselectivity (ee %) / Diastereoselectivity (dr)Reference
O-TMS protected diphenylprolinolAldehydes and nitroolefinsDomino Michael addition/aminalizationGoodExcellent[8]
(L)-ProlineΔ¹-piperideine and ketonesBiomimetic Asymmetric SynthesisGoodup to 97% ee[9]
Tartaric AcidAromatic aldehydes, anilines, and β-ketoestersOne-pot Multicomponent ReactionModerate to GoodNot specified[10]
Biocatalysis

Enzymes and whole-cell systems are emerging as green and highly selective catalysts for the synthesis of chiral piperidines.

Catalyst SystemSubstrateReaction TypeYield (%)Enantioselectivity (ee %) / Diastereoselectivity (dr)Reference
Amine Oxidase / Ene-Imine ReductaseN-substituted tetrahydropyridinesChemo-enzymatic DearomatizationNot specifiedHigh stereoselectivity[11][12]
Candida antarctica lipase B (CALB)Benzaldehyde, aniline, and acetoacetate esterMulticomponent ReactionVery GoodNot specified[13]
Transaminase / (L)-prolineCadaverine precursor and ketonesHybrid Bio-organocatalytic CascadeNot specifiedNot specified[14]

Experimental Protocols

Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of a Pyridinium Salt

This protocol is adapted from a procedure for the synthesis of chiral piperidines.[1][15]

Materials:

  • N-Benzylpyridinium salt (1.0 eq)

  • [RhCp*Cl2]2 (0.5 mol%)

  • Potassium iodide (KI) (5 mol%)

  • Formic acid/triethylamine (5:2 azeotrope) as hydrogen source

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a reaction vessel, add the N-benzylpyridinium salt, [RhCp*Cl2]2, and potassium iodide.

  • Add the solvent and the formic acid/triethylamine mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 24 hours).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired substituted piperidine.

Organocatalytic Domino Reaction for Polysubstituted Piperidines

This protocol is based on the synthesis of polysubstituted piperidines via a domino Michael addition/aminalization process.[8]

Materials:

  • Aldehyde (1.0 eq)

  • Trisubstituted nitroolefin (1.2 eq)

  • O-TMS protected diphenylprolinol (20 mol%)

  • Solvent (e.g., Toluene)

Procedure:

  • Dissolve the aldehyde and the O-TMS protected diphenylprolinol catalyst in the solvent in a reaction flask.

  • Add the trisubstituted nitroolefin to the mixture.

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the polysubstituted piperidine.

Biocatalytic Synthesis using Immobilized Lipase

This protocol describes a multicomponent reaction catalyzed by immobilized Candida antarctica lipase B (CALB).[13]

Materials:

  • Benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Acetoacetate ester (1.0 mmol)

  • Immobilized CALB

  • Solvent (e.g., Methanol)

Procedure:

  • In a reaction vial, combine benzaldehyde, aniline, and acetoacetate ester in the chosen solvent.

  • Add the immobilized CALB to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 25 °C) for the required duration.

  • Monitor the reaction progress by TLC.

  • After completion, separate the immobilized enzyme by filtration for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthesis of Substituted Piperidines

To further aid in the understanding of these catalytic processes, the following diagrams illustrate key pathways and workflows.

G cluster_pathway General Reaction Pathway for Piperidine Synthesis Reactants Pyridine Derivative / Acyclic Precursors Catalyst Catalyst (Transition Metal, Organocatalyst, or Biocatalyst) Reactants->Catalyst Activation Intermediate Activated Intermediate / Imine / Enamine Catalyst->Intermediate Product Substituted Piperidine Intermediate->Product Cyclization / Reduction

Caption: A generalized reaction pathway for the synthesis of substituted piperidines.

G cluster_workflow Experimental Workflow for a Catalytic Synthesis Start Start Preparation Prepare Reactants and Catalyst Start->Preparation Reaction Set up Reaction (Solvent, Temperature, Time) Preparation->Reaction Monitoring Monitor Reaction Progress (TLC, GC, NMR) Reaction->Monitoring Workup Reaction Quenching and Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization of Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for catalytic piperidine synthesis.

G cluster_decision Catalyst Selection Guide Target Desired Piperidine Structure (Substitution, Stereochemistry) TM Transition-Metal Catalysis (High efficiency, broad scope) Target->TM High throughput, functional group tolerance needed Organo Organocatalysis (Metal-free, asymmetric synthesis) Target->Organo Asymmetric synthesis is a priority, metal-free conditions required Bio Biocatalysis (Green, high selectivity) Target->Bio Mild conditions and high stereoselectivity are critical

Caption: A decision-making guide for selecting the appropriate catalyst system.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable analysis of piperidine intermediates is a cornerstone of pharmaceutical development, ensuring the quality, purity, and stability of these critical building blocks. Cross-validation of analytical methods provides a high degree of confidence in reported results, particularly when methods are transferred between laboratories or when different analytical techniques are employed. This guide offers an objective comparison of common analytical techniques for piperidine intermediates, supported by experimental data and detailed methodologies.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for piperidine intermediates is contingent upon the specific properties of the analyte, including its volatility, thermal stability, and the presence of chromophores. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most prevalent techniques employed for their analysis.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile or thermally labile piperidine derivatives.[1] It offers high precision and can often be performed without the need for derivatization.[1] However, for compounds lacking a UV chromophore, derivatization may be necessary to enhance detection, or alternative detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be utilized.[2][3]

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[1][4] For piperidine intermediates, GC can provide high resolution and sensitivity.[1] Derivatization is sometimes employed to improve peak shape and thermal stability, especially for compounds containing primary amines.[1]

The following table summarizes key validation parameters for HPLC and GC methods, compiled from various studies on piperidine derivatives.

Table 1: Comparison of HPLC and GC Method Validation Parameters for Piperidine Derivatives

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[4]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[4]
Typical Analytes Non-volatile or thermally labile compounds.[4][5]Volatile and thermally stable compounds.[1]
Common Detectors Ultraviolet (UV), Mass Spectrometry (MS), Charged Aerosol Detection (CAD).[2][3][4]Flame Ionization Detector (FID), Mass Spectrometry (MS).[1][4]
Linearity Range 15.47 - 45.42 µg/mL (RP-HPLC for Pomalidomide).[5]Not explicitly stated for a piperidine intermediate, but a correlation coefficient (R²) of >0.999 is typically desired.[4]
Limit of Quantitation (LOQ) 0.235 µg/mL (RP-HPLC for Pomalidomide).[5]Not explicitly stated, but can be determined from the standard deviation of the response and the slope of the calibration curve.[4]
Accuracy (% Recovery) 98.7 - 101.3% (UPLC for Pomalidomide).[5]Not explicitly stated, but spiking known amounts at different concentration levels is a common method for determination.[4]
Precision (%RSD) < 2.0 (UPLC for Pomalidomide).[5]Acceptable limits are typically <10%.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC and GC analysis of piperidine intermediates.

High-Performance Liquid Chromatography (HPLC) Method for a Piperidine Derivative

This protocol is based on a method for a related piperidine derivative and can serve as a starting point for method development.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.[5]

  • Column: Kinetex phenyl Hexyl C18 (250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of 0.1 M KH2PO4 in water (pH adjusted to 2.5 with Orthophosphoric Acid) and Methanol in a ratio of 30:70 (v/v).[5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV detection at 221 nm.[5]

  • Sample Preparation: Dissolve 1 mg of the piperidine intermediate in 1 mL of the initial mobile phase composition.[1]

Gas Chromatography (GC) Method for a Piperidine Intermediate

This protocol is suitable for a volatile piperidine intermediate such as 1-Boc-4-(aminomethyl)piperidine.[1]

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1]

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1][2]

  • Injector Temperature: 250 °C.[1][2]

  • Detector Temperature (FID): 300 °C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][2]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.[1]

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.[1]

  • Sample Preparation: Dissolve 10 mg of the piperidine intermediate in 1 mL of a suitable solvent such as dichloromethane or methanol.[1]

Cross-Validation Workflow and Decision Making

Cross-validation is a comparative process to ensure that two different analytical methods or the same method in different laboratories produce comparable results.[6] The process typically involves analyzing the same set of quality control samples with both methods.[6]

The following diagrams illustrate a general workflow for cross-validation and a decision-making process for selecting an appropriate analytical method.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_objectives Define Objectives & Acceptance Criteria select_methods Select Methods for Comparison define_objectives->select_methods prepare_samples Prepare QC Samples select_methods->prepare_samples analyze_method1 Analyze with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze with Method 2 prepare_samples->analyze_method2 compare_results Compare Results analyze_method1->compare_results analyze_method2->compare_results statistical_analysis Statistical Analysis compare_results->statistical_analysis conclusion Conclusion on Comparability statistical_analysis->conclusion

A typical workflow for the cross-validation of two analytical methods.

AnalyticalMethodSelection node_rect node_rect start Piperidine Intermediate Properties volatile Volatile & Thermally Stable? start->volatile chromophore UV Chromophore Present? volatile->chromophore No gc GC-FID/MS volatile->gc Yes hplc_uv HPLC-UV chromophore->hplc_uv Yes hplc_derivatization HPLC with Derivatization or Alternative Detector (CAD, MS) chromophore->hplc_derivatization No

Decision diagram for selecting an analytical method for a piperidine intermediate.

References

A Comparative Guide to the Synthetic Routes of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of substituents at the C4 position of the piperidine ring allows for the fine-tuning of pharmacological properties, making the development of efficient and versatile synthetic routes a critical endeavor. This guide provides a comparative analysis of the most prevalent synthetic strategies for accessing 4-substituted piperidines, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most appropriate method for a given research and development objective.

Key Synthetic Strategies at a Glance

Five principal methodologies dominate the landscape of 4-substituted piperidine synthesis:

  • Catalytic Hydrogenation of 4-Substituted Pyridines: A direct and atom-economical approach.

  • Synthesis via 4-Piperidone Intermediates: A versatile strategy involving the construction and subsequent functionalization of a 4-piperidone core, primarily through the Mannich or Dieckmann condensation reactions.

  • Aza-Diels-Alder Reaction: A powerful cycloaddition method for the construction of the piperidine precursor, a tetrahydropyridine ring.

  • Reductive Amination: A classical and reliable method for ring closure to form the piperidine nucleus from acyclic precursors.

  • Pictet-Spengler Reaction: A valuable tool for the synthesis of 4-arylpiperidines through intramolecular cyclization.

The following sections will delve into a detailed comparison of these routes, presenting quantitative data on their performance and providing step-by-step experimental protocols for their implementation.

Catalytic Hydrogenation of 4-Substituted Pyridines

This method involves the direct reduction of the corresponding 4-substituted pyridine to the desired piperidine. While conceptually straightforward, the reaction conditions can be demanding due to the aromaticity of the pyridine ring.[1]

Logical Workflow for Catalytic Hydrogenation

Catalytic Hydrogenation Workflow sub_pyrid 4-Substituted Pyridine reaction Hydrogenation Reaction sub_pyrid->reaction catalyst Catalyst (e.g., PtO2, Pd/C, Rh2O3) catalyst->reaction solvent Solvent (e.g., Acetic Acid, Ethanol) solvent->reaction h2 H2 Gas (High Pressure) h2->reaction workup Work-up and Purification reaction->workup product 4-Substituted Piperidine workup->product

Caption: Workflow for the synthesis of 4-substituted piperidines via catalytic hydrogenation.

Comparative Performance Data
CatalystSubstrate (4-Substituted Pyridine)Pressure (bar)Temperature (°C)SolventYield (%)Reference
PtO₂4-Phenylpyridine60Room TempAcetic Acid92[2]
PtO₂4-Methylpyridine70Room TempAcetic Acid95[2]
Rh₂O₃4-Ethylpyridine5402,2,2-Trifluoroethanol>99[3]
10% Pd/C4-Phenylpyridine30110Ethyl Acetate81 (isolated)[4]
Experimental Protocol: Catalytic Hydrogenation of 4-Phenylpyridine with PtO₂

A stirred solution of 4-phenylpyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol %).[2] The mixture is then subjected to H₂ gas pressure (60 bar) in a high-pressure reactor. The reaction is stirred at room temperature for 8 hours. After this time, the reaction is quenched with a saturated solution of NaHCO₃ and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite and dried over Na₂SO₄. The solvent is evaporated under reduced pressure to give a residue, which is further purified by column chromatography (Silica gel, 60-120 mesh, 5% EtOAc in petroleum ether) to furnish 4-phenylpiperidine.[2]

Synthesis via 4-Piperidone Intermediates

This two-step approach first involves the synthesis of a 4-piperidone, which is then reduced or further functionalized to the desired 4-substituted piperidine. The Mannich and Dieckmann condensations are two of the most common methods for constructing the 4-piperidone core.

Mannich Condensation

The Mannich reaction is a three-component condensation of an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound. For the synthesis of 4-piperidones, this typically involves a primary amine, an aldehyde, and a ketone.[5]

Logical Workflow for Mannich Condensation

Mannich Condensation for 4-Piperidones amine Primary Amine reaction Mannich Condensation amine->reaction aldehyde Aldehyde aldehyde->reaction ketone Ketone ketone->reaction piperidone 4-Piperidone Intermediate reaction->piperidone reduction Reduction (e.g., Wolff-Kishner, Hydrogenation) piperidone->reduction product 4-Substituted Piperidine reduction->product

Caption: Workflow for 4-substituted piperidine synthesis via a 4-piperidone intermediate from a Mannich condensation.

Comparative Performance Data for Mannich Condensation
AmineAldehydeKetoneSolventYield (%) of 4-PiperidoneReference
MethylamineBenzaldehydeAcetoneAcetic Acid75[5]
Ammonium Acetatep-TolualdehydeEthyl Methyl KetoneAcetic Acid68[5]
BenzylamineAnisaldehydeAcetoneAcetic Acid82[5]
Experimental Protocol: Synthesis of 2,6-Diphenyl-4-piperidone via Mannich Condensation

In a general procedure, 0.2 mole of the amine (e.g., ammonium acetate) is dissolved in 20 cc of glacial acetic acid.[5] To this solution, 0.4 mole of the aldehyde (e.g., benzaldehyde) and 0.2 mole of the ketone (e.g., acetone) are added. The reaction mixture is heated to boiling and then allowed to stand at room temperature overnight. The precipitated product is collected by filtration, washed with a small amount of ethanol, and then with ether. The product can be recrystallized from a suitable solvent like ethanol.[5]

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. This method is particularly useful for constructing the piperidine ring when starting from an acyclic amino-diester.

Logical Workflow for Dieckmann Condensation

Dieckmann Condensation for Piperidines diester Acyclic Amino-Diester cyclization Dieckmann Cyclization diester->cyclization base Base (e.g., NaH, NaOMe) base->cyclization keto_ester Cyclic β-Keto Ester cyclization->keto_ester hydrolysis Hydrolysis & Decarboxylation keto_ester->hydrolysis piperidone 4-Piperidone Intermediate hydrolysis->piperidone reduction Reduction piperidone->reduction product 4-Substituted Piperidine reduction->product

Caption: Workflow for 4-substituted piperidine synthesis via a 4-piperidone intermediate from a Dieckmann condensation.

Comparative Performance Data for Dieckmann Condensation
Diester SubstrateBaseSolventYield (%) of Cyclic β-Keto EsterReference
Diethyl 3,3'-(phenylazanediyl)dipropanoateNaHTHF75[6]
Dimethyl 4-(methoxycarbonyl)-4-phenylheptanedioateNaOMeMethanol66 (of 6-phenylpiperidine-2,4-dione)[7]
Experimental Protocol: Dieckmann Cyclization to a Piperazine-2,5-dione (Illustrative of Ring Closure)

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, particularly the inverse-electron-demand variant (IEDDA), is a powerful tool for constructing substituted tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[8] This method allows for the rapid assembly of complex piperidine precursors.

Logical Workflow for Aza-Diels-Alder Reaction

Aza-Diels-Alder Synthesis of Piperidines azadiene Aza-diene (e.g., α,β-unsaturated imine) cycloaddition [4+2] Cycloaddition (IEDDA) azadiene->cycloaddition dienophile Dienophile (e.g., enol ether) dienophile->cycloaddition thp Tetrahydropyridine cycloaddition->thp reduction Reduction (e.g., Hydrogenation) thp->reduction product 4-Substituted Piperidine reduction->product Reductive Amination for Piperidine Synthesis dicarbonyl 1,5-Dicarbonyl Compound reaction Intramolecular Double Reductive Amination dicarbonyl->reaction amine_source Amine Source (e.g., NH4OAc) amine_source->reaction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->reaction product 4-Substituted Piperidine reaction->product Pictet-Spengler Reaction for 4-Arylpiperidines amine β-Arylethylamine condensation Condensation amine->condensation carbonyl Aldehyde or Ketone carbonyl->condensation acid Acid Catalyst (e.g., HCl, TFA) cyclization Intramolecular Cyclization acid->cyclization schiff_base Schiff Base/Iminium Ion condensation->schiff_base schiff_base->cyclization product 4-Aryl-1,2,3,4-tetrahydropyridine derivative cyclization->product

References

Safety Operating Guide

Safe Disposal of Methyl 3-(piperidin-4-yl)propanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Methyl 3-(piperidin-4-yl)propanoate as a hazardous chemical waste. Proper disposal requires containment, clear labeling, and transfer to a licensed waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Hazard Identification and Safety Precautions

This compound and its common hydrochloride salt are classified as hazardous substances. Before handling for disposal, it is imperative to be aware of the associated risks and to don the appropriate Personal Protective Equipment (PPE).

Summary of Hazards:

Hazard StatementClassificationPrecautionary Action
H315Causes skin irritationWear protective gloves and clothing.[1]
H319Causes serious eye irritationWear eye and face protection.[1][2]
H335May cause respiratory irritationAvoid breathing dust, fumes, or vapors; use in a well-ventilated area.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.[1]

  • Lab Coat: To protect from skin contact.[1]

  • Respiratory Protection: If handling powders outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. This involves proper segregation, containment, and labeling before collection by a certified hazardous waste management service.

Experimental Protocol: Chemical Waste Segregation and Containment

  • Identify the Waste: Confirm that the waste is this compound. This includes pure, unused chemical, contaminated labware (e.g., pipettes, vials), and solutions containing the compound.

  • Obtain a Compatible Waste Container:

    • Use a designated, leak-proof hazardous waste container with a secure screw-on cap.[4] The container material must be compatible with the chemical.

    • If disposing of the original manufacturer's container, ensure it is securely sealed.[4]

  • Segregate the Waste:

    • Do not mix this compound with other incompatible waste streams. For example, keep it separate from acids, bases, and oxidizers unless its compatibility is certain.[2][5]

    • Solid waste (e.g., contaminated gloves, wipes) should be collected separately from liquid waste.[4]

  • Label the Waste Container:

    • Affix a "Hazardous Waste" label to the container immediately.[6][7]

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]

    • Indicate the date when the first piece of waste was added to the container (the "accumulation start date").[6]

  • Store the Waste Safely:

    • Keep the waste container tightly closed except when adding more waste.[4][7]

    • Store the container in a designated, secure "Satellite Accumulation Area" (SAA) within the laboratory.[2]

    • Ensure the SAA is away from general traffic and potential sources of ignition or reaction.

    • Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks.[4]

  • Arrange for Professional Disposal:

    • Once the container is full or has been in accumulation for a set period (often 90 days, but check institutional guidelines), arrange for its collection.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]

    • The final step is the disposal of the contents and container at an approved waste disposal plant.[1][4]

Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Identification cluster_contain Phase 2: Containment & Labeling cluster_storage Phase 3: Storage & Disposal A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Hazardous Waste Container C->D E Transfer Waste to Container (Avoid Mixing Incompatibles) D->E F Securely Cap Container E->F G Affix 'Hazardous Waste' Label - Full Chemical Name - Accumulation Start Date F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Use Secondary Containment H->I J Contact EHS for Pickup I->J K Disposal at Approved Waste Facility J->K

References

Essential Safety and Operational Protocols for Handling Methyl 3-(piperidin-4-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for Methyl 3-(piperidin-4-yl)propanoate, targeting researchers, scientists, and professionals in drug development. The following procedures are based on the available safety data for the hydrochloride salt of this compound and the known hazards of its parent compound, piperidine.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal. A face shield is required when there is a risk of splashing[4][5][6].
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use and change them frequently[4][5].
Body Flame-retardant Laboratory CoatA fully buttoned lab coat is necessary to protect against accidental skin contact[4][5].
Respiratory RespiratorAll work should be conducted in a chemical fume hood to minimize inhalation exposure[7][8][9]. If a fume hood is not available, a NIOSH-approved respirator is required[10].

Operational Plan: Step-by-Step Handling and Storage

Adherence to proper handling and storage protocols is crucial for ensuring laboratory safety and maintaining the chemical's integrity.

Handling Protocol
  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation[7][9]. An eyewash station and safety shower must be readily accessible[9][11].

  • Preventing Exposure : Take all necessary precautions to avoid direct contact with skin and eyes, and to prevent the inhalation of vapors or mists[1][7].

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory or areas where chemicals are stored. Wash hands thoroughly with soap and water after handling the compound[2][11].

  • Ignition Sources : Given that the parent compound, piperidine, is flammable, keep this compound away from heat, sparks, and open flames[2][7][11]. Use non-sparking tools and explosion-proof equipment when handling larger quantities[2][12].

Storage Protocol
  • Container : Store the compound in a tightly sealed, properly labeled container[1][7].

  • Location : Keep the container in a cool, dry, and well-ventilated area designated for storing chemicals[1][7][13].

  • Incompatibilities : Store away from strong oxidizing agents and acids[7][12].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm and adhere to regulations.

  • Waste Classification : This compound should be treated as hazardous waste.

  • Containerization : Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method : Dispose of the chemical waste through a licensed professional waste disposal service[1][7]. Do not pour down the drain or dispose of with regular trash[2][14].

  • Contaminated Materials : Any materials, such as gloves, paper towels, or broken glassware that come into contact with the chemical should also be disposed of as hazardous waste[2].

  • Regulatory Compliance : Always follow local, state, and federal regulations for hazardous waste disposal[2][14].

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Work in Fume Hood B->C D Conduct Experiment C->D E Segregate Waste D->E F Decontaminate Area D->F I Dispose via Licensed Service E->I G Doff PPE F->G H Wash Hands G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.